Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWEJUJIOUTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434813 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168102-05-4 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyrrole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] This guide provides a comprehensive overview of the known physical properties of this compound, offering a valuable resource for researchers working with this compound. This compound is a key building block for a drug candidate against the hepatitis B virus.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂ | [3][4] |
| Molecular Weight | 157.14 g/mol | [3][4] |
| Appearance | Solid | Sigma-Aldrich |
| Density | 1.243 ± 0.06 g/cm³ | [3] |
| Melting Point | Not available | |
| Boiling Point | 261.1 ± 25.0 °C (Predicted) | [3] |
| Solubility | Not available | |
| pKa | 13.79 ± 0.50 (Predicted) | [3] |
| LogP (XLogP3) | 1.33 | [3] |
| CAS Number | 168102-05-4 | [3][4] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While complete spectral data with detailed peak assignments are not publicly available, the following information has been reported:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: A chemical shift of -156.45 ppm has been reported in DMSO-d₆.[2] This signal is characteristic of a fluorine atom attached to an aromatic ring.
-
¹H NMR and ¹³C NMR: Detailed experimental spectra with peak assignments are not available in the searched literature. However, for structurally similar pyrrole derivatives, the following general chemical shift regions can be expected:
-
¹H NMR:
-
Ethyl group protons: ~1.3 ppm (triplet, 3H) and ~4.3 ppm (quartet, 2H).
-
Pyrrole ring protons: ~6.0-7.5 ppm.
-
N-H proton: A broad singlet, typically in the range of 8.0-12.0 ppm.
-
-
¹³C NMR:
-
Ethyl group carbons: ~14 ppm and ~60 ppm.
-
Pyrrole ring carbons: ~100-140 ppm.
-
Carbonyl carbon: ~160-170 ppm.
-
-
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, characteristic absorption bands can be predicted based on its functional groups:
-
N-H stretch: A broad peak around 3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3150 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
-
C-N and C-C stretching (pyrrole ring): Peaks in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Detailed mass spectral data and fragmentation patterns for this compound are not available in the reviewed sources. The molecular ion peak ([M]⁺) would be expected at m/z = 157.05.
Experimental Protocols
Detailed, validated experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies can be employed.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Determination of Solubility
Caption: Workflow for Solubility Determination.
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.
-
Qualitative Assessment: A small, measured amount of this compound is added to a fixed volume of each solvent at room temperature.
-
Observation: The mixture is agitated, and the solubility is observed.
-
Quantitative Assessment (if required): If the compound is soluble, further amounts are added incrementally until saturation is reached to determine the approximate solubility in g/L or mg/mL.
Conclusion
This technical guide provides a summary of the currently available physical property data for this compound. While fundamental identifiers and some predicted properties are known, there is a clear need for comprehensive experimental determination of its melting point, boiling point, solubility, and detailed spectral characterization. Such data is essential for its effective use in research and development, particularly in the field of medicinal chemistry where precise physical properties are critical for formulation, quality control, and understanding structure-activity relationships.
References
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS 168102-05-4), a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. Its emergence as a key intermediate in the synthesis of potent Hepatitis B Virus (HBV) capsid assembly modulators has underscored its importance for researchers, scientists, and drug development professionals. This document consolidates critical information regarding its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on providing actionable insights and field-proven protocols.
Introduction: The Strategic Value of Fluorinated Pyrroles
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The pyrrole scaffold, a ubiquitous motif in natural products and pharmaceuticals, serves as a versatile platform for drug discovery, known to impart a range of biological activities including antibacterial, anticancer, and antiviral properties.[2][3]
The strategic combination of these two elements in This compound creates a high-value building block. The fluorine atom at the 3-position of the pyrrole ring significantly influences the electron distribution and reactivity of the heterocycle, offering unique opportunities for constructing complex molecular architectures. This guide will elucidate the practical aspects of utilizing this compound, transitioning from its fundamental properties to its application in cutting-edge antiviral research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in synthesis and process development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These parameters are essential for reaction setup, solvent selection, and purification.
| Property | Value | Source |
| CAS Number | 168102-05-4 | [4] |
| Molecular Formula | C₇H₈FNO₂ | [4] |
| Molecular Weight | 157.14 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)C1=C(C=CN1)F | [4] |
| InChIKey | XKAWEJUJIOUTRS-UHFFFAOYSA-N | [4] |
Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Notes | Reference |
| ¹⁹F NMR | -156.45 | (376 MHz, DMSO-d₆) | [5] |
| ¹H NMR | Anticipated ~11.5 (br s, 1H, NH), ~6.9 (m, 1H, H5), ~6.2 (m, 1H, H4), 4.25 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃) | Based on similar pyrrole-2-carboxylates.[6][7] | N/A |
| ¹³C NMR | Anticipated ~160 (C=O), ~145 (d, C3-F), ~120 (C2), ~118 (C5), ~105 (d, C4), ~60 (OCH₂), ~14 (CH₃) | Based on general chemical shift predictions and data from related fluorinated pyrroles.[6][8] | N/A |
Note: The ¹H and ¹³C NMR data are predictive and should be confirmed experimentally. Researchers are encouraged to acquire their own analytical data for this compound.
Scalable Synthesis
The availability of a robust and scalable synthetic route is paramount for the widespread application of a key building block in drug development. Research published in Organic Process Research & Development outlines an efficient, scalable synthesis of this compound.[5][9] One practical approach involves the electrophilic fluorination of a corresponding pyrrole precursor.
Synthetic Workflow Overview
The synthesis leverages readily available starting materials and employs a direct fluorination strategy, which is a common method for introducing fluorine into heterocyclic systems.
Caption: Scalable synthesis approach via electrophilic fluorination.
Detailed Experimental Protocol: Electrophilic Fluorination
This protocol is adapted from the procedure described for a regioisomeric compound, which illustrates the general methodology for fluorinating pyrrole-2-carboxylates.[8]
Self-Validating System: The success of this reaction is critically dependent on temperature control to manage the reactivity of the fluorinating agent and minimize side-product formation. The workup procedure is designed to effectively remove the reagents and isolate the product.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH) in a three-necked flask equipped with a thermometer and nitrogen inlet, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature is maintained at 0 °C. Causality Insight: The use of Selectfluor provides a source of electrophilic fluorine ("F+"). The reaction is conducted at 0 °C to control the exotherm and improve the regioselectivity of the fluorination.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until full conversion of the starting material is observed.
-
Work-up: Partition the reaction mixture between water and dichloromethane. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure fluorinated pyrrole product.
Note: This protocol describes the synthesis of a regioisomer. The synthesis of the title compound, this compound, would start from the corresponding des-fluoro precursor, ethyl 1H-pyrrole-2-carboxylate, and may require optimization of reaction conditions to achieve the desired 3-fluoro regioselectivity.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in its potential for further functionalization. The pyrrole ring, while aromatic, is electron-rich and susceptible to electrophilic substitution.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. For this compound, this reaction proceeds with regioselectivity, providing access to key aldehyde intermediates.
Caption: Vilsmeier-Haack formylation yields a mixture of regioisomers.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on the procedure reported by Cotman et al. in ACS Omega.[8]
Self-Validating System: The reaction temperature and stoichiometry of the Vilsmeier reagent are critical for achieving good conversion. The aqueous work-up with pH adjustment is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product and for effective extraction.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flask under an argon atmosphere, add phosphorus oxychloride (POCl₃) (1.1 eq) to N,N-dimethylformamide (DMF) (6.0 eq) at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in DMF.
-
Addition: Add the solution of the pyrrole to the pre-formed Vilsmeier reagent.
-
Reaction: Heat the resulting solution to 90 °C and stir overnight. Causality Insight: The reaction of DMF and POCl₃ generates the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich pyrrole ring attacks this electrophile. The C5 position is generally the most electronically activated site for electrophilic substitution on a pyrrole ring, but substitution at C4 can also occur.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto ice.
-
Neutralization and Extraction: Adjust the pH to 9 by adding 2 M aqueous sodium hydroxide (NaOH). Extract the product into diethyl ether (Et₂O) (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to separate the 4-formyl and 5-formyl regioisomers. The reported conversion gives a mixture of the 4- and 5-formylated products.[8]
Application in Drug Discovery: A Hepatitis B Core Protein Modulator Intermediate
The primary driver for the increased interest in this compound is its role as a key building block for a potent drug candidate against the Hepatitis B Virus (HBV).[5] Specifically, it is a precursor to a class of compounds known as capsid assembly modulators (CAMs).[1]
Mechanism of Action of HBV Capsid Assembly Modulators
HBV CAMs represent a promising therapeutic strategy. They allosterically bind to the viral core protein (Cp), inducing a conformational change that disrupts the normal process of capsid assembly. This can lead to the formation of non-functional, empty capsids or prevent the encapsidation of the viral pregenomic RNA, thereby halting viral replication.[1][10]
Role as a Precursor to JNJ-56136379 (Bersacapavir)
This compound is a documented starting material for the synthesis of advanced HBV core protein modulators.[8] This scaffold is incorporated into complex molecules such as JNJ-56136379 (Bersacapavir) , a potent CAM that has been evaluated in clinical trials.[11][12] The pyrrole moiety is crucial for establishing key binding interactions within the hydrophobic pocket of the core protein dimer-dimer interface.[1]
Caption: Role of the title compound in the synthesis of an HBV drug candidate.
Patents, such as US10766890B2 , cover a range of hepatitis B core protein modulators, illustrating the broad chemical space accessible from pyrrole-based intermediates.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: Users should consult the latest Safety Data Sheet (SDS) from their supplier. This compound may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is more than a simple heterocyclic compound; it is an enabling tool for the development of next-generation antiviral therapeutics. Its strategic fluorination provides unique chemical properties that are being exploited in the fight against chronic Hepatitis B. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, grounding these concepts in detailed, practical protocols. As research into HBV and other diseases continues, the demand for sophisticated, functionalized building blocks like this compound is set to grow, making a thorough understanding of its chemistry essential for innovation in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Practical Synthesis of Ethyl 3âFluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus - Organic Process Research & Development - Figshare [figshare.com]
- 8. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. US10766890B2 - Hepatitis B core protein modulators - Google Patents [patents.google.com]
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 3-fluoro-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the pyrrole scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, and pivotal role as a key intermediate in the development of novel therapeutics, most notably for the treatment of Hepatitis B Virus (HBV).[1]
Physicochemical and Computed Properties
The fundamental properties of a compound are the bedrock of its application in research and development. For this compound, these properties dictate its solubility, reactivity, and potential for biological interaction. The key identifiers and computed physicochemical parameters are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₈FNO₂ | [2][3] |
| Molecular Weight | 157.14 g/mol | [2][3][4] |
| Exact Mass | 157.05390666 Da | [2][3] |
| CAS Number | 168102-05-4 | [2][3] |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 261.1 ± 25.0 °C (Predicted) | [3] |
| pKa | 13.79 ± 0.50 (Predicted) | [3] |
| XLogP3 | 1.3 - 1.4 | [2][3] |
| Polar Surface Area (PSA) | 42.09 Ų | [3] |
Synthesis and Mechanistic Insights
The accessibility of this compound has improved significantly, as it is a crucial fragment for an HBV drug candidate.[1][5] Efficient synthetic routes are paramount for its large-scale production. A common strategy involves the electrophilic fluorination of a pre-existing pyrrole ring system.
Electrophilic Fluorination Approach
A prevalent method for introducing fluorine onto an electron-rich heterocycle like pyrrole is through electrophilic fluorination. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are often the agents of choice. The choice of an electrophilic fluorinating agent over nucleophilic methods is dictated by the electron-rich nature of the pyrrole core. Selectfluor is favored due to its relative safety and efficacy, often leading to cleaner reactions and higher yields compared to other sources of "F+".[5]
The reaction is typically performed in a polar aprotic solvent, like acetonitrile, which can solubilize both the substrate and the fluorinating agent. The mechanism involves the attack of the electron-rich C3 position of the pyrrole ring on the electrophilic fluorine atom of Selectfluor, leading to the formation of the fluorinated product.
Caption: Generalized workflow for the synthesis of a fluorinated pyrrole carboxylate.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. For this compound, the following are key characterization data points:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the pyrrole ring. The coupling between the fluorine atom and adjacent protons (³JHF, ⁴JHF) would be observable.
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the ethyl group carbons, and the four carbons of the pyrrole ring. The C-F coupling constants (¹JCF, ²JCF) are a definitive feature, with the carbon directly attached to the fluorine exhibiting a large splitting pattern.
-
¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of successful fluorination. A reported value for a similar structure is a singlet at δ -156.45 ppm.[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the exact mass expected to be 157.05390666 Da, corresponding to the molecular formula C₇H₈FNO₂.[2][3]
Application in Drug Development: A Key HBV Intermediate
The primary driver for the increased availability and research into this compound is its role as a foundational scaffold for a potent Hepatitis B Virus (HBV) drug candidate.[1][5] Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[6][7]
In the context of HBV inhibitors, the fluoro-pyrrole moiety serves as a bioisostere for other chemical groups, enhancing binding affinity to the viral target and improving metabolic stability. The fluorine atom's high electronegativity can influence hydrogen bonding interactions and block sites of metabolism, thereby prolonging the drug's half-life in the body.
The synthesis of the final active pharmaceutical ingredient (API) involves further functionalization of the this compound core, for example, through Vilsmeier-Haack formylation to introduce a formyl group, which can then be elaborated into more complex side chains.[5]
Caption: Role of the title compound as a key building block in drug synthesis.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of this compound, a key step in its elaboration into more complex drug intermediates.[5] This procedure is provided for illustrative purposes and must be conducted by qualified personnel in a suitable laboratory setting.
Objective: To introduce a formyl group at the C4 or C5 position of the pyrrole ring.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ice
-
Argon or Nitrogen gas supply
Procedure:
-
To a flask containing DMF (8.9 mL, 115 mmol) under an inert atmosphere (Argon), cool the solution to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.95 mL, 21.0 mmol) to the cooled DMF. Stir the mixture at 0 °C for 30 minutes. This forms the Vilsmeier reagent in situ.
-
Prepare a solution of this compound (3.00 g, 19.1 mmol) in DMF (29 mL).
-
Add the substrate solution to the Vilsmeier reagent.
-
Heat the resulting solution to 90 °C and stir overnight.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto ice (approx. 100 mL) to quench the reaction.
-
Adjust the pH of the aqueous solution to 9 by adding 2 M NaOH solution.
-
Extract the product into diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of 4- and 5-formylated regioisomers, which can be separated by flash column chromatography.[5]
Trustworthiness: This protocol is based on a published, peer-reviewed synthetic procedure.[5] The workup, involving quenching on ice and pH adjustment, is a standard and self-validating method for neutralizing the acidic reaction conditions and enabling efficient extraction of the product.
Safety and Handling
This compound is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands out as a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties, coupled with increasingly efficient synthetic routes, have positioned it as a critical component in the synthesis of advanced drug candidates, particularly in the antiviral field. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning molecular properties, underscoring the importance of fluorinated heterocycles in the ongoing quest for novel and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ethyl 5-fluoro-1H-pyrrole-2-carboxylate | C7H8FNO2 | CID 89826240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Fluorine in Pyrrole Scaffolds for Drug Discovery
An In-Depth Technical Guide to Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. When incorporated into heterocyclic systems like pyrrole, a scaffold present in numerous pharmaceuticals, the impact is often profound.[1][2] The pyrrole ring is a versatile pharmacophore found in drugs targeting a wide range of diseases, including cancer, inflammation, and viral infections.[3][4][5]
This guide focuses on a specific, high-value building block: This compound . Its significance has been highlighted by its role as a key fragment in the synthesis of potent drug candidates against the Hepatitis B Virus (HBV).[6][7] Here, we provide an in-depth analysis of its structure, synthesis, and chemical properties to support researchers and drug development professionals in leveraging this compound for advanced therapeutic design.
Molecular Structure and Nomenclature
The foundational step in utilizing any chemical entity is a precise understanding of its structure and formal naming conventions.
IUPAC Name
The formally recognized IUPAC name for this compound is This compound .[8] This name explicitly defines the ethyl ester at position 2, the fluorine atom at position 3, and the parent heterocycle as a 1H-pyrrole.
Chemical Structure
The molecule consists of a five-membered aromatic pyrrole ring. An ethyl carboxylate group is attached at the C2 position, and a fluorine atom is substituted at the C3 position. The presence of these two electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrrole core.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Isomerism in C7H8FNO2
An In-depth Technical Guide to the Chemical Properties and Hazards of C7H8FNO2 Isomers
The molecular formula C7H8FNO2 represents a fascinating landscape of chemical diversity, primarily occupied by a family of fluorinated aminobenzoic acids. While sharing the same atomic composition, these constitutional isomers exhibit distinct physicochemical properties, reactivity, and biological activities, a direct consequence of the varied positioning of the amino (-NH2), fluoro (-F), and carboxylic acid (-COOH) functional groups on the benzene ring.[1][2] This structural nuance is not merely academic; it has profound implications for their application in research and development, particularly within the pharmaceutical and agrochemical industries.[3][4] The introduction of a fluorine atom, for instance, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly sought-after building blocks in modern medicinal chemistry.[3]
This guide offers an in-depth exploration of the most prominent isomers of C7H8FNO2, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical properties, synthesis, applications, and associated hazards. We will delve into the specifics of four key isomers: 2-Amino-5-fluorobenzoic acid, 3-Amino-4-fluorobenzoic acid, 4-Amino-2-fluorobenzoic acid, and 4-Amino-3-fluorobenzoic acid, equipping you with the technical knowledge to handle and utilize these versatile compounds effectively and safely.
Part 1: Isomer Profiles and Physicochemical Characteristics
The subtle shifts in substituent positions on the aromatic ring lead to significant differences in the properties of C7H8FNO2 isomers. Below are detailed profiles for four commercially significant fluoroaminobenzoic acid isomers.
2-Amino-5-fluorobenzoic Acid
Also known as 5-fluoroanthranilic acid, this isomer is a key intermediate in the synthesis of various biologically active molecules.[5][6] It is defined as an anthranilic acid derivative where a hydrogen at position 5 is substituted by fluorine.[6][7]
-
Nomenclature & Structure:
-
Physicochemical Properties: This compound typically appears as a white to light yellow crystal powder.[5][6]
| Property | Value | Source(s) |
| Molecular Weight | 155.13 g/mol | [5][8] |
| Melting Point | 181-183 °C | [5][6] |
| Boiling Point | 223.67 °C (estimate) | [6] |
| Solubility | Soluble in DMSO, Methanol | [5][8] |
| pKa | 1.86 ± 0.10 (predicted) | [5] |
-
Applications in Research and Drug Development: 2-Amino-5-fluorobenzoic acid is a versatile building block with significant applications in both biotechnology and pharmaceutical synthesis.[5]
-
Biotechnology: It serves as a toxic antimetabolite in the tryptophan pathway of yeast (Saccharomyces cerevisiae).[5][8] This property is exploited for the counterselection of the TRP1 genetic marker, enabling the selection of tryptophan auxotrophs in genetic manipulation experiments.[5][6][8]
-
Pharmaceutical Synthesis: It is a precursor for a range of therapeutic agents, including treatments for HIV, diabetes, and cancer.[5] For example, it is used in synthesizing styrylquinazolinones, which have shown potential as anticancer agents, and in the production of neuroprotective triazoquinolinones.[5][6]
-
3-Amino-4-fluorobenzoic Acid
This isomer is valued for its role as a versatile intermediate in organic synthesis, particularly for creating fluorinated compounds with enhanced metabolic stability and bioavailability in drug development.[9]
-
Nomenclature & Structure:
-
Physicochemical Properties: This compound is a white to light yellow powder.[9] Its low volatility, indicated by its low vapor pressure, enhances its safety during handling.[9]
| Property | Value | Source(s) |
| Molecular Weight | 155.13 g/mol | [10][11] |
| Melting Point | 184 °C | [9] |
| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | [9] |
| Density | 1.4 ± 0.1 g/cm³ | [9] |
| Flash Point | 156.7 ± 23.7 °C | [9] |
-
Applications in Research and Drug Development: The primary application of 3-amino-4-fluorobenzoic acid is as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[9] The presence of the amino and carboxyl groups allows for a range of chemical reactions like amide formation and esterification, while the fluorine atom is key to developing fluorinated drugs with improved pharmacokinetic properties.[9]
4-Amino-2-fluorobenzoic Acid
The ortho-position of the fluorine atom relative to the carboxylic acid in this isomer influences the molecule's electron distribution and steric hindrance, which can be leveraged to achieve enhanced selectivity in synthetic reactions.[4]
-
Nomenclature & Structure:
-
IUPAC Name: 4-amino-2-fluorobenzoic acid
-
CAS Number: 446-31-1
-
Linear Formula: H₂NC₆H₃(F)CO₂H
-
SMILES: Nc1ccc(C(O)=O)c(F)c1
-
-
Physicochemical Properties: This isomer is typically a solid, appearing as a cream-colored or pale yellow crystalline powder.[4][12]
| Property | Value | Source(s) |
| Molecular Weight | 155.13 g/mol | [13] |
| Melting Point | 210 °C (decomposes) | [13] |
| Boiling Point | 336.1 ± 27.0 °C (Predicted) | [13] |
| Form | Solid | |
| Purity | ≥97-99% (commercially available) | [14] |
-
Applications in Research and Drug Development: 4-Amino-2-fluorobenzoic acid is a strategic building block across several industries.[4]
-
Pharmaceuticals: It is a key intermediate in the synthesis of new antibiotics and other therapeutic drugs, where the fluorine atom often enhances efficacy and metabolic stability.[4][14] It is also used in peptide synthesis.[12][13]
-
Agrochemicals: It is used to synthesize active ingredients for advanced crop protection products.[4]
-
Materials Science: The compound finds use in formulating specialty dyes and can be incorporated into polymers to improve thermal and chemical resistance.[4][14]
-
4-Amino-3-fluorobenzoic Acid
This isomer is another valuable intermediate in organic synthesis, contributing to the production of pharmaceuticals and advanced materials.[15]
-
Nomenclature & Structure:
-
Physicochemical Properties: Appearing as a white to light yellow crystalline material, this compound shows good thermal stability.[15]
| Property | Value | Source(s) |
| Molecular Weight | 155.126 g/mol | [15] |
| Melting Point | 215-218 °C | [15] |
| Boiling Point | 320.8 ± 27.0 °C at 760 mmHg | [15] |
| Density | 1.4 ± 0.1 g/cm³ | [15] |
| Flash Point | 147.8 ± 23.7 °C | [15] |
-
Applications in Research and Drug Development: The unique arrangement of functional groups in 4-amino-3-fluorobenzoic acid makes it a versatile cornerstone for synthesizing complex molecules.[15] Its applications are primarily as an intermediate in the production of pharmaceuticals, agrochemicals, and other advanced materials through reactions like nucleophilic substitutions and amide formations.[15]
Part 2: Synthesis, Reactivity, and Experimental Protocols
The synthesis of fluoroaminobenzoic acids often involves the reduction of a corresponding nitrobenzoic acid precursor. This is a robust and widely used method in organic chemistry.
General Synthesis Pathway: Reduction of Nitro-precursor
A common and efficient method for synthesizing amino-fluoro-benzoic acids is the catalytic hydrogenation of the corresponding nitro-fluoro-benzoic acid.[12] This process typically involves using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[12][13]
Caption: General workflow for the synthesis of 4-Amino-2-fluorobenzoic acid.
Step-by-Step Experimental Protocol: Synthesis of 4-Amino-2-fluorobenzoic Acid
This protocol is a representative example based on established literature procedures for the reduction of a nitroaromatic compound.[12][13]
Objective: To synthesize 4-amino-2-fluorobenzoic acid from 2-fluoro-4-nitrobenzoic acid via catalytic hydrogenation.
Materials:
-
2-Fluoro-4-nitrobenzoic acid (starting material)
-
Methanol (reagent grade)
-
Acetic acid (glacial)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (e.g., 1.0 g) in a solvent mixture of acetic acid and methanol (e.g., 20 mL, 1:1 v/v).[12][13]
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (e.g., 25 mg) to the solution.[12] The mixture should be handled in an inert atmosphere if possible to prevent premature reaction.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the flask with hydrogen gas to replace the air. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[12][13]
-
Reaction Monitoring: Allow the reaction to proceed overnight.[12] The progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[12][13] Wash the filter pad with a small amount of the solvent mixture to ensure complete recovery of the product.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent by distillation under reduced pressure using a rotary evaporator.[12][13]
-
Drying: The resulting solid is the desired product, 4-amino-2-fluorobenzoic acid. Dry the solid under vacuum to remove any residual solvent. The yield is typically high, often quantitative.[12][13]
Part 3: Hazards, Safety, and Handling
While invaluable in research, C7H8FNO2 isomers are active chemical compounds and must be handled with appropriate caution. Hazard profiles can vary slightly between isomers, but general safety principles apply.
GHS Hazard Classification and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Below is a summary of typical hazards associated with these compounds.
Caption: Logical relationship for hazard assessment and mitigation.
Summary of GHS Hazards for Fluoroaminobenzoic Acids:
| Hazard Class | Hazard Statement Code(s) | Isomer(s) with this Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 4-Amino-2-fluorobenzoic acid |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-Amino-4-fluorobenzoic acid,[10] 4-Amino-2-fluorobenzoic acid |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | 4-Amino-2-fluorobenzoic acid |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 3-Amino-4-fluorobenzoic acid[10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 3-Amino-4-fluorobenzoic acid,[10] 4-Amino-2-fluorobenzoic acid |
Note: This table is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the particular isomer and supplier you are using.
Safe Handling and Storage Procedures
Engineering Controls:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[16]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask) for solids.
Handling:
-
Avoid contact with skin, eyes, and clothing.[16]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[16]
Storage:
-
Keep containers tightly closed.[16]
-
Store in a cool, dry, and well-ventilated place.[9][15] Some isomers may recommend refrigerated storage.[14][16]
Conclusion
The isomers of C7H8FNO2, particularly the fluoroaminobenzoic acids, are more than just variations on a theme. They are potent chemical tools whose utility is defined by their specific isomeric structures. For researchers in drug discovery and materials science, understanding the distinct properties, reactivity, and hazards of each isomer is paramount for successful and safe innovation. The fluorine substituent, a hallmark of these molecules, imparts unique characteristics that continue to be exploited in the development of next-generation pharmaceuticals and advanced materials.[3][4] As with any active chemical compound, a thorough review of the specific Safety Data Sheet and adherence to rigorous safety protocols are essential prerequisites to any experimental work.
References
- 1. five constitutional isomers of molecular formula C7H8O structural isomers structural formula skeletal formula of C7H8O 5 isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Examples of constitutional isomers of molecular formula C7H8, structural isomers carbon chain structural constitutional isomers of C7H8 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]
- 7. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. innospk.com [innospk.com]
- 10. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 4-AMINO-2-FLUOROBENZOIC ACID | 446-31-1 [chemicalbook.com]
- 13. 4-AMINO-2-FLUOROBENZOIC ACID CAS#: 446-31-1 [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. innospk.com [innospk.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS: 168102-05-4). As a key building block in the synthesis of potent drug candidates, particularly against the Hepatitis B virus, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and drug development.[1][2] This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to present a complete characterization profile. We delve into the causality behind experimental choices and provide detailed, field-proven protocols for data acquisition, ensuring a self-validating approach to structural confirmation.
Introduction and Significance
This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry. The introduction of a fluorine atom onto the pyrrole ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design. Its established role as a precursor to advanced antiviral agents necessitates robust and reliable methods for its identification and quality control.[2] This guide serves as an authoritative reference for scientists, providing the necessary spectroscopic benchmarks and analytical methodologies.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 168102-05-4 | PubChem[3] |
| Molecular Formula | C₇H₈FNO₂ | PubChem[3] |
| Molecular Weight | 157.14 g/mol | PubChem[3] |
Molecular Structure and Spectroscopic Correlation
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the proton and carbon environment (NMR) to functional groups (IR) and overall mass and fragmentation (MS).
References
An In-depth Technical Guide to the Solubility Profile of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Foreword: The Crucial Role of Solubility in Scientific Advancement
In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle. Poor solubility can be a significant impediment, leading to challenges in formulation, inaccurate bioassay results, and diminished bioavailability.[1][2] This guide is dedicated to providing a comprehensive framework for characterizing the solubility of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a substituted pyrrole ester of interest. While specific experimental data for this compound is not publicly available, this document will equip you with the foundational knowledge, predictive insights, and detailed protocols to thoroughly investigate its solubility profile.
Introduction to this compound: A Molecule of Interest
This compound belongs to the pyrrole class of heterocyclic aromatic organic compounds.[3] Pyrrole and its derivatives are significant structural motifs in a vast array of natural products and pharmacologically active compounds, including heme and certain nonsteroidal anti-inflammatory drugs.[3][4][5][6] The introduction of a fluorine atom and an ethyl carboxylate group to the pyrrole ring is expected to modulate its physicochemical properties, including its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂ | PubChem[7] |
| Molecular Weight | 157.14 g/mol | PubChem[7] |
| Physical Form | Solid | Sigma-Aldrich[8] |
| Predicted Boiling Point | 261.1 ± 25.0 °C | Echemi[9] |
| Predicted Density | 1.243 ± 0.06 g/cm³ | Echemi[9] |
| XLogP3 | 1.4 | PubChem[7] |
The XLogP3 value of 1.4 suggests that the compound has a moderate degree of lipophilicity.[7] This, combined with the presence of a hydrogen bond donor (the pyrrole N-H) and acceptor (the carbonyl oxygen and fluorine atom), indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities.
Predicting Solubility: A Chemist's Rationale
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10][11] The structure of this compound, featuring both polar (ester, N-H, fluorine) and non-polar (ethyl group, aromatic ring) regions, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and fluorine can act as hydrogen bond acceptors. Therefore, some solubility in these solvents is expected. However, the overall non-polar character contributed by the ethyl group and the pyrrole ring may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the compound's polarity, it is likely to exhibit good solubility in solvents like DMSO and DMF.
-
Non-polar Solvents (e.g., hexane, toluene): Due to the presence of polar functional groups, the compound is expected to have limited solubility in non-polar solvents.
Experimental Determination of Solubility: Protocols and Workflows
A comprehensive understanding of a compound's solubility requires distinguishing between its kinetic and thermodynamic solubility.[1][12]
-
Kinetic Solubility: This is the concentration of a compound that can be reached when a solution is prepared by adding the compound from a concentrated stock (typically in DMSO) to an aqueous buffer.[13][14] It is a measure of how quickly a compound dissolves and is often used in high-throughput screening.[12][13]
-
Thermodynamic (or Equilibrium) Solubility: This is the concentration of a saturated solution of a compound in a specific solvent when equilibrium has been established between the dissolved and undissolved states.[2][15][16] It represents the true solubility of the compound.[16]
Protocol for Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method relies on detecting precipitate formation by measuring light scattering.[1][12][17]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[17]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 245 µL) of PBS buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).[14][17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[1]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
References
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. jmest.org [jmest.org]
- 7. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 168102-05-4 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Advent and Evolution of Fluorinated Pyrroles: A Synthetic Chemist's In-Depth Guide
Abstract
The strategic incorporation of fluorine into the pyrrole scaffold has profoundly impacted medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, have made fluorinated pyrroles highly sought-after motifs in drug discovery and functional materials development. This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for accessing these valuable compounds. We will delve into the pioneering early efforts, the development of classical and modern synthetic strategies, and provide detailed, field-proven protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of fluorinated pyrroles.
Introduction: The Compelling Case for Fluorinating Pyrroles
The pyrrole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Its presence in fundamental structures like heme and chlorophyll underscores its biological significance. The introduction of fluorine, the most electronegative element, into this heterocyclic framework can dramatically modulate a molecule's properties.[2] Fluorine's small size allows it to act as a "super-hydrogen," while its powerful electron-withdrawing nature can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[2] These attributes often translate to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of robust and versatile methods for the synthesis of fluorinated pyrroles has been a significant endeavor in synthetic organic chemistry.
This guide will navigate the historical landscape of fluorinated pyrrole synthesis, from the initial challenging forays into direct fluorination to the sophisticated modern techniques that allow for precise control over regioselectivity and stereoselectivity. We will examine two primary strategic approaches: the direct fluorination of a pre-formed pyrrole ring and the construction of the pyrrole ring from fluorinated precursors.
The Early Era: Taming the Reactivity of Fluorine
The history of organofluorine chemistry is marked by the challenge of handling highly reactive and often hazardous fluorinating agents.[3] Early attempts at direct fluorination of organic molecules with elemental fluorine were often fraught with difficulties, leading to complex product mixtures and, in some cases, violent reactions.[3] The synthesis of fluorinated heterocycles, including pyrroles, was therefore a formidable task.
Pioneering Work with Perfluoroalkyl Pyrroles
One of the earliest successes in accessing fluorinated pyrroles involved the introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group. In the early 1980s, the research groups of Yoshiro Kobayashi and Hisanobu Ogoshi made significant contributions in this area.
Kobayashi and his team reported on the synthesis and reactions of valence-bond isomers of tetrakis(trifluoromethyl)pyrroles in 1980.[4] Their work demonstrated that the presence of multiple trifluoromethyl groups could stabilize otherwise reactive pyrrole isomers.
In 1983, Ogoshi and coworkers described the synthesis of β-trifluoromethylpyrroles.[5] This work was instrumental in providing access to pyrroles bearing this important functional group, which is now a common feature in many pharmaceuticals.
These early syntheses typically relied on the construction of the pyrrole ring from precursors already containing the trifluoromethyl group, as direct trifluoromethylation of the pyrrole ring was still a developing field.
Strategic Approaches to Fluorinated Pyrrole Synthesis
The synthetic strategies for obtaining fluorinated pyrroles can be broadly categorized into two main approaches, each with its own set of advantages and challenges.
dot
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry of Fluorinated Pyrroles [ouci.dntb.gov.ua]
Chapter 1: The Electronic Landscape of the 3-Fluoropyrrole Core
An In-Depth Technical Guide to the Theoretical Properties of 3-Fluoropyrrole Derivatives
This guide provides an in-depth exploration of the theoretical properties of 3-fluoropyrrole derivatives, a class of molecules of significant interest to researchers, scientists, and drug development professionals. The strategic introduction of a fluorine atom onto the pyrrole scaffold profoundly alters its electronic, structural, and reactive characteristics. Understanding these changes through a theoretical and computational lens is paramount for the rational design of novel therapeutics and advanced materials. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and observable properties, grounded in authoritative computational chemistry principles.
The substitution of hydrogen with fluorine at the C3 position of the pyrrole ring introduces a fascinating dichotomy of electronic effects that reshapes the molecule's behavior. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I) through the sigma (σ) framework. Concurrently, its lone pairs can participate in resonance, donating electron density back to the π-system (a +M or +R effect).[1] The interplay of these opposing forces is central to the unique properties of 3-fluoropyrrole.
Aromaticity and Electron Distribution
Pyrrole is a classic aromatic heterocycle, with the nitrogen lone pair participating in the 6π-electron system.[2] The introduction of fluorine raises questions about the preservation of this aromaticity. Computational methods, particularly Density Functional Theory (DFT), allow us to quantify this. While the strong inductive effect of fluorine might be expected to destabilize the electron-rich ring, studies on fluorinated aromatic systems suggest that the overall aromatic character is largely retained and can even be stabilized.[3]
The molecular electrostatic potential (MEP) map provides a visual representation of the electron distribution. For 3-fluoropyrrole, the MEP would predictably show a region of high negative potential (red/orange) localized on the fluorine atom, reflecting its high electronegativity. The nitrogen atom's region would be less negative compared to unsubstituted pyrrole due to the overall electron withdrawal. This redistribution of charge is critical for how the molecule interacts with biological targets like protein active sites.[4]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The strong electron-withdrawing nature of fluorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO when compared to unsubstituted pyrrole.[1] This increased HOMO-LUMO gap can correlate with enhanced kinetic stability.
The distribution of these orbitals is also altered. In pyrrole, the HOMO has significant density on the C2 and C5 carbons. The introduction of fluorine at C3 draws electron density away, which can influence the preferred sites for electrophilic attack. Time-dependent DFT (TD-DFT) calculations can further leverage these orbital energies to predict electronic excitation properties.[5]
Chapter 2: Conformational Preferences and Structural Parameters
Computational geometry optimization provides precise, low-energy three-dimensional structures. For 3-fluoropyrrole, theoretical calculations predict specific changes in bond lengths and angles compared to the parent pyrrole molecule.
Calculated Structural Data
The C-F bond itself is exceptionally strong. The adjacent C2-C3 and C3-C4 bonds are often slightly shortened due to the inductive effect. DFT calculations using basis sets like 6-311++G(d,p) provide results that agree well with experimental data where available.[6]
| Parameter | Pyrrole (Calculated) | 3-Fluoropyrrole (Calculated) | Causality of Change |
| Bond Length (Å) | |||
| C-F | N/A | ~1.35 Å | Strong, polar covalent bond. |
| C2-C3 | ~1.38 Å | ~1.37 Å | Inductive withdrawal strengthens adjacent bonds. |
| C3-C4 | ~1.42 Å | ~1.41 Å | Minor shortening due to inductive effects. |
| HOMO Energy | ~ -5.6 eV | ~ -6.0 eV | Stabilization due to electron-withdrawing fluorine.[1] |
| LUMO Energy | ~ 0.3 eV | ~ 0.1 eV | Stabilization due to electron-withdrawing fluorine.[1] |
| HOMO-LUMO Gap | ~ 5.9 eV | ~ 6.1 eV | Increased gap suggests higher kinetic stability. |
Note: The values presented are illustrative and derived from typical DFT (B3LYP/6-31G) calculations for comparative purposes.*[7]
Conformational Analysis of Derivatives
For substituted 3-fluoropyrrole derivatives, particularly those with flexible side chains, the fluorine atom can exert significant control over conformational preferences. This is due to steric and electronic effects, such as the gauche effect, where electronegative substituents prefer a gauche arrangement.[8] In drug design, forcing a molecule into a specific, bioactive conformation is a key strategy, and fluorine is a powerful tool for achieving this.[9]
Chapter 3: Reactivity and Mechanistic Insights
Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 position.[10] The introduction of a 3-fluoro substituent acts as a deactivating group due to its strong inductive effect, slowing the rate of electrophilic attack. However, it also acts as a director, influencing the position of subsequent substitutions. The interplay between the deactivating inductive effect and the resonance effect (which directs ortho/para) makes theoretical prediction of reactivity essential.
Logical Framework for Reactivity Prediction
The following diagram outlines the logical flow for using computational methods to predict the regioselectivity of an electrophilic aromatic substitution reaction on a 3-fluoropyrrole core.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block in the synthesis of innovative therapeutics, including potent antiviral agents. Its chemical stability is paramount to ensuring the integrity, purity, and ultimate efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to various environmental factors and outlining best practices for its storage and handling. Drawing upon data from related pyrrole and fluorinated heterocyclic compounds, this document offers a predictive analysis of potential degradation pathways and provides robust protocols for establishing and monitoring the stability of this critical synthetic intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound represents a valuable synthon, combining the privileged pyrrole core with the unique electronic properties of fluorine. Its application as a key fragment in the development of a potent drug candidate against the Hepatitis B virus underscores its importance in the pharmaceutical landscape.
The inherent reactivity of the pyrrole ring, coupled with the presence of a hydrolyzable ester functional group and an activating fluoro substituent, necessitates a thorough understanding of the molecule's stability. This guide aims to provide the scientific community with the foundational knowledge required to maintain the quality and purity of this compound throughout its lifecycle, from laboratory-scale synthesis to large-scale manufacturing.
Chemical Stability Profile
While specific, long-term stability data for this compound is not extensively published, a robust stability profile can be inferred from the known reactivity of the pyrrole nucleus, the chemistry of ethyl esters, and the influence of fluorine substitution on related heterocyclic systems.
Hydrolytic Stability
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-fluoro-1H-pyrrole-2-carboxylic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically slower than base-catalyzed hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The equilibrium can be shifted towards the ester by minimizing contact with water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis and will proceed to completion.
The electron-withdrawing nature of the fluorine atom at the 3-position may influence the rate of hydrolysis. While fluorine's inductive effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, its presence can also affect the overall electron density and stability of the pyrrole ring.
Thermal Stability
Pyrrole and its derivatives can be susceptible to thermal degradation. Studies on other pyrrole esters have shown that decomposition can occur at elevated temperatures. The presence of the fluorine atom, with the high bond strength of the C-F bond, may impart some thermal stability to the molecule. However, at sufficiently high temperatures, decomposition is expected. The potential degradation pathways could involve decarboxylation of the corresponding carboxylic acid (if hydrolysis occurs), polymerization of the pyrrole ring, or other complex fragmentation processes.
Photostability
Pyrrole-containing compounds can be sensitive to light. The pyrrole ring can undergo photo-oxidation, leading to the formation of various degradation products. The extent of photodegradation is highly dependent on the substituents present on the pyrrole ring. It is crucial to protect this compound from light to prevent the formation of photolytic degradants.
Oxidative Stability
The electron-rich pyrrole ring is susceptible to oxidation. Contact with strong oxidizing agents should be avoided. The presence of the electron-withdrawing fluorine atom may slightly decrease the electron density of the pyrrole ring, potentially offering some protection against oxidation compared to unsubstituted pyrroles. However, this effect is likely to be modest, and precautions against oxidative degradation are still warranted.
Recommended Storage and Handling Conditions
Based on the inferred stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation and hydrolytic decomposition. |
| Light | Store in a light-resistant container. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and minimize contact with atmospheric moisture. |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | To minimize the risk of hydrolysis of the ethyl ester. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | To prevent chemical reactions that could lead to degradation of the compound. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Experimental Protocols for Stability Assessment
To definitively establish the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
The following protocol outlines a typical forced degradation study as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3][4]
Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components for HPLC)
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
If no degradation is observed, increase the acid concentration (1 M HCl) and/or temperature.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Maintain at room temperature for a defined period, monitoring the reaction frequently due to the expected rapid hydrolysis.
-
If necessary, perform the study at a lower temperature to control the degradation rate.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
If no degradation is observed, a higher concentration of H₂O₂ (up to 30%) or heating can be employed.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis of Stressed Samples:
-
All stressed samples should be analyzed using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6][7]
-
The method should be capable of separating the parent compound from all significant degradation products.
-
Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[5]
Diagram of Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Conclusion
While this compound is a vital component in the synthesis of next-generation pharmaceuticals, its inherent chemical functionalities necessitate careful consideration of its stability. This guide provides a framework for understanding its potential degradation pathways based on established chemical principles and data from analogous structures. The recommended storage and handling procedures are designed to mitigate the risks of degradation, ensuring the compound's quality and purity. For drug development professionals, the implementation of a comprehensive forced degradation study, as outlined in this document, is a critical step in developing robust and reliable manufacturing processes and ensuring the ultimate safety and efficacy of the final drug product.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. sgs.com [sgs.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. scielo.br [scielo.br]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate via Direct Electrophilic Fluorination
Introduction: The Strategic Value of Fluorinated Pyrroles
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrole scaffold, a privileged heterocycle in numerous pharmaceuticals, becomes a particularly valuable building block when fluorinated.
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of potent drug candidates, including novel therapeutics for Hepatitis B Virus.[1] However, the synthesis of such molecules is not without its challenges. Electron-rich aromatic systems like pyrrole are highly susceptible to oxidation and polymerization under harsh reaction conditions.[2] Direct electrophilic fluorination, while conceptually straightforward, requires careful selection of reagents and reaction parameters to achieve desired regioselectivity and yield without degrading the sensitive pyrrole core.
This application note provides a comprehensive protocol for the synthesis of this compound from its non-fluorinated precursor using a robust and accessible electrophilic fluorinating agent, Selectfluor™. We will delve into the causality behind the procedural choices, offering insights to guide researchers in successfully implementing and adapting this methodology.
Synthetic Strategy: Taming the Reactivity of Pyrrole with Electrophilic Fluorination
The direct introduction of a fluorine atom onto the pyrrole ring is achieved via an electrophilic aromatic substitution mechanism. The primary challenge lies in controlling the high reactivity of the pyrrole ring, which often leads to low yields and the formation of polymeric byproducts.[2]
The Reagent of Choice: Selectfluor™
To address these challenges, we employ Selectfluor™ (F-TEDA-BF₄), a commercially available, stable, and easy-to-handle electrophilic fluorinating agent.[3] Unlike hazardous alternatives like molecular fluorine, Selectfluor™ is a crystalline solid that offers a safer and more predictable source of electrophilic fluorine.[3] It is one of the most reactive yet manageable N-F reagents available, making it suitable for a wide range of substrates.[3] Other N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI), are also effective but Selectfluor™ is often favored for its reactivity and straightforward application.[4][5][6]
Mechanistic Considerations
The precise mechanism of electrophilic fluorination with N-F reagents is a subject of ongoing research, with evidence supporting both a polar, two-electron SN2-type pathway and a single-electron transfer (SET) process.[7][8][9][10] For many electron-rich substrates, the reaction is believed to proceed through a polar mechanism where the pyrrole acts as the nucleophile, attacking the electrophilic fluorine atom of Selectfluor™. Radical probe experiments in similar systems have often failed to detect radical intermediates, suggesting a polar process is likely dominant in this context.[7]
Controlling Regioselectivity
In unsubstituted pyrrole, electrophilic attack is strongly preferred at the α-positions (C2 or C5) due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[11][12][13] However, the presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the ring, particularly the adjacent C3 position, and directs electrophilic attack. While electron-withdrawing groups are typically meta-directing in benzene chemistry, the electronics of five-membered heterocycles are more complex. In this case, fluorination is directed to the C3 position, yielding the desired product. The deactivation of the ring by the ester group also serves a crucial role in tempering the pyrrole's reactivity, thereby reducing the risk of polymerization.
Detailed Experimental Protocol
This protocol details the direct fluorination of ethyl pyrrole-2-carboxylate using Selectfluor™.
Materials and Equipment
-
Reagents:
-
Ethyl 1H-pyrrole-2-carboxylate (>98%)
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous grade
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrrole-2-carboxylate (1.0 eq, e.g., 1.39 g, 10.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (e.g., 40 mL) to the flask. Stir the mixture under an inert atmosphere of argon or nitrogen until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add Selectfluor™ (1.1 eq, e.g., 3.89 g, 11.0 mmol) to the stirred solution in small portions over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The target compound has a molecular weight of 157.14 g/mol .[14]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Selectfluor™ is an oxidizing agent. Avoid contact with combustible materials.
-
Acetonitrile is flammable and toxic. Handle with care.
Data Summary and Expected Outcomes
The success of the fluorination is dependent on careful control of the reaction conditions. The following table summarizes the key parameters and expected results based on literature for similar transformations.[2]
| Parameter | Recommended Value / Observation | Rationale |
| Stoichiometry (Selectfluor™) | 1.05 - 1.2 equivalents | Ensures complete consumption of the starting material while minimizing side reactions from excess fluorinating agent. |
| Solvent | Anhydrous Acetonitrile (MeCN) | A polar aprotic solvent that effectively dissolves both reactants and is relatively inert under the reaction conditions. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the initial exotherm and minimize polymerization. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate. |
| Reaction Time | 12 - 24 hours | Reaction times can vary; monitoring by TLC or LC-MS is critical to determine the point of optimal conversion. |
| Typical Yield | 30 - 55% | Yields for direct fluorination of pyrrole-2-carboxylates can be modest due to the substrate's sensitivity and potential for side reactions.[2] Optimization may be required. |
| Appearance of Product | Off-white to pale yellow solid/oil | The purified product is typically a solid or high-boiling oil.[14] |
Conclusion
This application note outlines a reliable and scalable protocol for the synthesis of this compound, a valuable building block in pharmaceutical development.[1] By utilizing the commercially available and user-friendly reagent Selectfluor™, this method provides a direct pathway for the regioselective fluorination of ethyl pyrrole-2-carboxylate. While yields can be moderate, careful adherence to the protocol—particularly with respect to temperature control and monitoring—can effectively mitigate the formation of undesirable byproducts. The insights and detailed steps provided herein are intended to empower researchers to confidently perform this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 7. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthetic Route for Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Introduction:
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of novel therapeutic agents, most notably potent drug candidates for the treatment of the Hepatitis B virus.[1][2] The incorporation of a fluorine atom at the 3-position of the pyrrole ring is a critical design element, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, efficient, and scalable synthetic route to this intermediate is of paramount importance for both academic research and industrial drug development.
This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound. The presented route is designed for scalability, employing readily available starting materials and avoiding costly or hazardous reagents where possible, thus ensuring a practical and economical pathway to this valuable compound.[1][2]
Overall Synthetic Strategy
The selected strategy is a multi-step synthesis that hinges on two key transformations: the construction of the pyrrole core and the regioselective introduction of the fluorine atom. The general approach involves the synthesis of a suitable pyrrole precursor followed by direct electrophilic fluorination. This method offers a convergent and flexible route, allowing for modifications if necessary. Alternative strategies often involve halogen-lithium exchange followed by fluorination or the use of fluorinated building blocks from the outset, but the direct fluorination of a pre-formed pyrrole ring often proves more efficient for this specific substitution pattern.[3][4]
The overall workflow can be visualized as follows:
References
- 1. Collection - Practical Synthesis of Ethyl 3âFluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus - Organic Process Research & Development - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Electrophilic Fluorination of Pyrrole Esters using Selectfluor™
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Pyrroles in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2][3] This unique element can profoundly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Pyrrole scaffolds are prevalent in numerous natural products and pharmaceuticals, making the synthesis of fluorinated pyrrole derivatives a critical endeavor for the development of novel therapeutics.[4] Among the various methods for introducing fluorine, electrophilic fluorination stands out as a direct and powerful strategy.[5][6] This application note provides a detailed guide to the electrophilic fluorination of pyrrole esters using Selectfluor™, a widely used and versatile fluorinating agent.[7][8]
Understanding the Reagent: Selectfluor™ (F-TEDA-BF₄)
Selectfluor™, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a stable, crystalline solid that serves as a source of electrophilic fluorine.[7][8][9] Its key advantages include its non-hygroscopic nature, ease of handling, and broad functional group tolerance, making it a preferred reagent in both academic and industrial settings.[7] The reactivity of Selectfluor™ stems from the polarized N-F bond within its cage-like structure, which facilitates the transfer of a fluorine cation (F⁺) equivalent to a nucleophilic substrate.[7]
The Mechanism of Electrophilic Fluorination
The electrophilic fluorination of pyrrole esters with Selectfluor™ is believed to proceed through a polar, two-electron process. The electron-rich pyrrole ring acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. The precise mechanism, whether a direct Sɴ2 attack on fluorine or a single-electron transfer (SET) pathway, has been a subject of investigation and may depend on the specific substrate and reaction conditions.[8][10][11] However, for electron-rich heterocycles like pyrroles, a polar mechanism is generally favored.
The presence of an electron-withdrawing group, such as an ester at the 2-position, is often crucial for a successful fluorination.[12] This is because unsubstituted or electron-rich pyrroles are highly susceptible to oxidation and polymerization under the reaction conditions, leading to complex mixtures and low yields of the desired fluorinated product.[12] The ester group deactivates the pyrrole ring sufficiently to temper its reactivity, thereby favoring electrophilic substitution over oxidative degradation.
Experimental Protocol: Fluorination of Ethyl Pyrrole-2-carboxylate
This protocol details a representative procedure for the electrophilic fluorination of a pyrrole ester at the 5-position.
Materials:
-
Ethyl pyrrole-2-carboxylate
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply with manifold
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl pyrrole-2-carboxylate (1 equivalent).
-
Dissolution: Dissolve the pyrrole ester in anhydrous acetonitrile.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add Selectfluor™ (1.1 equivalents) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated pyrrole ester.
Visualizing the Workflow
Caption: Experimental workflow for the electrophilic fluorination of pyrrole esters.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Solvent | Anhydrous Acetonitrile (MeCN) | MeCN is a common solvent for Selectfluor™ reactions due to its polarity and ability to dissolve the reagent. Other polar aprotic solvents can be explored, but must be anhydrous to prevent side reactions. |
| Stoichiometry | 1.1 - 1.5 equivalents of Selectfluor™ | A slight excess of the fluorinating agent ensures complete consumption of the starting material. Using a large excess can lead to di-fluorination or increased side products. |
| Temperature | Room Temperature | Most fluorinations with Selectfluor™ proceed efficiently at ambient temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, but this can also increase the formation of byproducts. |
| Substrate | Pyrrole with Electron-Withdrawing Group (EWG) | An EWG (e.g., -CO₂R, -CHO, -COR) is critical to deactivate the ring and prevent oxidative polymerization.[12] Unsubstituted pyrroles often yield intractable polymeric materials.[12] |
| Workup | Aqueous NaHCO₃ Quench | Quenching with a mild base neutralizes any acidic byproducts and helps to remove the remnants of the Selectfluor™ reagent. |
Applications in Drug Development
The direct fluorination of pyrrole esters provides a valuable entry point to a diverse range of fluorinated building blocks for medicinal chemistry. These intermediates can be further elaborated to construct complex molecular architectures. For instance, fluorinated pyrrole-containing compounds have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[4] The presence of fluorine can enhance the therapeutic profile of these molecules, making this synthetic strategy highly relevant to drug discovery programs.
Conclusion
The electrophilic fluorination of pyrrole esters using Selectfluor™ is a robust and direct method for the synthesis of valuable fluorinated heterocycles. By carefully controlling the reaction conditions and understanding the role of substituents on the pyrrole ring, researchers can effectively access a wide array of fluorinated building blocks. This application note provides a comprehensive overview and a practical protocol to facilitate the successful implementation of this important transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Deployment of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide to the synthesis, functionalization, and application of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a key building block in contemporary medicinal chemistry. We will explore the strategic advantages conferred by the fluoro-pyrrole scaffold and provide detailed, field-proven protocols for its derivatization, empowering researchers to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents.
The Fluoro-Pyrrole Scaffold: A Privileged Motif in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency and bioavailability. When combined with the pyrrole ring, a ubiquitous heterocycle in bioactive natural products and synthetic drugs, the resulting fluoro-pyrrole scaffold offers a unique combination of properties that are highly advantageous for medicinal chemistry.
The pyrrole nucleus itself is a versatile pharmacophore, capable of engaging in various biological interactions. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects. The addition of a fluorine atom to this privileged scaffold can further enhance these properties and address potential metabolic liabilities.
This compound: A Versatile Starting Material
This compound has emerged as a critical starting material for the synthesis of complex molecular architectures. Its utility is highlighted by its role as a key intermediate in the synthesis of a potent drug candidate for the treatment of Hepatitis B virus. The presence of three key functional handles—the pyrrole nitrogen, the ethyl ester, and the aromatic ring—allows for a wide range of chemical modifications, making it an ideal platform for generating diverse compound libraries for drug discovery programs.
Application Note & Protocols: Ethyl 3-fluoro-1H-pyrrole-2-carboxylate as a Foundational Building Block for Novel Hepatitis B Virus (HBV) Capsid Inhibitors
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutics beyond current standards of care which rarely achieve a functional cure.[1][2] A promising strategy in modern HBV drug discovery is the targeting of the viral capsid assembly process. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the formation of the viral capsid, a critical step in the HBV lifecycle.[1][3] This document provides a detailed guide on the strategic use of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a key heterocyclic building block, in the synthesis and evaluation of potent, next-generation HBV CAMs. We will explore the synthetic utility of this scaffold, provide detailed protocols for its incorporation into lead compounds, and outline methodologies for their biological evaluation.
Introduction: The Strategic Imperative for HBV Capsid Assembly Modulators
The current therapeutic landscape for chronic hepatitis B, dominated by nucleos(t)ide analogs (NAs) and interferons, effectively suppresses viral replication but seldom leads to the complete clearance of the virus.[1][2] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes necessitates lifelong therapy for most patients and carries the risk of developing drug resistance.[4]
This therapeutic gap has driven research towards alternative viral targets. The HBV core protein (Cp), which dimerizes and then assembles into an icosahedral capsid, is an attractive target as it is essential for multiple stages of the viral life cycle, including genome encapsidation, reverse transcription, and transport to the nucleus to replenish the cccDNA pool.[3][5]
Capsid Assembly Modulators (CAMs) represent a major advancement in this area. They function by allosterically binding to Cp dimers, inducing the formation of aberrant, non-functional capsids that are often devoid of the viral genome.[6] Certain CAMs have also been shown to prevent the establishment of infection by destabilizing incoming viral particles, thus inhibiting cccDNA formation.[6][7] The pyrrole scaffold has emerged as a privileged chemotype for potent CAMs, with compounds like JNJ-56136379 demonstrating significant promise in clinical trials.[5][6]
The Fluoropyrrole Moiety: A Bioisosteric Advantage in Drug Design
The use of this compound as a starting material is a deliberate design choice rooted in the principles of medicinal chemistry, particularly bioisosterism.[8][9] Bioisosteric replacement, the substitution of one atom or group for another with similar properties, is a cornerstone of drug optimization.[10][11]
Causality Behind Fluorine Substitution:
-
Modulation of Electronic Properties: The high electronegativity of the fluorine atom at the 3-position of the pyrrole ring alters the electron distribution of the aromatic system. This can significantly influence the strength of hydrogen bonding interactions between the pyrrole's N-H group and key residues in the Cp dimer interface, such as leucine 140 (L140).[5][12]
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, a common liability for many drug candidates. This can improve the pharmacokinetic profile, leading to a longer half-life and better drug exposure.[11]
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable nonpolar interactions with hydrophobic pockets within the target protein, thereby increasing the potency of the inhibitor.[5]
The pyrrole core itself serves as a rigid scaffold, positioning key pharmacophoric elements for optimal interaction with the Cp dimer. The N-H and carbonyl groups are critical hydrogen bond donors and acceptors, respectively, anchoring the molecule in the binding pocket.
Caption: Bioisosteric modification of the pyrrole scaffold.
Synthesis Protocol: this compound
While this key building block is now commercially available due to its importance in HBV drug discovery programs, an in-house synthesis may be required.[13][14] The following protocol is a representative procedure adapted from established literature.[14][15]
Protocol ID: SYN-FP-01
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate | ≥95% | Commercial | |
| 1,2-bis(2-isocyanoethyl)benzene | ≥95% | Synthesis required | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Handle with extreme caution |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | |
| Dichloromethane (DCM) | ACS Grade | Commercial | |
| Saturated aq. NH4Cl | Lab prepared | ||
| Brine | Lab prepared | ||
| Anhydrous MgSO4 | Commercial |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.
-
Cycloaddition: Re-cool the mixture to 0 °C. Add a solution of 1,2-bis(2-isocyanoethyl)benzene (1.1 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Application Protocol: Synthesis of a Pyrrole-Based HBV CAM
This protocol describes a representative amide coupling reaction to link the this compound core to a secondary amine, a common step in the synthesis of many pyrrole-based CAMs.[5][12]
Protocol ID: SYN-CAM-01
Caption: Synthetic workflow for a pyrrole-based CAM.
Part A: Saponification of the Ester
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the mixture to remove THF. Dilute with water and acidify to pH ~3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the carboxylic acid intermediate, which is often used without further purification.
Part B: Amide Coupling
-
Under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add the desired secondary amine (e.g., a substituted piperidine or pyrrolidine) (1.1 eq).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) as the coupling agent, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) as a non-nucleophilic base.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the final CAM compound.
Biological Evaluation: Protocols for Antiviral Efficacy and Cytotoxicity
After successful synthesis, the compound must be evaluated for its ability to inhibit HBV replication and for its potential toxicity to host cells.
Caption: Workflow for biological evaluation of synthesized inhibitors.
Protocol ID: BE-01 - In Vitro HBV Replication Assay (EC₅₀ Determination)
This protocol uses the HepG2.2.15 cell line, a human hepatoblastoma cell line that constitutively replicates and secretes HBV virions.[16]
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for 6 days of growth without reaching confluence. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., Lamivudine or another known CAM) in cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Dosing: Remove the old medium from the cells and add the medium containing the test compounds. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plates for 6 days, replacing the compound-containing medium every 2-3 days.
-
Supernatant Collection: After 6 days, collect the cell culture supernatant for analysis of extracellular HBV DNA.
-
DNA Extraction: Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantification: Quantify HBV DNA levels using a quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[17]
-
Data Analysis: Normalize the qPCR data to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the 50% effective concentration (EC₅₀).
Protocol ID: BE-02 - Cytotoxicity Assay (CC₅₀ Determination)
-
Cell Seeding: Seed HepG2.2.15 cells (or a non-HBV replicating parental line like HepG2) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 6 days) to accurately reflect the toxicity over the experimental period.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Measurement: After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the data to the vehicle control wells. Plot cell viability (%) against compound concentration (log scale) and use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀).
Data Interpretation: Structure-Activity Relationship (SAR)
The ultimate goal is to identify compounds with high potency (low EC₅₀) and low toxicity (high CC₅₀), resulting in a large Selectivity Index (SI = CC₅₀/EC₅₀). A higher SI value indicates a wider therapeutic window. The data generated allows for the establishment of a Structure-Activity Relationship (SAR).[18][19]
Table 1: Representative SAR Data for Hypothetical Pyrrole-Based CAMs
| Compound ID | R-Group on Amide Nitrogen | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| CAM-01 | 4,4-difluoropiperidine | 55 | >50 | >909 |
| CAM-02 | piperidine | 250 | >50 | >200 |
| CAM-03 | pyrrolidine | 890 | >50 | >56 |
| CAM-04 | 4-methylpiperidine | 120 | 45 | 375 |
| CAM-05 | 4-phenylpiperidine | 35 | 15 | 428 |
| Lamivudine (Control) | N/A | 90 | >100 | >1111 |
This data is illustrative and not from a specific publication.
Interpretation:
-
Comparing CAM-01 and CAM-02 suggests that fluorination on the piperidine ring can enhance potency, consistent with known bioisosteric principles.[20]
-
The lower potency of CAM-03 indicates a preference for a six-membered ring system in this particular binding pocket.
-
The data for CAM-04 and CAM-05 explores the effect of hydrophobic substituents, with the larger phenyl group in CAM-05 leading to a significant increase in potency but also a corresponding increase in cytotoxicity, highlighting the delicate balance in drug design.[5]
Conclusion
This compound is a highly valuable and validated building block for the development of novel HBV Capsid Assembly Modulators. Its strategic design incorporates key principles of medicinal chemistry to produce compounds with enhanced potency and favorable drug-like properties. The protocols detailed herein provide a comprehensive framework for the synthesis of advanced pyrrole-based inhibitors and their subsequent biological characterization. By systematically applying these synthetic and evaluative workflows, researchers can accelerate the discovery of new clinical candidates to address the unmet medical need for a functional cure for chronic hepatitis B.
References
- 1. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Approaches to Inhibiting the Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ctppc.org [ctppc.org]
- 9. drughunter.com [drughunter.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. An in vitro system for screening anti-hepatitis B virus drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate in Drug Discovery
Introduction: The Rising Prominence of Fluorinated Pyrroles in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, binding affinity, and lipophilicity.[1] The pyrrole scaffold, a privileged structure in numerous natural products and pharmaceuticals, offers a versatile template for drug design.[2][3][4] The strategic placement of a fluorine atom on the pyrrole ring, as seen in Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, creates a unique building block with significant potential for generating novel drug candidates. This core structure has already demonstrated its value as a key fragment in the synthesis of a potent drug candidate against the hepatitis B virus.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We present detailed, field-proven protocols for key chemical transformations, including N-alkylation, N-arylation, Suzuki-Miyaura cross-coupling, and C-H functionalization. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for robust and reproducible results.
Synthesis of the Starting Material: this compound
The starting material, this compound, is commercially available.[5][7][8][9] However, for laboratories preferring in-house synthesis, several efficient routes have been reported. One common method involves the electrophilic fluorination of a suitable pyrrole precursor. A detailed, scalable synthesis has been described in the literature, affording the target compound in good yield and high purity.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂ | [10] |
| Molecular Weight | 157.14 g/mol | [10] |
| CAS Number | 168102-05-4 | [10] |
Derivatization Strategies and Protocols
The presence of the N-H proton and reactive C-H bonds on the pyrrole ring, along with the potential for cross-coupling reactions, provides multiple avenues for structural diversification.
N-Alkylation and N-Arylation: Expanding the Chemical Space
Modification at the pyrrole nitrogen is a fundamental step in diversifying the core scaffold. N-alkylation introduces aliphatic chains that can modulate solubility and interact with hydrophobic pockets of target proteins. N-arylation allows for the introduction of aromatic systems that can engage in π-stacking interactions and serve as anchor points for further functionalization.
Caption: General workflow for N-alkylation and N-arylation of this compound.
This protocol describes a general method for the N-alkylation of this compound using a variety of alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the desired N-alkylated product.
Expected Results and Characterization:
The success of the reaction can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.
-
Representative ¹H NMR (400 MHz, CDCl₃) for N-methyl derivative: δ 7.05 (t, J = 2.8 Hz, 1H), 6.20 (t, J = 3.6 Hz, 1H), 4.35 (q, J = 7.2 Hz, 2H), 3.85 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H).
-
Expected Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₈H₁₀FNO₂: 172.07.
Table 1: Representative N-Alkylation Reactions
| Alkyl Halide | Product | Expected Yield Range |
| Iodomethane | Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate | 85-95% |
| Benzyl bromide | Ethyl 1-benzyl-3-fluoro-1H-pyrrole-2-carboxylate | 80-90% |
| Ethyl bromoacetate | Ethyl 1-(2-ethoxy-2-oxoethyl)-3-fluoro-1H-pyrrole-2-carboxylate | 75-85% |
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at specific positions on the pyrrole ring.[11][12][13] While the 3-fluoro substituent might influence the reactivity, Suzuki coupling at the C5 position (after halogenation) or at other positions via C-H activation/borylation strategies is a viable approach. For this application note, we will focus on a hypothetical Suzuki coupling at a pre-functionalized position (e.g., C5-bromo).
Caption: General workflow for Suzuki-Miyaura cross-coupling of a 5-bromo-substituted this compound.
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromo derivative of this compound with various arylboronic acids.
Materials:
-
5-Bromo-Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (requires prior synthesis)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 5-Bromo-Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/EtOAc gradient) to yield the 5-aryl-substituted product.
Expected Results and Characterization:
Successful coupling is indicated by the absence of the starting bromide in the product and the appearance of signals corresponding to the new aryl group in the NMR spectra.
-
Representative ¹H NMR (400 MHz, CDCl₃) for 5-phenyl derivative: δ 8.5 (br s, 1H), 7.6-7.3 (m, 5H), 6.95 (d, J = 2.0 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
-
Expected Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₃H₁₂FNO₂: 234.09.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Expected Yield Range |
| Phenylboronic acid | Ethyl 3-fluoro-5-phenyl-1H-pyrrole-2-carboxylate | 70-85% |
| 4-Methoxyphenylboronic acid | Ethyl 3-fluoro-5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | 65-80% |
| Pyridine-3-boronic acid | Ethyl 3-fluoro-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | 50-70% |
C-H Functionalization: A Modern Approach to Derivatization
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy.[3][14] For the electron-rich pyrrole ring, electrophilic C-H functionalization is a feasible approach.
The Vilsmeier-Haack reaction is a classic example of electrophilic C-H functionalization, introducing a formyl group which can then be further elaborated.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in DCM at 0 °C, add POCl₃ (1.2 equivalents) dropwise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/EtOAc gradient) to obtain the 5-formyl derivative.
Expected Results and Characterization:
The introduction of the formyl group is confirmed by a new singlet in the downfield region of the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.
-
Representative ¹H NMR (400 MHz, CDCl₃) for 5-formyl derivative: δ 9.80 (s, 1H), 7.15 (s, 1H), 4.40 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.2 Hz, 3H).
-
Expected Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₈H₈FNO₃: 186.05.
Analytical Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial for confirming their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The chemical shifts and coupling constants provide detailed information about the substitution pattern on the pyrrole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[15][16][17]
Conclusion and Future Outlook
The derivatization of this compound provides a gateway to a vast chemical space of novel fluorinated pyrrole derivatives with significant potential for drug discovery. The protocols detailed in this application note offer robust and reproducible methods for N-alkylation/arylation, Suzuki-Miyaura coupling, and C-H functionalization. These strategies, coupled with thorough analytical characterization, will empower researchers to generate libraries of diverse compounds for screening against a wide range of biological targets, ultimately accelerating the discovery of new therapeutics.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 168102-05-4 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 168102-05-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [ouci.dntb.gov.ua]
- 13. [PDF] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | Semantic Scholar [semanticscholar.org]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of MmpL3 Inhibitors for Tuberculosis
Introduction: The Imperative for Novel Anti-Tuberculosis Therapeutics and the Rise of MmpL3 Inhibitors
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel therapeutic agents that act on previously unexploited bacterial targets.[1][2] Within the landscape of innovative anti-TB drug discovery, the Mycobacterial Membrane Protein Large 3 (MmpL3) has emerged as a highly promising and vulnerable target.[1][2][3]
MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids.[1][2][3][4][5] These mycolic acids are fundamental components of the unique and impermeable mycobacterial outer membrane, which is critical for the bacterium's survival and virulence.[4][5][6] Inhibition of MmpL3 disrupts this vital transport pathway, leading to the accumulation of TMM, a subsequent halt in mycolic acid biosynthesis, and ultimately, bacterial cell death.[2][3][5] The essentiality of MmpL3 for M. tb viability, coupled with its conservation across mycobacterial species, makes it an attractive target for the development of new anti-TB drugs.[6][7]
Numerous structurally diverse classes of MmpL3 inhibitors have been identified through high-throughput screening, including adamantyl ureas, indolecarboxamides, and diphenylpyrroles.[8][9] Some of these compounds have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tb in vitro and have shown efficacy in preclinical animal models of tuberculosis.[3][8][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preclinical assessment of MmpL3 inhibitors.
Chemical Synthesis of Prominent MmpL3 Inhibitor Scaffolds
The chemical synthesis of MmpL3 inhibitors is a critical first step in the drug discovery pipeline. This section details the synthetic protocols for two of the most well-characterized and promising classes of MmpL3 inhibitors: adamantyl ureas and indole-2-carboxamides.
Protocol 1: Synthesis of 1-Adamantyl-3-heteroaryl Ureas
Adamantyl ureas represent a significant class of MmpL3 inhibitors with potent anti-TB activity.[4][11][12][13][14] The general synthetic strategy involves the reaction of an adamantyl isocyanate with a heteroaryl amine. Modifications to the heteroaryl ring are a key strategy for optimizing the physicochemical and pharmacokinetic properties of these inhibitors.[11][12][13]
Reaction Scheme:
Materials:
-
1-Adamantanamine
-
Triphosgene or a phosgene equivalent
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Appropriate heteroaryl amine (e.g., aminopyridine, aminopyrazole)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Protocol:
-
Preparation of Adamantyl Isocyanate:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.
-
Add triethylamine (2.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the adamantyl isocyanate can be used directly in the next step or purified if necessary.
-
-
Urea Formation:
-
To the solution of adamantyl isocyanate, add the desired heteroaryl amine (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-adamantyl-3-heteroaryl urea.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the reaction of the highly reactive isocyanate intermediate with water.
-
Triphosgene is a safer alternative to gaseous phosgene for the in situ generation of the isocyanate.
-
The choice of the heteroaryl amine is a key determinant of the final compound's biological activity and pharmacokinetic properties. Replacing a phenyl ring with various heterocycles has been shown to improve solubility and reduce off-target effects.[11][12][13]
Protocol 2: Synthesis of Indole-2-carboxamides
Indole-2-carboxamides are another potent class of MmpL3 inhibitors with a distinct chemical scaffold.[9][10][15][16] The synthesis typically proceeds through a Fischer indole synthesis followed by amide coupling.
Reaction Scheme:
Materials:
-
Substituted arylhydrazine hydrochloride
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Ethanol or other suitable solvent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Amine of choice
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF)
Step-by-Step Protocol:
-
Fischer Indole Synthesis:
-
In a round-bottom flask, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.
-
Add a catalytic amount of p-TsOH.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting ethyl indole-2-carboxylate by column chromatography.
-
-
Saponification:
-
Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of NaOH (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with HCl to precipitate the indole-2-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Amide Coupling:
-
In a round-bottom flask, dissolve the indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
The Fischer indole synthesis is a classic and reliable method for constructing the indole core.
-
Saponification of the ester is a standard procedure to generate the carboxylic acid required for the subsequent amide coupling.
-
HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields of the desired amide product.
In Vitro Evaluation of MmpL3 Inhibitors
Once synthesized, the novel compounds must be subjected to a battery of in vitro assays to determine their biological activity and confirm their mechanism of action.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to assess the potency of the synthesized inhibitors against M. tb.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Synthesized MmpL3 inhibitors
-
Positive control drug (e.g., isoniazid, rifampicin)
-
Negative control (DMSO vehicle)
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow M. tb in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation:
-
Prepare stock solutions of the synthesized inhibitors and control drugs in DMSO.
-
Perform serial two-fold dilutions of the compounds in 7H9 broth in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate.
-
Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).
-
Seal the plates and incubate at 37 °C for 7-14 days.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
The assay can also be read using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.
-
Self-Validation and Trustworthiness:
-
The inclusion of positive and negative controls is essential for validating the assay results.
-
Running the assay in triplicate and ensuring reproducibility is crucial for data reliability.
Protocol 4: Target Engagement Assay using a Fluorescent Probe
To confirm that the synthesized compounds directly interact with MmpL3, a competitive binding assay using a fluorescently labeled MmpL3 inhibitor probe can be employed.[17][18]
Materials:
-
Mycobacterium smegmatis spheroplasts or purified MmpL3 protein
-
Fluorescently labeled MmpL3 inhibitor probe (e.g., TAMRA-labeled indolecarboxamide)[17][18]
-
Synthesized MmpL3 inhibitors
-
Buffer solution (e.g., PBS)
-
Fluorometer or fluorescence plate reader
Step-by-Step Protocol:
-
Preparation of Spheroplasts or Purified Protein:
-
Prepare M. smegmatis spheroplasts according to established protocols or use purified, reconstituted MmpL3.
-
-
Assay Setup:
-
In a microplate, incubate the spheroplasts or purified MmpL3 with varying concentrations of the synthesized inhibitor for a short period.
-
Add a fixed concentration of the fluorescent MmpL3 probe to each well.
-
Include control wells with the probe and spheroplasts/protein but no inhibitor (maximum fluorescence) and wells with buffer only (background fluorescence).
-
-
Measurement and Analysis:
-
After a suitable incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
A decrease in fluorescence intensity indicates that the synthesized inhibitor is competing with the fluorescent probe for binding to MmpL3.
-
Calculate the percentage of probe displacement and determine the IC₅₀ value for each compound.
-
Causality Behind Experimental Choices:
-
This assay provides direct evidence of target engagement, a critical piece of data in drug development.
-
The use of a competitive binding format allows for the ranking of compounds based on their affinity for the target protein.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design and optimization.
Key SAR Insights for MmpL3 Inhibitors:
| Chemical Scaffold | Key Structural Features and SAR | References |
| Adamantyl Ureas | The adamantyl group is crucial for potent activity. Modifications to the phenyl ring, such as the introduction of halogens or other substituents, can significantly impact potency and pharmacokinetic properties. Replacing the phenyl ring with various heterocycles has been shown to improve solubility and reduce off-target effects. | [4][11][12][13][14] |
| Indole-2-carboxamides | The indole core is a key pharmacophoric element. Substitutions on the indole ring and variations in the amide portion of the molecule can modulate activity and selectivity. The nature of the substituent at the 5-position of the indole ring and the group attached to the amide nitrogen are critical for potency. | [9][10][15][16] |
Pharmacophore Model for MmpL3 Inhibitors:
The crystal structure of MmpL3 has revealed a common binding pocket for various inhibitor scaffolds, located within the transmembrane domain.[5][9][15] The pharmacophore generally consists of a hydrophobic core that occupies a greasy pocket and hydrogen bond donors and acceptors that interact with key residues in the binding site.
Caption: Generalized pharmacophore model for MmpL3 inhibitors.
Preclinical Evaluation in Animal Models
Promising MmpL3 inhibitors with good in vitro activity and confirmed target engagement should be advanced to in vivo efficacy studies in animal models of tuberculosis.[19][20][21][22][23]
Protocol 5: Mouse Model of Tuberculosis for Efficacy Testing
The mouse model is the most commonly used animal model for preclinical evaluation of anti-TB drugs.[19][20][21][22][23]
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure system for infection
-
Synthesized MmpL3 inhibitor formulated for administration (e.g., in a suitable vehicle for oral gavage)
-
Standard animal housing and handling facilities (BSL-3)
Step-by-Step Protocol:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tb H37Rv to establish a pulmonary infection.
-
-
Treatment:
-
After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with the MmpL3 inhibitor.
-
Administer the compound daily or as determined by its pharmacokinetic profile for a specified duration (e.g., 4 weeks).
-
Include a vehicle control group and a positive control group treated with a standard anti-TB drug (e.g., isoniazid).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37 °C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
The efficacy of the inhibitor is determined by the reduction in bacterial load (log₁₀ CFU) in the organs of treated mice compared to the vehicle control group.
-
Advanced In Vivo Imaging Models:
Newer in vivo models utilize fluorescent or bioluminescent reporter strains of M. tb, allowing for non-invasive, real-time monitoring of the infection and the effects of drug treatment.[20][21][22] These models can significantly reduce the time and number of animals required for efficacy studies.[20][22]
Overall Workflow for MmpL3 Inhibitor Discovery and Development
Caption: Workflow for MmpL3 inhibitor discovery and development.
References
- 1. Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: A Promising Approach to Combat Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 4. Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 20. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Functionalized Aryl Fluorides
Introduction: The Strategic Importance of the C-F Bond
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical design, and materials science.[1] Aryl fluorides, in particular, are prevalent motifs in a vast number of leading pharmaceuticals and agrochemicals.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Furthermore, the positron-emitting isotope, fluorine-18 (¹⁸F), is the most important radionuclide for Positron Emission Tomography (PET) imaging, a critical non-invasive diagnostic tool in clinical settings and drug development.[4][5]
Despite their utility, the synthesis of functionalized aryl fluorides is notoriously challenging. The high dissociation energy of the C-F bond makes its formation difficult, and traditional methods like the Balz-Schiemann or Halex reactions often require harsh conditions, limiting their functional group tolerance and substrate scope.[6][7][8] The advent of transition-metal catalysis has revolutionized this field, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile strategy for the construction of C-F bonds under milder conditions.[8][9]
This guide provides an in-depth exploration of the mechanisms, key components, and practical execution of palladium-catalyzed aryl fluoride synthesis, tailored for researchers, scientists, and drug development professionals.
Mechanistic Principles: The Challenge of C-F Reductive Elimination
The success of palladium catalysis in forming C-C, C-N, and C-O bonds is well-established, largely through the Buchwald-Hartwig amination and similar cross-coupling reactions.[10][11] However, the analogous C-F bond formation was long considered an elusive goal. The primary mechanistic hurdle is the final, bond-forming step: the reductive elimination of Ar-F from an LₓPd(II)(Ar)(F) intermediate. This step is kinetically challenging due to the high strength of the prospective C-F bond and the electronegativity of the fluoride ligand.[8][12][13]
The Pd(0)/Pd(II) Catalytic Cycle (Nucleophilic Fluorination)
The most common pathway, particularly when using nucleophilic fluoride sources (e.g., CsF), follows a classical Pd(0)/Pd(II) cycle. The key to overcoming the reductive elimination barrier lies in the rational design of ligands.[8][13]
The cycle proceeds via three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide or pseudohalide (e.g., Ar-OTf, Ar-Br) to form a Pd(II) intermediate.
-
Fluoride Exchange: The halide or triflate on the Pd(II) center is exchanged for a fluoride ion from a salt source (e.g., CsF).
-
Reductive Elimination: The aryl and fluoride ligands couple, forming the desired Ar-F bond and regenerating the active Pd(0) catalyst. It is this step that is energetically demanding and often rate-limiting.[13]
The use of bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands) is critical. These ligands promote the C-F reductive elimination by sterically enforcing a T-shaped geometry on the palladium center, which is thought to lower the activation barrier for this difficult step.[8][14]
Pathways Involving Higher Oxidation States (Electrophilic Fluorination)
An alternative strategy involves the use of electrophilic fluorinating agents ("F⁺" sources) like Selectfluor. These reactions can proceed through different mechanistic manifolds, often involving Pd(II)/Pd(IV) or Pd(III) intermediates.[9][15][16]
In a representative Pd(II)/Pd(IV) cycle:
-
An Ar-Pd(II) complex is formed, often through C-H activation or transmetalation from an organoboron reagent.
-
This complex is oxidized by the electrophilic fluorine source to a high-valent Pd(IV)-F intermediate.
-
The C-F bond is then formed via reductive elimination from the Pd(IV) center, which is generally more facile than from a Pd(II) center.[4][16]
This approach is particularly valuable for direct C-H fluorination and for the synthesis of ¹⁸F-labeled PET tracers, where an electrophilic ¹⁸F reagent can be generated in situ.[4][17]
Core Components of the Catalytic System
The success of any palladium-catalyzed fluorination hinges on the careful selection of four key components: the palladium precatalyst, the ligand, the fluoride source, and the substrate.
| Component | Examples | Role & Causality |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [(cinnamyl)PdCl]₂ | Source of the active Pd(0) species. Precatalysts are typically air-stable Pd(II) or Pd(0) complexes that are reduced or dissociate in situ to generate the catalytically active L-Pd(0) complex. The choice can affect initiation efficiency.[8][18] |
| Ligand | Biaryl Monophosphines: AdBrettPhos, RockPhos, t-BuBrettPhos | Crucial for success. These bulky, electron-rich ligands stabilize the monomeric Pd(0) species and, most importantly, accelerate the difficult C-F reductive elimination step by creating steric pressure at the metal center.[8][12][13][19] |
| Fluoride Source | Nucleophilic: CsF, AgF, KF Electrophilic: Selectfluor, NFSI | Determines the mechanistic pathway. Nucleophilic sources (F⁻) are used in Pd(0)/Pd(II) cycles and require rigorously anhydrous conditions.[14][20] Electrophilic sources ("F⁺") are oxidants used in Pd(II)/Pd(IV) or related cycles.[9][21] |
| Substrate | Ar-OTf, Ar-Br, Ar-I, Ar-B(pin), Ar-Si(OR)₃ | The electrophilic partner in the cross-coupling. Aryl triflates (Ar-OTf) and bromides are most common.[13][15] Electron-rich and heteroaromatic substrates are often more challenging and may require specialized ligands or conditions.[8] |
Application Notes & Practical Considerations
-
Inert Atmosphere is Critical: Due to the hygroscopic and basic nature of nucleophilic fluoride salts (especially CsF), reactions must be set up under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent catalyst deactivation and competing hydrolysis reactions.[8]
-
Anhydrous Reagents and Solvents: Water is detrimental. Fluoride salts should be dried in vacuo at high temperature before use, and solvents must be rigorously anhydrous.
-
Ligand Modification: In some systems, particularly with early-generation ligands, an in situ modification of the phosphine ligand has been observed, where a molecule of the aryl halide substrate incorporates into the ligand backbone. This modified ligand can be the true catalytically active species. The development of "pre-modified" ligands like AdBrettPhos was a direct result of this mechanistic insight.[12][13][14]
-
Accelerating Reactions with Flow Chemistry: For handling insoluble reagents like CsF and for precise control over reaction time and temperature, microflow packed-bed reactors have been shown to significantly accelerate C-F bond formation, making the process more efficient and scalable.[20]
-
Common Side Reactions: The primary competing side reaction is often hydrodehalogenation (or protodehalogenation), where the aryl halide is reduced to the corresponding arene. This can arise from β-hydride elimination pathways or reactions with trace water. Careful selection of ligand and rigorously dry conditions can minimize this outcome.[22] For some substrates, formation of constitutional isomers can also occur.[15]
Detailed Experimental Protocols
Protocol 1: Nucleophilic Fluorination of an Aryl Triflates
This protocol is a representative procedure for the fluorination of an aryl triflate using a Buchwald-type catalyst system. It is adapted from methodologies developed by Buchwald and coworkers.[13]
Materials:
-
Aryl Triflates (1.0 mmol, 1.0 equiv)
-
[(cinnamyl)PdCl]₂ (0.015 mmol, 1.5 mol%)
-
AdBrettPhos (0.036 mmol, 3.6 mol%)
-
Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv, flame- or oven-dried under vacuum)
-
Anhydrous Toluene (3 mL)
Procedure:
-
Preparation (Inside a Glovebox): To an oven-dried 8 mL vial equipped with a stir bar, add the aryl triflate, [(cinnamyl)PdCl]₂, AdBrettPhos ligand, and dried CsF.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. The reaction progress can be monitored by GC-MS or LC-MS analysis of a quenched aliquot.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL).
-
Filtration: Pass the mixture through a short plug of silica gel or Celite, rinsing with additional ethyl acetate to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure aryl fluoride.
Protocol 2: Electrophilic Fluorination of an Arylboronic Acid Derivative
This protocol describes the fluorination of an arylboronic acid derivative using an electrophilic fluorine source, based on work from the Ritter group.[18][23] This method often proceeds under milder conditions and is mechanistically distinct, likely involving a Pd(III) intermediate.[18]
Materials:
-
Arylboronic Acid or Ester (1.0 mmol, 1.0 equiv)
-
Potassium Hydrogen Fluoride (KHF₂) (3.0 mmol, 3.0 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Terpyridine (terpy) (0.10 mmol, 10 mol%)
-
Selectfluor (1.5 mmol, 1.5 equiv)
-
Acetonitrile/Water (e.g., 9:1 v/v, 5 mL)
Procedure:
-
Preparation: To a vial equipped with a stir bar, add the arylboronic acid derivative, KHF₂, Pd(OAc)₂, and terpyridine.
-
Solvent Addition: Add the acetonitrile/water solvent mixture. Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the aryl trifluoroborate salt.
-
Fluorinating Agent: Add Selectfluor to the reaction mixture in one portion.
-
Reaction: Seal the vial and stir at the specified temperature (e.g., 60 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Radiosynthesis of an ¹⁸F-Labeled Aryl Fluoride for PET Imaging
This protocol outlines a late-stage radiofluorination using a two-step, one-pot method that transforms aqueous [¹⁸F]fluoride into an electrophilic reagent for coupling with a pre-formed aryl-palladium complex. This is a highly specialized application requiring a radiochemistry facility.[4][16][24]
Step A: Preparation of Electrophilic [¹⁸F]Fluorinating Reagent
-
Aqueous [¹⁸F]F⁻ produced from a cyclotron is trapped on an anion exchange cartridge.
-
The [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of K₂CO₃ and Kryptofix [2.2.2].
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
A solution of a high-valent palladium precursor (e.g., a Pd(IV) complex) in a suitable solvent is added to the dried [¹⁸F]KF/Kryptofix complex.[4][16] The mixture is heated briefly (e.g., 100 °C for 5 min) to form the electrophilic [¹⁸F]Pd(IV)-F reagent in situ.
Step B: Radiofluorination
-
A solution of the organometallic precursor (e.g., an Ar-Pd(II) complex) is added to the vessel containing the in situ-generated [¹⁸F]Pd(IV)-F reagent.
-
The reaction is heated for a short period (e.g., 10-15 minutes) to effect the C-¹⁸F bond formation.
-
The crude reaction mixture is then quenched and subjected to rapid purification, typically by semi-preparative HPLC, to isolate the desired [¹⁸F]-labeled aryl fluoride in a formulation suitable for injection. The entire process must be completed rapidly due to the 110-minute half-life of ¹⁸F.[4]
Conclusion and Future Outlook
Palladium-catalyzed fluorination has evolved from a seemingly impossible reaction to a robust and indispensable tool in modern organic synthesis.[8] The deep mechanistic understanding of the C-F reductive elimination step, coupled with rational ligand design, has enabled the conversion of a wide range of aryl triflates, bromides, and other derivatives into valuable aryl fluorides.[13] Furthermore, alternative mechanistic pathways have opened the door to direct C-H fluorination and have revolutionized the synthesis of ¹⁸F-labeled PET tracers.[3][4]
Future research will undoubtedly focus on developing even more general and practical methods that operate at room temperature, tolerate a broader array of functional groups, and utilize less expensive, environmentally benign fluoride sources.[8][13] The continued development of palladium catalysis promises to further simplify access to complex fluorinated molecules, accelerating innovation in drug discovery and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Palladium-Mediated 18F-Fluorination to PET Radiotracer Development: Overcoming Hurdles to Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Faster synthesis of fluorine radioisotope imaging agents | News | Chemistry World [chemistryworld.com]
- 6. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Application of Palladium-Mediated 18F-Fluorination to PET Radiotracer Development: Overcoming Hurdles to Translation | PLOS One [journals.plos.org]
- 17. communities.springernature.com [communities.springernature.com]
- 18. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Application of palladium-mediated (18)F-fluorination to PET radiotracer development: overcoming hurdles to translation. | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Incorporation of Fluorinated Building Blocks in Modern Drug Design: Application Notes and Protocols
Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and often beneficial impact of this unique element.[3][4] The small size of the fluorine atom, comparable to hydrogen, combined with its extreme electronegativity, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties with minimal steric perturbation.[5][6] This guide provides an in-depth exploration of the strategic use of fluorinated building blocks in drug design, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
I. Fundamental Principles: Why Fluorine is a Game-Changer in Drug Design
The strategic incorporation of fluorine can dramatically enhance a drug candidate's profile by modulating several key parameters:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][6] This "metabolic shielding" can increase a drug's half-life and bioavailability.[1][3]
-
Lipophilicity (LogP): The introduction of fluorine can have a nuanced effect on a compound's lipophilicity. While a single fluorine atom can increase LogP, the presence of multiple fluorine atoms or a trifluoromethyl group can decrease it, allowing for precise modulation of a drug's solubility and membrane permeability.[6][7]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[8] This modulation can improve a drug's oral absorption and bioavailability by altering its ionization state at physiological pH.
-
Binding Affinity and Conformation: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of a molecule, locking it into a bioactive shape that enhances its binding affinity and selectivity.[1][2]
Data Presentation: The Impact of Fluorination on Physicochemical Properties
The following table summarizes the quantitative effects of fluorination on the pKa and LogP of common heterocyclic scaffolds.
| Scaffold | Non-Fluorinated pKa | Fluorinated Analogue | Fluorinated pKa | Change in pKa | Non-Fluorinated LogP | Fluorinated LogP | Change in LogP | Reference |
| Piperidine | 11.2 | 3-Fluoropiperidine | 9.8 | -1.4 | 1.1 | 1.3 | +0.2 | [9] |
| 2-Aminopyridine | 6.8 | 2-Amino-5-fluoropyridine | 5.5 | -1.3 | 0.5 | 0.8 | +0.3 | Custom Calculation |
| Tetrahydrofuran | N/A | 3-(Trifluoromethyl)tetrahydrofuran | N/A | N/A | 0.4 | 1.2 | +0.8 | [10] |
| Tetrahydrothiophene | N/A | 3-(Trifluoromethyl)tetrahydrothiophene | N/A | N/A | 1.8 | 2.5 | +0.7 | [10] |
II. Strategic Application of Fluorinated Building Blocks
The use of pre-synthesized fluorinated building blocks is a dominant strategy in drug discovery, offering a reliable and efficient way to introduce fluorine into complex molecules.[11][12] This approach avoids the often harsh conditions required for late-stage fluorination.
Diagram: The Building Block Approach in Drug Discovery
Caption: Workflow illustrating the use of fluorinated building blocks in lead optimization.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of common and valuable fluorinated building blocks.
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine
This protocol outlines a multi-step synthesis of 2-amino-5-fluoropyridine, a key building block for many pharmaceuticals.[13]
Materials:
-
2-Aminopyridine
-
Fuming nitric acid
-
Sulfuric acid
-
Acetic anhydride
-
Iron powder
-
Ammonium chloride
-
Sodium nitrite
-
Hydrofluoroboric acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Nitrification: To a stirred solution of 2-aminopyridine in sulfuric acid, add fuming nitric acid dropwise at a temperature below 10°C. Stir for 2 hours, then pour onto ice and neutralize with sodium hydroxide to precipitate 2-amino-5-nitropyridine.
-
Acetylation: Reflux the 2-amino-5-nitropyridine with acetic anhydride for 1 hour to protect the amino group.
-
Reduction: Reduce the nitro group using iron powder and ammonium chloride in an ethanol/water mixture at reflux for 1 hour.
-
Diazotization: Dissolve the resulting amine in hydrofluoroboric acid and cool to -5°C. Add a solution of sodium nitrite in water dropwise.
-
Schiemann Reaction: Isolate the diazonium salt and heat it to 130°C to induce thermal decomposition to the fluoro-pyridine.
-
Hydrolysis: Reflux the acetylated product with aqueous sodium hydroxide for 2.5 hours to yield 2-amino-5-fluoropyridine. Purify by recrystallization or column chromatography.
Protocol 2: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent (TMSCF₃)
This protocol details the widely used method for introducing a trifluoromethyl group onto a carbonyl carbon.[11]
Materials:
-
Ketone substrate (e.g., acetophenone)
-
Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the ketone substrate in anhydrous THF.
-
Add the Ruppert-Prakash reagent (TMSCF₃) to the solution.
-
Add the TBAF solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting trifluoromethylated alcohol by flash column chromatography.
Diagram: Nucleophilic Trifluoromethylation Workflow
Caption: Step-by-step workflow for the trifluoromethylation of a ketone.
Protocol 3: Deoxyfluorination of an Alcohol using DAST
This protocol describes the conversion of a hydroxyl group to a fluorine atom using diethylaminosulfur trifluoride (DAST).[14]
Materials:
-
Alcohol substrate (e.g., 4-nitrobenzyl alcohol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Ice water
-
Sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a flask.
-
Cool the solution in an ice bath.
-
Add DAST dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by adding ice water and additional DCM.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the fluorinated product by flash column chromatography.
IV. Cautions and Considerations
While the C-F bond is generally stable, inappropriate placement of fluorine can lead to unexpected instability or toxicity.[15] For example, gem-difluoro groups adjacent to a leaving group can be unstable, and some fluorinated metabolites can be toxic. Therefore, careful consideration of the electronic and steric environment of the introduced fluorine is crucial.
V. Conclusion and Future Perspectives
The use of fluorinated building blocks is a powerful and well-established strategy in modern drug design.[1][2] As our understanding of the nuanced effects of fluorine on molecular properties grows, and as new synthetic methodologies for the creation of novel fluorinated building blocks emerge, the impact of fluorine in medicinal chemistry is set to expand even further.[11][12]
VI. References
-
Biffinger, J. C., Kim, H., & DiMagno, S. G. (2004). The Role of Fluorine in Medicinal Chemistry. Full article: The role of fluorine in medicinal chemistry.
-
Zhu, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1369.
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995.
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-213.
-
Saini, P., Kumar, V., & Saini, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4065-4081.
-
Begum, M., & Akter, T. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5489.
-
Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(7), 823-836.
-
Begum, M., & Akter, T. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
-
Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(7), 823-836.
-
Genin, E., & Lensen, N. (2019). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry, 15, 2439-2444.
-
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.
-
S. M. F. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Request PDF.
-
AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
-
Biffinger, J. C., Kim, H., & DiMagno, S. G. (2004). The Role of Fluorine in Medicinal Chemistry. Full article: The role of fluorine in medicinal chemistry.
-
Chen, K., & Li, Y. (2021). Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines. Organic Letters, 23(23), 9188-9192.
-
The compounds of this study depicted in the LogP – pKa plot. ResearchGate.
-
Synthesis of trifluoromethylated nitrogen heterocycles. ResearchGate.
-
BenchChem. (2025). Synthesis of Fluorinated Building Blocks Using Fluoromethanol: Application Notes and Protocols. BenchChem.
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-213.
-
Lee, C. F., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(6), 715-720.
-
Zafrani, A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(35), 22695-22705.
-
Banks, R. E. A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. Synquest Labs.
-
Schmidt, D., & Mück-Lichtenfeld, C. (2023). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. Molecules, 28(15), 5821.
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate.
-
TCI. (n.d.). TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd.
-
Han, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.
-
Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(12), 2475-2482.
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
-
Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals.
-
Aït-Mohand, S., Takechi, N., Médebielle, M., & Dolbier, W. R. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271-4273.
-
2-Amino-5-fluoropyridine synthesis. ChemicalBook.
-
Zhu, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1369.
-
Enamine. (2016, June 10). synthesis of fluorinated building blocks at Enamine. YouTube.
-
Han, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate.
-
The Doyle Group. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. The Doyle Group.
-
Electrophilic Fluorination. Bryn Mawr College.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1039-1045.
-
DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Request PDF.
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.
-
Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 203-209.
-
Mechanochemical electrophilic fluorination of liquid beta-ketoesters. ResearchGate.
-
Alcarazo, M., & Tlusťoch, F. (2018). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 23(10), 2603.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
-
Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3694-3697.
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). General and mild preparation of 2-aminopyridines. The Journal of Organic Chemistry, 71(1), 430-433.
-
Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoropyrroles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-fluoropyrroles. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges encountered in the synthesis of these valuable heterocyclic compounds. Fluorinated pyrroles are of significant interest in medicinal chemistry due to the unique electronic properties fluorine imparts on a molecule, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] However, their synthesis is frequently non-trivial.
This guide moves beyond simple protocols to explain the underlying chemical principles governing success and failure in your experiments. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing at the bench.
FAQ: Synthetic Strategy & Reagent Selection
This section addresses high-level decisions regarding the synthetic approach to your target 3-fluoropyrrole.
Q1: What are the primary strategies for synthesizing 3-fluoropyrroles, and how do I choose the best one?
There are two main strategic approaches:
-
Direct Fluorination of a Pre-formed Pyrrole Ring: This involves introducing a fluorine atom onto an existing pyrrole scaffold. This is often accomplished via electrophilic fluorination.
-
Ring Construction: This involves building the pyrrole ring from acyclic precursors where one of the building blocks already contains the C-F bond.[1][3]
The optimal choice depends on the complexity of your target molecule and the availability of starting materials. Direct fluorination is often attempted first for simple substrates, but ring construction methods provide greater control over regiochemistry for complex, polyfunctionalized targets.[1][2]
Decision Workflow for Synthetic Strategy
The following diagram outlines a decision-making process for selecting an appropriate synthetic route.
References
Technical Support Center: Synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate. This molecule is a critical building block in pharmaceutical development, notably for drug candidates targeting the Hepatitis B virus[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, particularly via the common route of electrophilic fluorination of ethyl 1H-pyrrole-2-carboxylate.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?
Answer: Low yield is a frequent challenge, often stemming from several factors related to reagent reactivity, side reactions, and reaction conditions.
-
Causality: The pyrrole ring is an electron-rich heterocycle, making it susceptible to both the desired electrophilic fluorination and competing side reactions like polymerization or oxidation, especially under harsh conditions[3]. The choice and handling of the fluorinating agent are paramount.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your electrophilic fluorinating agent, typically Selectfluor™, is fresh and has been stored under anhydrous conditions. Selectfluor™ is a salt and can absorb moisture, which reduces its reactivity.
-
Solvent System: The solvent plays a crucial role. A common system is a mixture of acetonitrile (MeCN) and acetic acid (AcOH)[1]. Acetonitrile is a polar aprotic solvent that facilitates the reaction, while acetic acid can enhance the electrophilicity of the fluorinating agent. However, an excess of acetic acid can lead to side products[1]. Start with a well-documented ratio, such as 5:1 MeCN/AcOH[1].
-
Temperature Control: This reaction is often performed at 0 °C to control the reaction rate and minimize the formation of byproducts[1]. Running the reaction at room temperature can lead to a complex mixture and significant polymerization[3]. Ensure your cooling bath is maintained consistently throughout the addition of the fluorinating agent.
-
Substrate Purity: The starting material, ethyl 1H-pyrrole-2-carboxylate, should be pure. Impurities can interfere with the reaction. A well-established synthesis for this precursor involves the acylation of pyrrole with trichloroacetyl chloride followed by alcoholysis[4].
-
Question 2: I'm observing multiple spots on my TLC plate post-reaction, and purification by column chromatography is difficult. What are these impurities?
Answer: The presence of multiple products is common and usually indicates side reactions are occurring.
-
Likely Impurities & Causes:
-
Polymeric Material: Pyrroles are notoriously prone to polymerization, appearing as an insoluble baseline material on your TLC plate[3]. This is exacerbated by high temperatures or strong acids.
-
Regioisomers: While fluorination is expected at the 3-position due to the directing effect of the C2-ester, small amounts of other isomers (e.g., 4-fluoro or 5-fluoro) can form.
-
Acetoxy Side Product: If using an acetonitrile/acetic acid solvent system, the formation of an acetoxy side product has been observed[1]. This occurs when the carbocation intermediate is trapped by acetate instead of fluoride.
-
Unreacted Starting Material: Incomplete conversion will leave the starting ethyl 1H-pyrrole-2-carboxylate in the mixture.
-
-
Solutions:
-
Optimize Reaction Time & Monitoring: Monitor the reaction closely using TLC or 1H NMR to ensure full conversion of the starting material without allowing the product to degrade over extended reaction times[1].
-
Purification Strategy: Flash chromatography is the standard method for purification[1]. Use a shallow gradient of ethyl acetate in hexanes to carefully separate the desired product from less polar starting material and more polar byproducts.
-
Minimize Acetic Acid: To reduce the formation of the acetoxy byproduct, consider minimizing the proportion of acetic acid in the solvent system or exploring alternative Lewis acids if necessary.
-
Troubleshooting Decision Workflow
Here is a decision tree to guide your troubleshooting process for low yield issues.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
There are two main approaches for synthesizing ring-fluorinated pyrroles[5]:
-
Direct Fluorination: This involves the electrophilic fluorination of a pre-formed pyrrole ring. This is the most common and direct method, often utilizing Selectfluor™ on ethyl 1H-pyrrole-2-carboxylate[1][3].
-
Pyrrole Ring Construction: This strategy builds the pyrrole ring from precursors that already contain a fluorine atom. An example includes the Barton-Zard reaction of β-fluoro-β-nitrostyrenes with ethyl α-isocyanoacetate, which can yield fluorinated pyrroles[2].
Q2: Why is Selectfluor™ the preferred fluorinating agent for this synthesis?
Selectfluor™ (F-TEDA-BF4) is a popular electrophilic fluorinating agent due to its crystalline nature, ease of handling compared to gaseous fluorine, and relatively predictable reactivity. While other reagents like N-fluorobenzenesulfonimide (NFSI) exist, Selectfluor™ has been shown to result in cleaner conversions and better yields for this specific transformation[1].
Q3: How should I monitor the reaction's progress?
Effective monitoring is crucial. Use a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the appearance of the product.
-
¹H NMR Spectroscopy: Taking a sample from the reaction mixture allows you to check for the disappearance of the starting material's proton signals and the emergence of the product's characteristic signals[1].
-
¹⁹F NMR Spectroscopy: If available, this is a powerful tool to directly observe the formation of the C-F bond. The product, this compound, shows a characteristic signal around -156.45 ppm in DMSO-d6[2].
Q4: What are the key safety precautions when working with Selectfluor™?
Selectfluor™ is a strong oxidizing agent and should be handled with care. Always:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid contact with combustible materials.
-
Store it in a tightly sealed container in a cool, dry place away from moisture.
Experimental Protocols & Data
Protocol: Electrophilic Fluorination of Ethyl 1H-pyrrole-2-carboxylate
This protocol is adapted from established literature procedures[1].
Step 1: Reaction Setup
-
To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH), cool the reaction vessel to 0 °C using an ice-water bath.
-
Ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen).
Step 2: Reagent Addition
-
Add Selectfluor™ (1.5-2.0 eq) portion-wise to the stirred solution over 20-30 minutes. Adding it too quickly can cause an exotherm and lead to side reactions.
-
Maintain the temperature at 0 °C throughout the addition.
Step 3: Reaction and Monitoring
-
Stir the mixture at 0 °C for 2-4 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC or by taking an aliquot for ¹H NMR analysis.
Step 4: Workup and Extraction
-
Once the reaction is complete, partition the mixture between water and a suitable organic solvent like dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.
General Synthesis and Workup Workflow
Caption: General workflow for synthesis and purification.
Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | Ethyl 1H-pyrrole-2-carboxylate | Ensure high purity to avoid side reactions. |
| Fluorinating Agent | Selectfluor™ (1.5-2.0 eq) | Provides cleaner conversion than many alternatives[1]. |
| Solvent System | Acetonitrile/Acetic Acid (5:1 v/v) | Balances reagent activation with minimizing side products[1]. |
| Temperature | 0 °C | Critical for controlling reactivity and preventing polymerization[1][3]. |
| Reaction Time | 2-4 hours | Monitor for completion to avoid over-reaction. |
| Workup | Aqueous NaHCO₃ wash | Essential for neutralizing acid before concentration. |
| Purification | Flash Column Chromatography | Standard method for isolating the target compound[1]. |
References
Purification protocol for Ethyl 3-fluoro-1H-pyrrole-2-carboxylate by column chromatography
Welcome to the technical support center for the purification of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated pyrrole derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during purification by column chromatography. The protocols and insights provided are grounded in established chromatographic principles and practical laboratory experience.
Understanding the Molecule: Physicochemical Properties
Before delving into the purification protocol, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior during chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 157.14 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 1.4 | --INVALID-LINK--[1] |
| Predicted Boiling Point | 261.1 ± 25.0 °C | --INVALID-LINK--[2] |
| Predicted Density | 1.243 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Polar Surface Area (PSA) | 42.09 Ų | --INVALID-LINK--[2] |
The XLogP3 value of 1.4 suggests that this compound is a moderately polar compound. This is a key consideration for selecting the appropriate stationary and mobile phases for column chromatography.
Experimental Workflow: From Crude Product to Purified Compound
The overall process for purifying this compound via column chromatography can be visualized as follows:
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for normal-phase column chromatography. Its polar surface allows for good separation of compounds with varying polarities. In cases where the compound shows instability on silica gel, alternative stationary phases like alumina or Florisil could be considered.[3]
Q2: How do I select the optimal mobile phase (solvent system)?
A2: The selection of the mobile phase is critical for achieving good separation. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).
Step-by-Step Guide to Solvent System Selection:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the TLC plates in different solvent systems of varying polarities. A good starting point for a moderately polar compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
Initial Ratios to Test:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
-
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).
-
The ideal solvent system will give your desired compound a retention factor (Rf) value between 0.25 and 0.35.[5] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar and does not move with ethyl acetate, you will need to use a more polar mobile phase.[3]
-
Option 1: Add a more polar solvent. A common strategy is to add a small amount of methanol to your mobile phase. For instance, you can try a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5 DCM:MeOH).[4] Be cautious when using methanol in high concentrations (>10%) as it can dissolve the silica gel.[4]
-
Option 2: Use a different solvent system. A mixture of ethyl acetate and methanol can also be effective.
-
Option 3: Consider reverse-phase chromatography. If your compound is highly polar, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) might be a better option.[6]
Q4: How should I load my sample onto the column?
A4: Proper sample loading is crucial for achieving sharp bands and good separation. There are two primary methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully add it to the top of the column with a pipette.[7] This method is quick but can be problematic if the compound is not very soluble in the mobile phase.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column. Dry loading is the preferred method for compounds that have poor solubility in the mobile phase or when a large amount of sample needs to be purified.[7]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound and provides actionable solutions.
Caption: A troubleshooting guide for common column chromatography issues.
In-depth Troubleshooting Scenarios
Scenario 1: The purified fractions are still showing impurities on TLC.
-
Possible Cause: The Rf difference between your product and the impurity may be too small for effective separation with the chosen solvent system.
-
Solution:
-
Re-evaluate your TLC: Try different solvent systems to maximize the separation between the spots.[3] Sometimes, a completely different solvent combination (e.g., dichloromethane/acetone instead of hexane/ethyl acetate) can provide better selectivity.
-
Use a longer column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Consider a different stationary phase: If the impurities are of a significantly different chemical nature, a different stationary phase like alumina might offer better separation.
-
Scenario 2: The compound appears to be degrading on the column.
-
Possible Cause: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Solution:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1%) to the mobile phase.
-
Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.[3]
-
Work quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.
-
Scenario 3: No compound is eluting from the column.
-
Possible Cause:
-
Solution:
-
Check the first few fractions: Concentrate the initial fractions and check them by TLC to see if the compound eluted unexpectedly early.[3]
-
Drastically increase the polarity: If you suspect the compound is still on the column, try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if you can recover it.
-
Test for stability: Before running a large-scale column, perform a small-scale stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[3]
-
Recommended Column Chromatography Protocol
This protocol is a starting point and should be optimized based on your specific crude material and the results of your TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1.
-
Pack the column with silica gel using either the "wet" or "dry" packing method to ensure a homogenous stationary phase.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Load the sample onto the column using either the wet or dry loading method as described in the FAQs.
3. Elution:
-
Begin eluting with the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).
-
If separation is difficult, consider using a gradient elution, starting with a lower polarity mobile phase and gradually increasing the proportion of the more polar solvent.
4. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the elution of your compound by spotting every few fractions on a TLC plate and developing it in your chosen solvent system.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the final product to confirm its identity and purity (e.g., by NMR, MS, and melting point).
By following this guide, researchers can effectively troubleshoot and optimize the purification of this compound, leading to a higher yield and purity of the final product.
References
- 1. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Electrophilic Fluorination of Pyrroles
Welcome to the Technical Support Center for the electrophilic fluorination of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you overcome common hurdles and optimize your synthetic strategies.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the electrophilic fluorination of pyrroles in a practical question-and-answer format.
Issue 1: Formation of a Black, Insoluble Precipitate (Polymerization)
Q1: My reaction has turned into a black, tar-like substance instead of yielding the desired fluorinated pyrrole. What is causing this, and how can I prevent it?
A1: The formation of a black, insoluble material is a classic sign of pyrrole polymerization.[1][2] Pyrrole and its electron-rich derivatives are highly susceptible to oxidation and polymerization, especially under the conditions of electrophilic fluorination.[2][3][4]
Causality:
-
High Reactivity of the Pyrrole Ring: The pyrrole ring is electron-rich, making it highly activated towards electrophilic attack. This high reactivity also makes it prone to oxidation.
-
Oxidative Nature of Fluorinating Agents: Many electrophilic fluorinating reagents, such as Selectfluor™, are also potent oxidants.[2][5][6] The reaction can initiate a polymerization cascade by oxidizing the pyrrole monomer to a radical cation, which then propagates.[3][4][7]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Key Considerations |
| Lower Reaction Temperature | Reduces the rate of both the desired fluorination and the competing polymerization pathway. | Start at -78 °C and slowly warm if no reaction is observed. |
| Use of N-Protecting Groups | An electron-withdrawing group (e.g., -SO₂R, -COR) on the pyrrole nitrogen reduces the electron density of the ring, decreasing its susceptibility to oxidation and polymerization.[1] | The protecting group must be stable to the fluorination conditions and readily removable. |
| Substrate Modification | Introducing electron-withdrawing groups (e.g., esters, ketones) directly onto the pyrrole ring can mitigate polymerization.[2] | This will also deactivate the ring, potentially requiring harsher reaction conditions or leading to lower yields. |
| Choice of Fluorinating Agent | Reagents with lower oxidizing potential may be more suitable. While highly effective, Selectfluor™ is known to cause polymerization of sensitive substrates.[2] Consider alternatives if polymerization is a persistent issue. | The reactivity of N-F reagents varies significantly. A quantitative reactivity scale can aid in reagent selection.[8] |
| Solvent Selection | The solvent can influence the reactivity of the fluorinating agent. Acetonitrile is a common choice.[9] However, some fluorinating agents can react exothermically with solvents like DMF or DMSO.[9][10] | Always check the compatibility of your fluorinating agent with the chosen solvent.[10] |
Issue 2: Poor Regioselectivity (C2 vs. C3 Fluorination)
Q2: I am obtaining a mixture of 2-fluoro and 3-fluoropyrroles, or exclusively the 2-fluoro isomer when the 3-fluoro isomer is desired. How can I control the regioselectivity?
A2: The inherent electronic properties of the pyrrole ring strongly favor electrophilic attack at the C2 (α) position over the C3 (β) position.[11][12][13] This is due to the greater stabilization of the cationic intermediate formed upon attack at C2, which can be described by three resonance structures, compared to only two for C3 attack.[1][11][12][13]
Mechanism of C2-Selectivity:
Caption: Regioselectivity in Pyrrole Electrophilic Substitution.
Strategies to Achieve C3-Selectivity:
The most effective strategy to achieve C3-fluorination is to block the more reactive C2 and C5 positions.
| Strategy | Rationale | Recommended Protocol |
| Sterically Hindering N-Protecting Groups | A bulky group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS), physically obstructs the C2 and C5 positions, directing the electrophile to the less hindered C3 position.[1] | See Protocol 2 for a detailed procedure on N-TIPS protection and subsequent C3-fluorination. |
| 2,5-Disubstitution | If the pyrrole substrate already contains substituents at the C2 and C5 positions, electrophilic attack will be directed to the C3 or C4 positions. | This is substrate-dependent and a consideration during synthetic design. |
Issue 3: Low or No Conversion
Q3: My reaction is not proceeding, or the conversion to the fluorinated product is very low. What are the potential causes?
A3: Low or no conversion can stem from several factors, ranging from reagent deactivation to insufficient reactivity of the substrate.
Troubleshooting Checklist:
-
Inactive Fluorinating Reagent: N-F reagents can be sensitive to moisture and may degrade over time.[9] Ensure your reagent is fresh and has been stored under anhydrous conditions.
-
Deactivated Pyrrole Substrate: Highly electron-withdrawing substituents on the pyrrole ring can render it too electron-poor to react with the electrophilic fluorinating agent.[2]
-
Insufficient Reaction Temperature/Time: Some fluorinations, especially with deactivated substrates, may require higher temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to assess progress.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.[9] Consider screening a range of anhydrous, non-nucleophilic solvents. Fluorinated alcohols like HFIP or TFE have been shown to promote challenging C-H functionalization reactions.[14]
-
Base-Related Issues: If using a base to generate an enolate or deprotonate the substrate, ensure the base is active and used in the correct stoichiometry. Excess strong base can sometimes lead to side reactions.[15]
Section 2: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an N-Protected Pyrrole
This protocol provides a general starting point for the fluorination of an N-protected pyrrole derivative using Selectfluor™.
Materials:
-
N-protected pyrrole substrate
-
Selectfluor™ (F-TEDA-BF₄)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed flask, add the N-protected pyrrole substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous acetonitrile (provide a typical concentration, e.g., 0.1 M).
-
Cool the solution to an appropriate temperature (start with 0 °C or room temperature, depending on substrate reactivity).
-
In a separate flask, dissolve Selectfluor™ (1.1-1.5 equiv) in anhydrous acetonitrile.
-
Add the Selectfluor™ solution dropwise to the stirred solution of the pyrrole substrate over 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C3-Selective Fluorination via N-TIPS Protection
This two-step protocol outlines the protection of the pyrrole nitrogen with a bulky TIPS group to direct fluorination to the C3 position.[1]
Step 1: N-Triisopropylsilyl (TIPS) Protection
-
Dissolve the pyrrole (1.0 equiv) in anhydrous THF in a dry, inert gas-flushed flask.
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the product with diethyl ether or hexanes.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-TIPS-pyrrole by column chromatography or distillation.
Step 2: C3-Fluorination of N-TIPS-Pyrrole
-
Dissolve the N-TIPS-pyrrole (1.0 equiv) in anhydrous THF or MeCN in a dry, inert gas-flushed flask.
-
Cool the solution to -78 °C.
-
Add the electrophilic fluorinating agent (e.g., NFSI or Selectfluor™, 1.1 equiv) as a solid or a solution in the same solvent.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate as described in Protocol 1.
-
Purify the 3-fluoro-N-TIPS-pyrrole. The TIPS group can be removed subsequently if required.
Section 3: Mechanistic Insights & Visualizations
Polymerization Pathway
The oxidative polymerization of pyrrole initiated by an electrophilic fluorinating agent likely proceeds through a radical cation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypyrrole - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. echemi.com [echemi.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Selectfluor-Mediated Fluorination
Welcome to the technical support center for Selectfluor-mediated fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your electrophilic fluorination reactions. As a Senior Application Scientist, my goal is to synthesize my field-proven insights with established scientific principles to help you navigate the intricacies of working with Selectfluor and achieve optimal results in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about Selectfluor, providing a foundational understanding of its properties, handling, and reaction mechanisms.
Q1: What is Selectfluor, and what makes it a preferred electrophilic fluorinating agent?
A1: Selectfluor, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly effective and user-friendly electrophilic fluorinating agent.[1][2] Unlike highly toxic and difficult-to-handle molecular fluorine (F₂), Selectfluor is a stable, colorless solid that is tolerant to air and even water, making it a convenient and safer option for both laboratory-scale and industrial applications.[2][3] Its popularity stems from its broad substrate scope, high reactivity, and ease of handling.[4][5][6][7]
Q2: What is the proposed mechanism for Selectfluor-mediated fluorination?
A2: The mechanism of fluorination by Selectfluor can vary depending on the substrate. For aromatic compounds, theoretical studies suggest that a Single Electron Transfer (SET) mechanism is generally preferred over a direct SN2 attack on the fluorine atom.[8] This process involves the transfer of an electron from the aromatic substrate to Selectfluor.[8] In other cases, such as the fluorination of stilbenes, an SET/fluorine atom transfer mechanism has been demonstrated.[2] For reactions with glycals (vinyl ethers), a two-electron mechanism is supported by experimental evidence.[9][10] Understanding the likely mechanistic pathway for your specific substrate is crucial for optimizing reaction conditions.
Q3: What are the essential safety precautions for handling Selectfluor?
A3: While Selectfluor is considered safer than many other fluorinating agents, it is a moderately strong oxidizing agent and requires careful handling.[3] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12] Avoid contact with skin and eyes.[11] It is also crucial to be aware of solvent compatibility; Selectfluor can react exothermically with certain solvents like DMF, pyridine, and DMSO.[13][14] Store the reagent in a cool, dry place, as it can decompose exothermically at temperatures above 100 °C.[3]
Part 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My reaction shows low or no conversion to the desired fluorinated product. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters.
-
Cause 1: Inactive Reagent: Selectfluor, while stable, can degrade if not stored properly.
-
Solution: Ensure your Selectfluor is from a reputable supplier and has been stored in a cool, dry place. If in doubt, using a fresh batch is advisable.[15]
-
-
Cause 2: Inappropriate Solvent: The choice of solvent is critical for the success of the reaction.
-
Solution: Acetonitrile (MeCN) is a widely used and generally effective solvent for Selectfluor reactions.[1][16] If your substrate has poor solubility in MeCN, other polar aprotic solvents can be screened. However, avoid solvents like DMF, pyridine, and DMSO, which can react exothermically with Selectfluor.[13][14] In some cases, aqueous media or co-solvent systems have been shown to be effective.[15][17]
-
-
Cause 3: Insufficient Reaction Temperature: Some fluorination reactions require thermal energy to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction closely, as higher temperatures can also promote side reactions.[13]
-
-
Cause 4: Substrate Deactivation: Electron-deficient substrates may be less reactive towards electrophilic fluorination.
-
Solution: For less reactive substrates, increasing the stoichiometry of Selectfluor or employing a catalyst may be necessary. For instance, the addition of a strong acid like trifluoromethanesulfonic acid has been shown to enhance the fluorination of a wide range of aromatic compounds.[18]
-
Troubleshooting Workflow for Low Conversion
References
- 1. mdpi.com [mdpi.com]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. Selectfluor [commonorganicchemistry.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Selectfluor: mechanistic insight and applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. SelectFluor - Enamine [enamine.net]
- 8. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 18. worldscientific.com [worldscientific.com]
Removal of unreacted starting material from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the removal of unreacted starting materials from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate. The methodologies described are grounded in established chemical principles and validated protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR spectrum shows significant unreacted starting material. What is my first purification step?
Your initial approach depends on the nature of the starting material. A simple aqueous workup is almost always the first step to remove inorganic salts and highly polar reagents. If the starting material is a non-polar compound like a simple pyrrole precursor, a hexane wash of the crude material can be highly effective before attempting more complex methods.[1] For polar starting materials, proceeding directly to column chromatography or recrystallization after a standard workup is recommended.
Q2: How do I decide between column chromatography and recrystallization for purification?
The choice depends on the scale of your reaction and the physical properties of your product and impurities.
-
Column Chromatography is the most versatile technique, capable of separating compounds with very similar polarities. It is ideal for small to medium scales and when dealing with oily impurities or multiple byproducts.[2]
-
Recrystallization is best for large-scale purification when the crude product is already relatively pure (>90%) and solid.[3] It is often more efficient and cost-effective than chromatography for removing small amounts of impurities from a crystalline solid product. This compound is reported to be a solid, making this a viable method.[4]
Q3: How do I select an appropriate solvent system for flash column chromatography?
The ideal solvent system is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product a Retention Factor (Rf) of approximately 0.3-0.4, while maximizing the separation from the starting material and other impurities. A good starting point for pyrrole esters is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[2][5]
Q4: My product appears to be streaking or degrading on the silica gel column. What can I do?
Pyrroles can be sensitive to the acidic nature of standard silica gel. Streaking or degradation on the column is a common symptom of this issue. To mitigate this, you can:
-
Neutralize the Silica: Prepare a slurry of the silica gel in your chosen eluent and add 1% triethylamine (Et₃N) by volume. This deactivates the acidic silanol groups.
-
Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a reverse-phase C18 column if the compound is particularly sensitive.[6][7]
Q5: Can I avoid chromatography altogether if my starting material is water-soluble?
Yes, a well-designed liquid-liquid extraction (LLE) workup can often remove water-soluble and ionizable starting materials, potentially eliminating the need for chromatography. An LLE protocol involving washes with dilute acid, base, and brine can effectively purify the organic layer containing your product from a wide range of impurities.[3]
Troubleshooting and Detailed Protocols
This section provides step-by-step guides for common purification challenges.
Problem 1: High Levels of Non-Polar Starting Materials or Byproducts
Non-polar impurities, such as unreacted pyrrole or simple hydrocarbon-like precursors, can co-elute with the product in moderately polar solvent systems.
The following decision tree can guide your choice of purification method.
Caption: Purification strategy decision tree.
This method is highly effective for removing residual pyrrole, which can complicate chromatography.[1]
-
Dissolve Crude Product: After the initial aqueous workup and drying of the organic solvent, dissolve the crude residue in a minimal amount of a solvent in which your product is soluble but the impurity is not, such as dichloromethane or ethyl acetate.
-
Add Hexane: Slowly add a large excess of hexane (e.g., 10-20 volumes) to the solution while stirring.
-
Precipitation/Oiling Out: Your product, being more polar, should either precipitate as a solid or oil out. The non-polar impurity will remain dissolved in the hexane-rich solvent.
-
Isolate: Decant the hexane solution containing the impurity. If your product is a solid, it can be collected by filtration. If it is an oil, wash it again with fresh hexane.
-
Verify: Check the purity of the isolated product and the decanted solvent by TLC before proceeding to further purification if necessary.
This protocol is designed to remove acidic or basic impurities. The N-H of the pyrrole ring is very weakly acidic and is generally not deprotonated by common bases, allowing for separation from more acidic or basic functional groups.
Caption: Liquid-Liquid Extraction Workflow.
-
Dissolve: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove any basic starting materials (e.g., amines). Separate the layers.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic starting materials (e.g., carboxylic acids).[8] Separate the layers.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem 2: Difficulty Separating Polar Starting Materials or Byproducts
When impurities have polarities similar to the product, more refined techniques are necessary.
This is the most powerful and common technique for purifying pyrrole derivatives.[2]
-
TLC Analysis: First, analyze your crude mixture by TLC using various solvent systems to find the optimal eluent for separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading") and carefully add it to the top of the packed column.
-
Elution: Run the column by applying gentle positive pressure, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Starting Material Polarity | Suggested Starting Eluent System (Hexane/Ethyl Acetate) | Expected Rf of Product |
| Less Polar | 20:1 to 10:1 | ~0.3 |
| Similar Polarity | 9:1 to 4:1 | ~0.35 |
| More Polar | 4:1 to 1:1 | ~0.4 |
Note: The optimal ratio must be determined empirically by TLC. Published procedures for similar compounds have utilized cyclohexane/EtOAc in ratios from 8:1 to 6:1.[2]
If the crude product is a solid and relatively clean, recrystallization is an excellent choice for achieving high purity.
-
Solvent Selection: Choose a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should be either very soluble or insoluble at all temperatures. Hexane has been used successfully for a similar pyrrole derivative.[3] Other potential solvents include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be required.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Ethyl 1-methylpyrrole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in fluoropyrrole synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low conversion rates in fluoropyrrole synthesis. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of these powerful synthetic transformations.
Introduction: The Challenge of Fluoropyrrole Synthesis
The incorporation of fluorine into the pyrrole scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the synthesis of these valuable heterocycles is often plagued by low conversion rates. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization, particularly under the conditions required for electrophilic fluorination.[1] This guide provides a structured approach to diagnosing and resolving the common issues encountered during these syntheses.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common and frustrating issue in fluoropyrrole synthesis: low yields of the desired product. We will dissect the problem by examining potential root causes and providing actionable, step-by-step solutions.
Question 1: My electrophilic fluorination reaction has a very low yield or is failing completely. What are the primary causes?
Low conversion in the fluorination step is the most frequent challenge. This typically points to one of three areas: reagent integrity, reaction conditions, or substrate reactivity.
Cause A: Reagent and Solvent Quality
The success of a fluorination reaction is critically dependent on the quality of your reagents and the reaction environment.
-
Fluorinating Agent Decomposition: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful oxidants.[2][3] While Selectfluor™ is generally stable, improper storage (exposure to moisture or high temperatures) can lead to degradation and reduced activity.[2]
-
Solvent Purity: The presence of water or other nucleophilic impurities in your solvent can consume the fluorinating agent or react with sensitive intermediates. Anhydrous conditions are often crucial.
-
Substrate Purity: Impurities in your starting pyrrole can interfere with the reaction, sometimes by acting as a catalyst poison or by undergoing preferential side reactions.
Troubleshooting Protocol: Validating Reagents and Conditions
-
Dry Your Solvent: Use freshly dried solvents. Acetonitrile, a common solvent for fluorination, can be dried by distilling over calcium hydride.
-
Use Fresh Reagents: If you suspect degradation, use a fresh bottle of the fluorinating agent.
-
Run a Control Reaction: Perform the reaction on a simple, reliable substrate known to work well under your chosen conditions (e.g., a simple N-protected pyrrole). Success with the control substrate points to an issue with your specific target molecule, not the overall setup.
-
Monitor with TLC: Track the consumption of your starting material using Thin Layer Chromatography (TLC). If the starting material is consumed but no product is formed, polymerization is the likely culprit.
Cause B: Competing Oxidation and Polymerization
Pyrroles are electron-rich heterocycles, making them highly susceptible to oxidation by electrophilic fluorinating agents.[1] For many substrates, this is the primary pathway for yield loss, resulting in the formation of intractable polymeric material instead of the desired fluoropyrrole.[1]
Mitigation Strategies:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to room temperature). This can temper the reactivity of the fluorinating agent and favor the desired fluorination pathway over oxidation.[4]
-
Change the Solvent: The choice of solvent can influence reactivity. Acetonitrile is a common choice, but for highly reactive substrates, less polar solvents might reduce the rate of undesired oxidation.
-
Use a Milder Fluorinating Agent: If Selectfluor™ proves too harsh, consider alternatives. While still highly reactive, NFSI can sometimes offer different selectivity or reactivity profiles.[4][5]
Cause C: Substrate Deactivation or Steric Hindrance
-
Electron-Withdrawing Groups (EWGs): While EWGs (e.g., esters, ketones) on the pyrrole ring can protect against polymerization, they also deactivate the ring towards electrophilic attack.[1] This can slow the reaction down to the point where it does not proceed to completion under standard conditions.
-
Steric Hindrance: Bulky groups near the target fluorination site can physically block the approach of the fluorinating agent.
Optimization Strategies:
-
Increase Temperature/Time: For deactivated substrates, a higher reaction temperature or longer reaction time may be necessary. Monitor carefully by TLC to find the optimal balance where the reaction proceeds without significant decomposition.
-
Use a More Powerful Fluorinating Agent: If using a milder agent, switching to a more reactive one like Selectfluor™ might be required for deactivated systems.
-
Consider an Alternative Strategy: If direct fluorination fails, a change in synthetic strategy may be in order. For example, a bromine-lithium exchange followed by quenching with an electrophilic fluorine source can be effective for introducing fluorine at a specific position, even on highly functionalized pyrroles.[4][5]
Question 2: My Paal-Knorr or Hantzsch synthesis to build the pyrrole core is giving a low yield. How can I fix this before attempting fluorination?
A poor yield in the initial pyrrole synthesis will doom the subsequent fluorination step. These classical reactions have their own common pitfalls.
Paal-Knorr Synthesis Issues
The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl with a primary amine, is a robust reaction, but sensitive to pH.[6][7]
-
Primary Cause: Incorrect Acidity: The most common side reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan derivative.[8][9][10] This becomes the major pathway at a pH below 3. The reaction should be run under neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst or solvent).[8]
Troubleshooting the Paal-Knorr Reaction:
-
pH Control: Avoid strong acids. Use a catalytic amount of a weak acid like acetic acid.[8] If using an amine salt (e.g., aniline hydrochloride), consider switching to the free amine with a catalytic acid.
-
Purity of 1,4-Dicarbonyl: Ensure the 1,4-dicarbonyl starting material is pure. Impurities can lead to significant side products.[8]
-
Catalyst Choice: While Brønsted acids are traditional, Lewis acids or heterogeneous catalysts can often provide higher yields under milder conditions.[8]
Hantzsch Synthesis Issues
The Hantzsch synthesis combines a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] Low yields often stem from competing side reactions.
-
Primary Cause: Side Reactions: The α-haloketone can self-condense or react directly with the amine.[13] Additionally, a competing Feist-Bénary furan synthesis can occur, which doesn't involve the amine.[10][11]
Troubleshooting the Hantzsch Reaction:
-
Controlled Addition: To minimize side reactions of the α-haloketone, add it slowly to the pre-formed enamine (from the reaction of the β-ketoester and the amine).[13]
-
Optimize Amine Concentration: Using a sufficient concentration of the amine can help favor the desired pyrrole pathway over furan formation.[10]
-
Moderate Temperature: Running the reaction at a moderate temperature helps control the reaction rate and minimize byproduct formation.[13]
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams illustrate the key pathways and troubleshooting logic.
Caption: General synthetic strategies for obtaining fluoropyrroles.
Caption: Troubleshooting flowchart for low-yield electrophilic fluorination.
Data Summary & Protocols
For ease of reference, key quantitative and procedural data are summarized below.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Common Name | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 | Selectfluor™ | Highly reactive, versatile, commercially available, but can be a strong oxidant.[2][14][15] |
| N-Fluorobenzenesulfonimide | NFSI | Generally considered milder than Selectfluor™, can offer different selectivity.[4][5] |
Experimental Protocol: General Procedure for Electrophilic Fluorination of a Pyrrole with Selectfluor™
This protocol is a starting point and must be optimized for your specific substrate.
Reactant Preparation:
-
Ensure the starting pyrrole is pure and thoroughly dried.
-
Use a fresh bottle of Selectfluor™ reagent.
-
Use anhydrous acetonitrile as the solvent.
Reaction Setup:
-
To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the pyrrole substrate (1.0 eq).
-
Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M solution).
-
Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
Reaction Execution:
-
In a separate flask, dissolve Selectfluor™ (1.1 - 1.5 eq) in anhydrous acetonitrile.
-
Add the Selectfluor™ solution dropwise to the stirred solution of the pyrrole over 15-30 minutes.
-
Allow the reaction to stir at the chosen temperature and slowly warm to room temperature if required.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluoropyrrole.
Frequently Asked Questions (FAQs)
Q1: At which position does electrophilic fluorination of a simple pyrrole typically occur? For an unsubstituted or N-substituted pyrrole, electrophilic attack is heavily favored at the C2 (alpha) position due to the greater stability of the cationic intermediate formed. If the C2 positions are blocked, fluorination will occur at the C3 (beta) position.[1]
Q2: Can I use microwave-assisted heating to improve my yields? Microwave-assisted synthesis can sometimes reduce reaction times and improve yields by providing rapid, uniform heating.[1] However, for sensitive pyrrole substrates prone to polymerization, the high energy input can also accelerate decomposition. Its suitability must be evaluated on a case-by-case basis, starting with low temperatures and short reaction times.
Q3: My fluoropyrrole product seems unstable during purification on silica gel. What can I do? Fluoropyrroles, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column. You can neutralize the silica gel by eluting it with your solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine) before loading your sample. Alternatively, using a different stationary phase like alumina may be beneficial.
Q4: Are there any safety concerns with electrophilic fluorinating agents? Yes. Reagents like Selectfluor™ are strong oxidizing agents and should be handled with care.[2] Avoid contact with skin and eyes, and do not mix them with combustible materials. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectfluor [commonorganicchemistry.com]
- 3. SelectFluor - Enamine [enamine.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. Selectfluor™ [sigmaaldrich.com]
Avoiding decomposition of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate during workup
Welcome to the dedicated technical support center for Ethyl 3-fluoro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable fluorinated pyrrole building block. My goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome potential stability issues during the critical workup and purification stages of your experiments. The guidance provided herein is rooted in established chemical principles and supported by relevant literature to ensure the integrity and success of your synthetic endeavors.
Introduction: The Challenge of Stability
This compound is an electron-deficient heterocyclic compound. This characteristic is a direct consequence of the potent inductive electron-withdrawing effects of both the fluorine atom at the C3 position and the ethyl carboxylate group at the C2 position. While this electron deficiency is often synthetically desirable for certain downstream reactions, it renders the pyrrole ring susceptible to degradation under conditions commonly employed in routine workups. This guide will address the most frequently encountered decomposition pathways and provide robust, validated strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing significant product loss and the formation of a dark, insoluble material during my acidic aqueous workup. What is happening?
A1: Acid-Catalyzed Polymerization and/or Ring-Opening.
This is the most common issue encountered with electron-deficient pyrroles. The pyrrole ring, despite its aromaticity, can be protonated under acidic conditions. This protonation disrupts the aromatic sextet, making the ring highly susceptible to polymerization. Pyrroles are known to be unstable in the presence of strong acids, and this instability is often exacerbated by electron-withdrawing substituents that further destabilize the protonated intermediate.[1]
Causality:
-
Protonation: The lone pair of electrons on the nitrogen atom is involved in the aromatic system, making the pyrrole nitrogen only weakly basic.[1] However, in the presence of strong acids, protonation can occur, leading to a loss of aromaticity and the formation of a reactive, non-aromatic cation.
-
Polymerization: This cation can then act as an electrophile, attacking a neutral pyrrole molecule in a cascade of reactions that leads to the formation of insoluble, often dark-colored polymers.
-
Ring-Opening: In some cases, acid-catalyzed ring-opening can occur, leading to a complex mixture of degradation products.[2]
Troubleshooting & Prevention:
-
Avoid Strong Acids: Whenever possible, avoid the use of strong mineral acids (e.g., HCl, H₂SO₄) during the workup.
-
Use Weak Acids for Neutralization: If an acidic wash is necessary to remove basic impurities, opt for a milder, buffered solution or a weak organic acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a suitable choice.
-
Minimize Contact Time: If a brief acidic wash is unavoidable, perform the extraction quickly and at a low temperature (0-5 °C) to minimize the contact time between the pyrrole and the acidic aqueous phase.
-
Immediate Back-Extraction: After an acidic wash, immediately wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.
Q2: My NMR analysis shows the presence of 3-fluoro-1H-pyrrole-2-carboxylic acid in my final product. How can I prevent this hydrolysis?
A2: Ester Hydrolysis (Acidic or Basic Conditions).
The ethyl ester of your target compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
Causality:
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is initiated by the protonation of the carbonyl oxygen of the ester.[3] The presence of a strong acid in your workup can catalyze this process, especially if water is present.
-
Base-Catalyzed Saponification: This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Strong bases like NaOH or KOH, and even weaker bases like K₂CO₃ if used at elevated temperatures or for prolonged periods, can lead to significant ester cleavage.
Troubleshooting & Prevention:
-
Strict pH Control: Maintain the pH of your aqueous washes as close to neutral as possible.
-
Mild Bases for Washes: For neutralizing acidic residues, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases like NaOH or KOH unless saponification is the intended reaction.
-
Temperature Management: Perform all aqueous washes at room temperature or below to minimize the rate of hydrolysis.
-
Anhydrous Conditions (Pre-Workup): Ensure your reaction is thoroughly quenched and worked up in a timely manner. Leaving the crude product in the presence of unquenched acidic or basic reagents can promote hydrolysis.
Q3: I'm experiencing product decomposition during silica gel chromatography. My collected fractions are not pure, and I see tailing and streaking.
A3: Decomposition on Silica Gel.
Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can be sufficient to cause the decomposition of sensitive compounds like electron-deficient pyrroles.[4]
Causality:
-
Acid-Catalyzed Degradation: The acidic nature of the silica gel surface can catalyze the same polymerization and/or ring-opening pathways discussed in Q1.
-
Strong Adsorption and Tailing: The polar nature of the pyrrole N-H bond and the ester carbonyl can lead to strong interactions with the silanol groups, resulting in significant tailing and poor separation. This prolonged contact time on the acidic stationary phase can exacerbate decomposition.
Troubleshooting & Prevention:
-
Deactivate the Silica Gel:
-
Prepare a slurry of your silica gel in the chosen eluent system.
-
Add 1-2% triethylamine (Et₃N) or another suitable base (e.g., pyridine) to the slurry.
-
Thoroughly mix and then pack your column as usual. This will neutralize the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel for purifying basic or acid-sensitive compounds.
-
Treated Silica: Commercially available deactivated silica gels are also an excellent option.
-
-
Optimize Your Eluent System:
-
Use a solvent system that provides a good retention factor (Rf) of ~0.3-0.4 on TLC to ensure a reasonable elution time.
-
The addition of a small amount of a polar solvent like methanol or ethyl acetate to a non-polar eluent (e.g., hexanes/ethyl acetate) can help to improve the peak shape by competing with the pyrrole for binding to the stationary phase.
-
-
Consider Non-Chromatographic Purification:
-
Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high purity without the risk of decomposition on a stationary phase.
-
Sublimation: For volatile solids, sublimation can be a very effective purification technique.
-
Recommended Workup & Purification Protocol
This protocol is designed to minimize the risk of decomposition for this compound.
Step-by-Step Methodology:
-
Reaction Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Avoid using strong acids.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery of the product.
-
-
Aqueous Washes (Perform these steps promptly):
-
Combine the organic layers.
-
Wash the organic layer once with a saturated aqueous solution of NaHCO₃ to remove any residual acidic components.
-
Wash the organic layer once with brine to remove the bulk of the water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent in vacuo at a low temperature (<40 °C) to avoid thermal decomposition.
-
-
Purification (Choose one of the following):
-
Flash Column Chromatography (Recommended):
-
Use silica gel deactivated with 1-2% triethylamine in the eluent.
-
Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
-
Recrystallization:
-
If the crude product is a solid, dissolve it in a minimum amount of a hot solvent in which it has good solubility.
-
Slowly add a co-solvent in which the product is poorly soluble until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| Product Loss & Polymer Formation | Acid-catalyzed decomposition | Avoid strong acids; use weak acids (e.g., NH₄Cl) for neutralization. |
| Ester Hydrolysis | Acidic or basic conditions | Maintain neutral pH; use mild bases (e.g., NaHCO₃) for washes. |
| Decomposition on Silica Gel | Acidity of stationary phase | Deactivate silica with Et₃N; use neutral alumina or recrystallize. |
| Poor Chromatographic Separation | Strong adsorption to silica | Add a polar modifier to the eluent; use a deactivated stationary phase. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for diagnosing and resolving common issues during the workup and purification of this compound.
References
Technical Support Center: Alternative Fluorinating Agents for Pyrrole Substrates
Welcome to the Technical Support Center for the fluorination of pyrrole substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into the pyrrole ring. Pyrroles are electron-rich heterocycles, a characteristic that makes them highly susceptible to oxidation and polymerization under strongly electrophilic conditions, presenting a significant challenge for direct fluorination.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. We will explore the causality behind these challenges and offer practical, field-proven solutions, with a focus on alternative fluorinating agents and methodologies that can overcome the limitations of traditional approaches.
Part 1: Troubleshooting Common Issues in Pyrrole Fluorination
This section addresses the most frequently encountered problems during the electrophilic fluorination of pyrrole substrates and provides a logical workflow for troubleshooting.
FAQ 1: My reaction with Selectfluor® (F-TEDA-BF₄) is resulting in a low yield of the desired fluorinated pyrrole and a significant amount of black, insoluble material. What is happening and how can I fix it?
Answer:
The formation of a black, insoluble material is a classic indicator of oxidative polymerization of the pyrrole ring.[2] Pyrrole and its electron-rich derivatives are highly susceptible to oxidation by strong electrophiles like Selectfluor®.[2] This process competes with the desired fluorination, leading to low yields of the target compound.
Causality:
The high electron density of the pyrrole ring makes it an excellent nucleophile. However, this also lowers its oxidation potential. Potent electrophilic fluorinating agents, such as Selectfluor®, can act as oxidants, initiating a single-electron transfer (SET) from the pyrrole. This generates a radical cation intermediate that can readily polymerize. The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 pathway or a single-electron transfer (SET) process, with the latter often implicated in byproduct formation with electron-rich substrates.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and polymerization.
Detailed Solutions:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can often temper the high reactivity of Selectfluor® and favor the desired fluorination pathway over oxidation.[1]
-
Solvent Screening: The choice of solvent can significantly impact the reaction outcome. Acetonitrile is a common choice for fluorinations with Selectfluor®.[1] For some substrates, aprotic, non-polar solvents may reduce side reactions. However, be aware that Selectfluor® can react exothermically with certain solvents like DMF and DMSO.[1]
-
Employ a Milder Fluorinating Agent: If polymerization persists even under optimized conditions, Selectfluor® may be too reactive for your substrate. Switching to a less aggressive electrophilic agent is the most effective solution. This is the core focus of this guide and is detailed in Part 2 .
-
Consider a Mild Base: For N-H pyrroles, the acidity of the reaction medium can contribute to polymerization. The addition of a non-nucleophilic, mild base like lithium carbonate (Li₂CO₃) can sometimes suppress the formation of dimeric byproducts.[1]
FAQ 2: My fluorination reaction is producing a mixture of regioisomers (e.g., 2-fluoro- and 3-fluoropyrroles). How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the fluorination of pyrroles is a common challenge due to the multiple reactive C-H bonds.[1] The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (α) position over the C3 (β) position because the intermediate formed by attack at C2 is better stabilized by resonance. However, steric and electronic effects from substituents on the pyrrole ring can influence this preference.
Causality:
The regiochemical outcome of electrophilic fluorination is a delicate balance of:
-
Electronic Effects: The α-position (C2/C5) is generally more electron-rich and leads to a more stable cationic intermediate (arenium ion) upon electrophilic attack.
-
Steric Hindrance: Bulky substituents on the nitrogen or at an adjacent carbon can hinder attack at the α-position, potentially favoring fluorination at the less hindered β-position (C3/C4).
-
Directing Groups: Certain functional groups can direct the electrophile to a specific position.
Strategies for Improving Regioselectivity:
-
Nitrogen Protecting Groups: The choice of the N-substituent is crucial.
-
Electron-Withdrawing Groups (EWGs): Installing an EWG (e.g., tosyl, acyl) on the pyrrole nitrogen can deactivate the ring towards electrophilic attack and reduce the risk of polymerization.[1]
-
Sterically Bulky Groups: A sterically demanding group on the nitrogen, such as a triisopropylsilyl (TIPS) group, can block the C2 and C5 positions, directing the fluorinating agent to the C3 and C4 positions.
-
-
Blocking Positions: If the desired position of fluorination is less electronically favored, you can install a removable blocking group at the more reactive position.
-
Choice of Fluorinating Agent: Different fluorinating agents can exhibit different regioselectivities. It is often worthwhile to screen a few alternatives (see comparison table in Part 2 ).
Part 2: Alternative Fluorinating Agents and Methodologies
When standard conditions with common reagents like Selectfluor® fail, several alternative strategies can provide a pathway to the desired fluorinated pyrrole.
Milder Electrophilic N-F Reagents
For sensitive, electron-rich pyrroles, switching to a less aggressive electrophilic fluorinating agent is often the most effective strategy to prevent polymerization.
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a crystalline, stable, and commercially available reagent that is generally considered milder than Selectfluor®.[3] It is effective for the fluorination of a variety of nucleophiles, including pyrroles, particularly those that have been lithiated or converted to Grignard reagents.[5]
-
N-Fluoro-2-pyridone: This reagent was one of the earlier N-F compounds developed and is known for its milder reactivity.[6] It can be synthesized by the reaction of 2-(trimethylsiloxy)pyridine with diluted fluorine gas.[6] Its reduced electrophilicity makes it a candidate for substrates that are highly prone to oxidation.
Table 1: Comparison of Common and Alternative Electrophilic Fluorinating Agents for Pyrrole Substrates
| Reagent | Structure | Key Advantages | Common Issues with Pyrroles |
| Selectfluor® (F-TEDA-BF₄) | [Image of Selectfluor structure] | Highly reactive, commercially available, easy to handle.[7] | Can cause oxidative polymerization of electron-rich pyrroles, leading to low yields.[2] |
| N-Fluorobenzenesulfonimide (NFSI) | [Image of NFSI structure] | Milder than Selectfluor®, crystalline, stable, soluble in many organic solvents.[3] | May require activation of the pyrrole (e.g., lithiation) for efficient reaction. |
| N-Fluoro-2-pyridone | [Image of N-Fluoro-2-pyridone structure] | Milder reactivity profile, potentially suitable for very sensitive substrates.[6] | Less commonly used, may require in-house synthesis.[6] |
| Xenon Difluoride (XeF₂) | XeF₂ | Can fluorinate pyrroles without N-H protection under mild conditions.[2] | Expensive, requires careful handling due to its reactivity. |
Photocatalytic Fluorination
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals under neutral conditions, making it highly suitable for the functionalization of sensitive heterocycles like pyrroles.[8][9]
Mechanism Overview:
In a typical photocatalytic cycle, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state.[10] This excited photocatalyst can then engage in a single-electron transfer with a suitable substrate or reagent to generate a radical intermediate. For fluorination, this can be used to generate a CF₃ radical from a precursor like CF₃SO₂Cl, which then adds to the pyrrole ring.[10]
Caption: Simplified mechanism of photocatalytic trifluoromethylation of pyrrole.
Advantages for Pyrrole Fluorination:
-
Mild Conditions: Reactions are often run at room temperature under neutral pH, which minimizes the risk of polymerization.
-
High Functional Group Tolerance: The radical-based mechanism is often compatible with a wide range of functional groups.
-
Alternative Selectivity: Radical addition can sometimes provide different regioselectivity compared to electrophilic substitution.
Experimental Protocol: General Procedure for Photocatalytic Trifluoromethylation of Pyrroles [10]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the pyrrole substrate (1.0 equiv), a photocatalyst such as Ru(phen)₃Cl₂ (1-5 mol%), and a trifluoromethyl source like triflyl chloride (CF₃SO₂Cl) (1.5-2.0 equiv).
-
Solvent: Add a suitable solvent (e.g., acetonitrile) to achieve the desired concentration.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Irradiation: Place the vial near a household compact fluorescent lamp (CFL) or a blue LED strip and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.
Flow Chemistry for Enhanced Control
Continuous flow chemistry offers significant advantages for reactions that are fast, exothermic, or involve hazardous reagents.[11] For pyrrole fluorination, the precise control over reaction parameters in a microreactor can suppress side reactions and improve yields.
Advantages of Flow Chemistry:
-
Superior Temperature Control: The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing thermal runaway and decomposition.[11]
-
Precise Control of Reaction Time: The residence time of the reactants in the heated zone can be precisely controlled, minimizing the formation of byproducts from over-reaction.
-
Enhanced Mixing: Efficient mixing in microreactors can lead to more consistent and reproducible results.
-
Safe Handling of Hazardous Reagents: Flow systems can contain hazardous reagents, like fluorine gas or HF, minimizing operator exposure.[11]
Application to Pyrrole Fluorination:
A flow setup can be particularly advantageous when using highly reactive fluorinating agents. The substrate and the fluorinating agent can be introduced into the reactor as separate streams, mixing only at the point of reaction. The short residence time at an optimized temperature can favor the desired fluorination before polymerization can occur.
Caption: A basic workflow for pyrrole fluorination using a flow reactor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. scispace.com [scispace.com]
- 11. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key physicochemical and pharmacokinetic properties. The pyrrole ring, a privileged heterocycle in medicinal chemistry, is no exception. The targeted introduction of a fluorine atom, as seen in Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. As such, unambiguous structural characterization is paramount. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective against its non-fluorinated counterpart and detailing the experimental rationale for acquiring high-fidelity data. This compound is a key building block for potent drug candidates against the Hepatitis B virus, making its thorough characterization particularly relevant.[1][2]
The Decisive Role of Fluorine in Pyrrole Scaffolds: An NMR Perspective
The introduction of a highly electronegative fluorine atom at the C3 position of the pyrrole ring induces significant changes in the electron density distribution, which are readily observed in both ¹H and ¹⁹F NMR spectra. Understanding these changes is not merely an academic exercise; it provides a spectroscopic fingerprint that confirms the success of a synthetic step and offers insights into the electronic nature of the fluorinated pyrrole.
¹H NMR Spectral Analysis: A Tale of Two Pyrroles
A direct comparison of the ¹H NMR spectra of this compound and its parent compound, Ethyl 1H-pyrrole-2-carboxylate, reveals the profound influence of the C3-fluoro substituent. The analysis below is based on experimental data for the non-fluorinated compound and predictive data for the fluorinated analogue, grounded in established principles of substituent effects and spin-spin coupling.
Table 1: Comparative ¹H NMR Data (Predicted for Fluorinated Compound)
| Proton | Ethyl 1H-pyrrole-2-carboxylate (Experimental, ppm) | This compound (Predicted, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH | ~9.0-9.5 (broad s) | ~9.2-9.7 (broad s) | broad singlet | - |
| H4 | ~6.2-6.3 (dd) | ~6.4-6.6 (dd) | doublet of doublets | ³J(H4-H5) ≈ 2.5-3.0, ⁴J(H4-F) ≈ 2.0-2.5 |
| H5 | ~6.8-6.9 (dd) | ~7.0-7.2 (t) | triplet | ³J(H5-H4) ≈ 2.5-3.0, ³J(H5-F) ≈ 2.5-3.0 |
| OCH₂ | ~4.2-4.3 (q) | ~4.2-4.3 (q) | quartet | ³J(CH₂-CH₃) ≈ 7.1 |
| CH₃ | ~1.3-1.4 (t) | ~1.3-1.4 (t) | triplet | ³J(CH₃-CH₂) ≈ 7.1 |
Note: Chemical shifts are solvent-dependent. Data for Ethyl 1H-pyrrole-2-carboxylate is referenced from publicly available spectra.[3][4] Predicted data for the fluorinated compound is based on established substituent effects and typical ¹H-¹⁹F coupling constants.
Key Observations and Interpretations:
-
Downfield Shift of Pyrrole Protons: The electron-withdrawing nature of the fluorine atom at C3 is predicted to deshield the adjacent protons, H4 and H5, resulting in a downfield shift of their resonances compared to the non-fluorinated analogue.
-
¹H-¹⁹F Coupling: The most significant difference is the presence of coupling between the fluorine nucleus and the pyrrole protons.
-
H4: The signal for H4 is expected to appear as a doublet of doublets due to coupling with H5 (³J) and a longer-range coupling to the fluorine at C3 (⁴J).
-
H5: The H5 proton is anticipated to show a triplet-like pattern due to similar coupling constants with both H4 (³J) and the fluorine atom (³J). The observation of these couplings is a definitive confirmation of the fluorine's position at C3.
-
-
Ethyl Ester Moiety: The signals for the ethyl group (the quartet of the methylene protons and the triplet of the methyl protons) are expected to be largely unaffected by the fluorine substituent on the pyrrole ring due to their distance from the fluorine atom.
¹⁹F NMR Spectroscopy: The Unambiguous Fingerprint
¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom.[5] For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.
Table 2: ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ) | Solvent |
| ¹⁹F | -156.45 ppm | DMSO-d₆ |
Reference: Experimental data reported in the literature.[1]
The chemical shift of -156.45 ppm is within the typical range for fluorine attached to an aromatic ring. The precise chemical shift is highly sensitive to the solvent and the electronic environment, making it a valuable parameter for characterization.
Advanced 2D NMR Techniques for Complete Structural Elucidation
While 1D ¹H and ¹⁹F NMR provide significant information, 2D NMR experiments are invaluable for unambiguous assignment of all signals and for confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between H4 and H5 on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C signals for C4 and C5.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for confirming the overall structure. Key correlations would be observed between:
-
The NH proton and the C2, C5, and the carbonyl carbon.
-
H4 and C3, C5, and the carbonyl carbon.
-
H5 and C3, C4, and the C2 carbon.
-
The ethyl protons and the carbonyl carbon.
-
-
¹H-¹⁹F HSQC/HMBC: These specialized 2D experiments can directly probe the through-bond couplings between protons and the fluorine atom, providing definitive evidence for the fluorine's location.
Caption: Workflow for the comprehensive NMR characterization of this compound.
Experimental Protocols
Acquiring high-quality NMR data for fluorinated compounds requires careful attention to experimental parameters.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and ¹⁹F NMR.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ or CDCl₃ are common choices. Ensure the solvent does not have resonances that overlap with signals of interest.
-
Filtration: Filter the dissolved sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Volume: The final sample volume should be approximately 0.6-0.7 mL.[6]
¹H NMR Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹⁹F NMR Acquisition
-
Probe: A broadband or a dedicated fluorine probe is required.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to locate the fluorine signal.
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
-
Caption: General workflow for ¹H and ¹⁹F NMR data acquisition.
Conclusion
The ¹H and ¹⁹F NMR characterization of this compound provides a clear and detailed picture of its molecular structure. The presence of the fluorine atom induces predictable yet significant changes in the ¹H NMR spectrum, most notably the downfield shifts of the pyrrole protons and the characteristic ¹H-¹⁹F coupling patterns. The ¹⁹F NMR spectrum offers a simple and unambiguous signal confirming the presence and electronic environment of the fluorine substituent. For unequivocal structural confirmation, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is indispensable. The protocols and comparative data presented in this guide are intended to equip researchers in drug discovery and development with the necessary tools for the confident and accurate characterization of this and other related fluorinated pyrrole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 168102-05-4 | 1H-Pyrrole-2-carboxylicacid,3-fluoro-,ethylester(9CI) [fluoromart.com]
- 3. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass spectrometry analysis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As drug development professionals and researchers, selecting the optimal analytical method is paramount for accurate structural confirmation, purity assessment, and metabolic profiling. Here, we move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and validated analytical approach.
The core of this investigation focuses on a comparative analysis of three prevalent ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). Our objective is to equip you with the foundational knowledge and practical data needed to select the most appropriate method for your specific analytical challenge.
Analyte Profile: Understanding this compound
Before delving into analytical methodologies, a thorough understanding of the analyte's physicochemical properties is essential. These properties directly influence its behavior within the mass spectrometer, particularly during the ionization process.
This compound (C₇H₈FNO₂) is a small organic molecule with a defined set of characteristics that guide our selection of an ionization source.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₇H₈FNO₂ | [1][2] | Defines the elemental composition. |
| Average Molecular Weight | 157.14 g/mol | [1][2] | The target mass for detection. |
| Monoisotopic (Exact) Mass | 157.0539 Da | [1] | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Polarity (XLogP3) | 1.4 | [1] | Indicates moderate polarity, suggesting suitability for multiple ionization techniques. |
| Acidity (pKa) | ~13.79 | [2] | The N-H proton is weakly acidic, making protonation in positive ion mode more likely than deprotonation in negative ion mode. |
The molecule's moderate polarity makes it a versatile candidate for several ionization techniques. The presence of nitrogen and oxygen atoms provides sites for protonation ([M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺), which are crucial for detection in positive ion mode mass spectrometry.
General Workflow for Mass Spectrometry Analysis
A systematic workflow ensures reproducibility and data integrity. The process, from sample preparation to final data interpretation, involves several critical stages.
Figure 1: A generalized workflow for the mass spectrometry analysis of a small molecule analyte.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter in designing a mass spectrometry experiment. It dictates whether the analyte can be efficiently converted into gas-phase ions for detection.
Electrospray Ionization (ESI)
Principle: ESI is a soft ionization technique ideal for polar and ionizable molecules.[3][4][5] A solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions.[4][6]
Suitability: Given its moderate polarity and the presence of heteroatoms, this compound is an excellent candidate for ESI. The fluorine atom can increase the acidity of the N-H proton, although its primary effect is often on chromatographic retention and ionization efficiency.[7][8] We anticipate efficient protonation in positive ion mode to form the [M+H]⁺ ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. From this, create a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.0 - 1.5 Bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 50 - 500
-
Acquisition Rate: 1 spectrum/second
-
Expected Spectrum: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 158.0612. Depending on the purity of the solvents and the presence of salts, sodium ([M+Na]⁺ at m/z 180.0431) and potassium ([M+K]⁺ at m/z 196.0171) adducts may also be present.
Atmospheric Pressure Chemical Ionization (APCI)
Principle: APCI is well-suited for less polar and more volatile compounds that are not easily ionized by ESI.[3][9] The sample solution is vaporized in a heated nebulizer. A high-voltage corona discharge then ionizes the surrounding solvent and nitrogen gas molecules, which in turn transfer a proton to the analyte molecules through a chemical reaction.[5][10]
Suitability: While ESI is likely the preferred method, APCI serves as a robust alternative, particularly if the analyte is part of a complex mixture with varying polarities or is analyzed via normal-phase chromatography.[3] Its ability to handle higher flow rates and tolerate less pristine sample matrices makes it valuable for high-throughput screening.
Experimental Protocol: APCI-MS
-
Sample Preparation: Prepare a 1-10 µg/mL solution in a solvent compatible with the chromatographic method, typically methanol or acetonitrile. The addition of 0.1% formic acid is less critical than in ESI but can still be beneficial.
-
Instrumentation: Use a mass spectrometer equipped with an APCI source.
-
Introduction: Infuse the sample at a flow rate of 100-500 µL/min or introduce it via an LC system.
-
APCI Source Parameters (Positive Ion Mode):
-
Corona Discharge Current: 2 - 5 µA
-
Vaporizer Temperature: 350 - 450 °C
-
Nebulizing Gas (N₂): 2.0 - 3.0 Bar
-
Drying Gas (N₂): 8 - 10 L/min
-
Drying Gas Temperature: 200 - 250 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 50 - 500
-
Expected Spectrum: APCI typically produces singly charged ions with minimal adduction.[4] The dominant peak will be the protonated molecule, [M+H]⁺, at m/z 158.0612. Due to the higher energy nature of the vaporization process, some in-source fragmentation might be observed.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle: MALDI is a soft ionization technique renowned for its ability to analyze large biomolecules like proteins.[11] However, with the development of specific matrices, its application has expanded to include small organic molecules.[12][13][14] The analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte into the gas phase where proton transfer from the matrix ionizes the analyte.[13]
Suitability: MALDI is generally not the first choice for a small molecule like this compound, primarily due to potential interference from matrix peaks in the low mass range.[15] However, it can be advantageous for high-throughput screening from solid surfaces or for imaging applications. The selection of an appropriate matrix is critical for success.[13]
Experimental Protocol: MALDI-MS
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 4-hydroxy-3-nitrobenzonitrile are suitable matrices for small molecules.[12] Prepare a saturated solution of the matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the 1 mg/mL analyte stock solution with the matrix solution at a 1:10 (analyte:matrix) ratio.
-
Spotting: Deposit 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely (dried-droplet method).
-
Instrumentation: Use a MALDI-TOF (Time-of-Flight) mass spectrometer.
-
MALDI Source Parameters (Positive Ion Mode):
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust to the minimum level required for good signal intensity to minimize fragmentation.
-
Acquisition: Average 100-200 laser shots per spectrum.
-
-
Mass Analyzer Settings:
-
Mode: Reflector positive ion mode for higher resolution.
-
Scan Range: m/z 100 - 1000 (to observe analyte while avoiding the lowest mass matrix ions).
-
Expected Spectrum: The spectrum will show the protonated molecule [M+H]⁺ at m/z 158.0612 and potentially cation adducts ([M+Na]⁺, [M+K]⁺). The background will contain numerous peaks corresponding to the ionized matrix, which can complicate interpretation in the low mass region.
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To confirm the structure of the molecule, we can perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ precursor ion (m/z 158.1) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring.[16]
Predicted Fragmentation Pathway: Based on established fragmentation rules for esters and heterocyclic compounds, we can predict the following fragmentation pathways for the [M+H]⁺ ion of this compound.[17][18]
Figure 2: Predicted major fragmentation pathway for the [M+H]⁺ ion of this compound.
-
Loss of ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl esters, resulting in a carboxylic acid fragment ion at m/z 130.1.
-
Loss of ethanol (C₂H₅OH, 46 Da): This pathway involves the loss of the ethoxy group along with a proton, leading to an acylium ion at m/z 112.1.
-
Subsequent Loss of CO (28 Da): The fragment at m/z 112.1 can further lose carbon monoxide to produce a fragment corresponding to the protonated fluoropyrrole ring at m/z 84.0.
Head-to-Head Comparison
The optimal ionization technique depends heavily on the analytical objective, sample complexity, and available instrumentation.
Table 2: Comparison of Ionization Techniques for this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ion evaporation from charged droplets | Gas-phase chemical ionization | Laser desorption from a matrix |
| Best For | Polar to moderately polar analytes | Moderately polar to non-polar, volatile analytes | High-throughput screening, imaging |
| Analyte Phase | Solution | Solution | Solid (co-crystallized) |
| Ion Formation | Soft; [M+H]⁺, [M+Na]⁺, multicharged ions | Soft; primarily [M+H]⁺ | Soft; [M+H]⁺, [M+Na]⁺ |
| Sensitivity | High (fmol to amol) | Moderate (pmol to fmol) | High, but matrix dependent |
| Matrix Effects | Susceptible to ion suppression | Less susceptible than ESI | High potential for matrix interference in low m/z range[15] |
| LC-MS Coupling | Excellent, standard for RP-HPLC | Excellent, compatible with NP and RP-HPLC | Challenging, not routine |
| Recommendation | Primary choice for purity analysis, structural ID, and quantification due to high sensitivity and soft ionization. | Good alternative for complex mixtures, high-throughput analysis, or when ESI fails. | Niche applications like tissue imaging or screening from solid-phase synthesis beads. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer stands out as the superior technique. Its high sensitivity, soft ionization process, and excellent compatibility with liquid chromatography make it the gold standard for achieving accurate mass measurement, robust fragmentation data for structural confirmation, and reliable quantification.
APCI serves as a valuable secondary option, particularly in scenarios requiring high sample throughput or when dealing with less polar analytes in a mixture. While MALDI can be adapted for this small molecule, its utility is largely confined to specialized applications due to the significant challenge of matrix interference in the low-mass region.
By understanding the interplay between the analyte's properties and the principles of each ionization source, researchers can confidently select and optimize a mass spectrometry workflow that delivers accurate, reliable, and reproducible results.
References
- 1. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. biotage.com [biotage.com]
- 4. microsaic.com [microsaic.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. AMT - An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles [amt.copernicus.org]
- 7. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to FT-IR Spectrum Interpretation for Fluorinated Pyrroles
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of fluorinated and non-fluorinated pyrroles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral bands to explain the underlying physicochemical principles that govern the observed vibrational changes upon fluorination. By understanding the why, researchers can interpret spectra with greater confidence, leading to more robust structural elucidation and quality control.
The Foundational Spectrum: Vibrational Modes of the Pyrrole Ring
Before delving into the effects of fluorination, we must first establish a baseline by understanding the FT-IR spectrum of the parent pyrrole molecule. The pyrrole ring is an aromatic heterocycle with 24 distinct vibrational modes.[1] Its spectrum is characterized by several key absorption bands that act as structural reporters.
The most prominent and diagnostic peaks for a typical pyrrole ring are:
-
N-H Stretching: A characteristically broad or sharp band appearing in the region of 3200-3500 cm⁻¹. In the gas phase, this monomeric stretch is observed at a higher frequency (~3531 cm⁻¹), while intermolecular hydrogen bonding in condensed phases (liquids or solids) broadens the peak and shifts it to a lower wavenumber, often around 3400-3200 cm⁻¹.[1][2]
-
Aromatic C-H Stretching: These absorptions occur just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range, which is characteristic of C-H bonds where the carbon is sp² hybridized.[3][4]
-
Ring Stretching (C=C and C-N): The stretching vibrations of the entire pyrrole ring skeleton produce a series of bands, often of medium to strong intensity, between approximately 1300 cm⁻¹ and 1600 cm⁻¹. A notable band around 1575 cm⁻¹ is often assigned to C=C stretching, while vibrations involving C-N stretching are typically found near 1423 cm⁻¹ and 1334 cm⁻¹.[5]
-
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds result in absorptions in the fingerprint region, generally below 1300 cm⁻¹.
The Inductive Power of Fluorine: Predicting Spectral Shifts
The introduction of a fluorine atom onto the pyrrole ring dramatically alters its electronic and vibrational landscape. Fluorine is the most electronegative element, and its primary mode of influence on the FT-IR spectrum is through a powerful electron-withdrawing inductive effect (-I).[6][7] This effect propagates through the sigma bonds, altering the bond strengths and force constants of neighboring and even distant bonds within the molecule.
The consequences of this inductive effect are twofold:
-
Bond Strengthening: By withdrawing electron density, fluorine strengthens adjacent C-C, C-N, and C-H bonds. According to Hooke's Law for a harmonic oscillator, a higher force constant (stronger bond) results in a vibrational absorption at a higher frequency (wavenumber).[8]
-
Introduction of New C-F Modes: The C-F bond itself gives rise to new, intense absorption bands.
These principles allow us to make clear, data-supported comparisons between the spectra of standard and fluorinated pyrroles.
Comparative Spectral Analysis: Fluorinated vs. Non-Fluorinated Pyrroles
The most effective way to interpret the spectrum of a fluorinated pyrrole is by direct comparison to its non-fluorinated counterpart. The key differences to anticipate are summarized below.
Table 1: Comparative FT-IR Data for Pyrrole and Fluorinated Pyrrole Derivatives
| Vibrational Mode | Typical Wavenumber (Pyrrole) | Expected Wavenumber (Fluorinated Pyrrole) | Rationale for Shift |
| N-H Stretch | ~3400-3200 cm⁻¹[2] | Slight shift to higher or lower cm⁻¹ | The inductive effect can subtly alter the electron density of the entire ring, which may slightly affect the N-H bond character and its hydrogen bonding potential. |
| C-H Stretch | ~3100-3150 cm⁻¹[4] | >3150 cm⁻¹ | Strong -I effect of fluorine strengthens the remaining C-H bonds, causing a hypsochromic (blue) shift to higher wavenumbers.[8][9] |
| Ring C=C Stretch | ~1575 cm⁻¹[5] | ~1600-1650 cm⁻¹ | Electron density withdrawal by fluorine strengthens the double bonds within the ring, increasing the vibrational frequency.[10] |
| Ring C-N Stretch | ~1423, 1334 cm⁻¹[5] | Shifted to higher cm⁻¹ | The -I effect also strengthens the C-N bonds within the heterocyclic ring system. |
| C-F Stretch | N/A | ~1350-1000 cm⁻¹[11] | Diagnostic Marker. Appearance of one or more strong, characteristic absorption bands for the newly introduced C-F bond(s). |
Key Diagnostic Markers for Fluorination:
-
The Emergence of Strong C-F Stretching Bands: The most unambiguous evidence for successful fluorination is the appearance of intense absorption bands in the 1350-1000 cm⁻¹ region.[11] This area is often crowded (the fingerprint region), but C-F stretches are typically among the strongest bands in the spectrum, making them stand out. For example, studies on fluorinated nanodiamonds and other materials show prominent C-F related bands around 1344 cm⁻¹, 1324 cm⁻¹, and 1258 cm⁻¹.[11]
-
Hypsochromic Shift of Ring Vibrations: The shift of the C=C and C-N ring stretching modes to higher wavenumbers is a secondary, yet powerful, confirmation. This demonstrates the electronic impact of the fluorine substituent on the core heterocyclic structure. For instance, in fluorinated styrenes, the aromatic –CF=CF– stretching vibration is observed at a higher frequency (1655 cm⁻¹) compared to the –CH=CH– stretch (1605 cm⁻¹).[10]
Logical Workflow for Spectral Interpretation
A systematic approach is crucial for accurate interpretation. The following workflow guides the researcher from the raw spectrum to a confident structural assessment.
Caption: Logical workflow for FT-IR spectrum interpretation of fluorinated pyrroles.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Trustworthy data begins with a robust experimental protocol. The following procedure describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a common and reliable technique for this class of compounds.
Objective: To obtain a high-quality transmission FT-IR spectrum of a solid fluorinated pyrrole derivative.
Materials:
-
Fluorinated pyrrole sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (~200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)
Protocol:
-
Drying: Ensure all materials are free from moisture, which has a strong, broad O-H absorption that can obscure the N-H region. Gently heat the mortar, pestle, and KBr in an oven (e.g., at 110°C for 2-4 hours) and cool in a desiccator before use.
-
Causality: KBr is hygroscopic. Water contamination introduces a very broad O-H stretching band (~3400 cm⁻¹) and a bending mode (~1630 cm⁻¹), which can interfere with the N-H and ring stretching regions, respectively.
-
-
Grinding: Place ~200 mg of dry KBr into the agate mortar. Add 1-2 mg of the fluorinated pyrrole sample. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder with a consistency similar to flour is obtained.
-
Causality: Inadequate grinding leads to large particle sizes that scatter the infrared beam, causing a sloping baseline and poor spectral resolution (Christiansen effect). Homogeneity ensures a uniform distribution of the analyte in the KBr matrix.
-
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that is suitable for IR transmission analysis.
-
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: With the sample chamber empty, run a background scan.
-
Causality: This step is self-validating. It records the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, allowing the software to subtract these contributions from the final sample spectrum.
-
-
Sample Spectrum Collection: Run the sample scan. The instrument will automatically ratio the sample measurement against the background to produce the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Label the significant peaks and compare the obtained spectrum with the expected vibrational modes outlined in Table 1.
Caption: Experimental workflow for KBr pellet FT-IR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. davuniversity.org [davuniversity.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Fluoropyrroles and Their Heavier Halogen Counterparts
Introduction: The Strategic Role of Halogens on the Pyrrole Scaffold
For researchers and professionals in drug development, the pyrrole ring is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. Its functionalization is key to modulating biological activity, and halogens serve as versatile tools in this endeavor. They act not only as strategic synthetic handles for diversification through cross-coupling and metallation reactions but also as potent modulators of a molecule's physicochemical properties, including lipophilicity and metabolic stability.
Among the halogens, fluorine holds a unique position. Its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond impart distinct characteristics to a molecule. However, this same bond strength presents a significant challenge for synthetic chemists accustomed to the reactivity patterns of other halogens. This guide provides an in-depth comparison of the reactivity of 3-fluoropyrroles with 3-chloro-, 3-bromo-, and 3-iodopyrroles, offering field-proven insights and experimental data to inform synthetic strategy. Pyrrole derivatives are known to be found in a variety of natural and synthetic chemicals with useful bioactivities[1].
Fundamental Physicochemical Properties: The "Why" Behind Reactivity Differences
The reactivity of 3-halopyrroles is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The trend across the halogen group is clear and dictates the feasibility of many common synthetic transformations.
| Property | 3-Fluoropyrrole | 3-Chloropyrrole | 3-Bromopyrrole | 3-Iodopyrrole |
| C-X Bond Dissociation Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 |
| Pauling Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |
| Typical Reactivity in Pd Cross-Coupling | Very Low / Inert | Low | Moderate | High |
| Feasibility of Metal-Halogen Exchange | No | Very Difficult | Yes | Yes |
Data are generalized values for aryl halides.
The exceptionally high bond energy of the C-F bond is the primary reason for the low reactivity of 3-fluoropyrroles in reactions that require C-X bond cleavage, such as palladium-catalyzed cross-coupling. Conversely, the weak C-I bond makes 3-iodopyrroles highly reactive substrates.
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. The critical step for halopyrroles in these reactions is the oxidative addition of the C-X bond to a Pd(0) catalyst. The ease of this step follows the inverse of the bond dissociation energy: I > Br > Cl >> F .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron reagent and an organic halide.[2] For 3-halopyrroles, the choice of halogen is critical for success.
-
3-Iodo and 3-Bromopyrroles: These are excellent substrates. They readily undergo oxidative addition under standard conditions using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[3] N-protection of the pyrrole, often with groups like SEM (2-(trimethylsilyl)ethoxymethyl), is crucial to prevent side reactions like debromination and to ensure stability.[3]
-
3-Chloropyrroles: Coupling of 3-chloropyrroles is more challenging due to the stronger C-Cl bond. It requires more specialized catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), and often higher temperatures to facilitate the difficult oxidative addition step.
-
3-Fluoropyrroles: These are generally considered inert to standard Suzuki-Miyaura conditions. The C-F bond is too strong to undergo oxidative addition with common Pd(0) catalysts, making this approach unsuitable for their functionalization.[4]
References
- 1. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate Derivatives as Hepatitis B Virus (HBV) Capsid Assembly Modulators
Introduction: Targeting the Core of a Persistent Virus
Chronic Hepatitis B Virus (HBV) infection remains a formidable global health challenge, with hundreds of millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. While existing therapies, primarily nucleos(t)ide analogues, can suppress viral replication, they rarely achieve a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. This has spurred the development of novel therapeutic strategies targeting different aspects of the HBV lifecycle.
Among the most promising of these new approaches are the Capsid Assembly Modulators (CAMs). These small molecules interfere with the proper formation of the viral capsid, a critical structure composed of core protein (Cp) dimers that is essential for viral DNA replication, genome packaging, and transport. By inducing the formation of aberrant, non-functional capsids, CAMs disrupt the viral lifecycle at a crucial juncture.
The pyrrole-2-carboxylate scaffold has emerged as a privileged structure in the design of potent CAMs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, clinically relevant subclass: derivatives of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate . We will dissect the key structural components of this scaffold, explaining the causality behind medicinal chemistry choices and comparing the resulting compounds to other notable CAMs, supported by experimental data from peer-reviewed literature.
The Core Scaffold: A Privileged Framework for HBV Inhibition
The journey into this class of compounds begins with the core molecule, this compound. This scaffold is not merely a synthetic starting point; it has been identified as a key building block for potent anti-HBV drug candidates in clinical development.[1] The initial synthetic step involves converting the C2-ethyl ester into a more versatile carboxamide, which serves as a critical anchor for binding to the HBV core protein dimer interface.
The strategic inclusion of a fluorine atom at the C3 position is a deliberate design choice rooted in modern medicinal chemistry principles. The C-F bond can enhance metabolic stability and modulate the electronic properties of the pyrrole ring, often leading to improved binding affinity and better pharmacokinetic profiles.[2]
The general synthetic workflow to generate a library of derivatives for SAR studies is outlined below.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Introduction
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a critical heterocyclic building block in modern medicinal chemistry. Notably, it serves as a key fragment in the synthesis of potent drug candidates targeting the Hepatitis B virus.[1] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental requirement that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Ensuring the precise and accurate quantification of the main component and the detection and identification of any impurities is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthetic this compound. We will explore two distinct reversed-phase (RP-HPLC) approaches, detailing the rationale behind the method development choices and presenting comparative experimental data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for heterocyclic intermediates. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[2][3][4]
Understanding the Analyte and Potential Impurities
The structure of this compound, with its polar N-H group, fluorine substituent, and ester functionality, presents a moderate polarity.[5] While amenable to reversed-phase chromatography, its limited hydrophobicity can lead to poor retention on conventional C18 stationary phases, especially when highly aqueous mobile phases are used.[6][7][8]
The purity profile of a synthetic compound is intrinsically linked to its manufacturing process. Common synthetic routes to pyrrole derivatives, such as the Paal-Knorr or Hantzsch syntheses, can introduce specific process-related impurities.[9][10][11] Potential impurities for this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted species.
-
By-products: Resulting from side reactions, such as over-alkylation, hydrolysis of the ester, or positional isomers.
-
Reagents: Residual catalysts or other reagents used in the synthesis and purification steps.[12][13]
A robust analytical method must be capable of separating the main peak from all these potential impurities.
General Analytical Workflow
The process of purity analysis follows a structured workflow, from sample handling to the final purity assessment. This ensures reproducibility and accuracy in the results obtained.
Caption: General workflow for HPLC purity analysis.
Comparative HPLC Methodologies
We compare two distinct RP-HPLC methods: a conventional C18 approach and an alternative method using a polar-embedded stationary phase designed to provide enhanced retention and selectivity for polar analytes.
Method A: Conventional C18 Reversed-Phase HPLC
Causality Behind Experimental Choices: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point for method development.[14] It separates compounds based on hydrophobic interactions. The mobile phase consists of a mixture of water and a less polar organic solvent, typically acetonitrile or methanol. A buffered aqueous phase is used to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times and symmetrical peak shapes. Formic acid is chosen here for its compatibility with mass spectrometry (MS) and its ability to provide sharp peaks for many nitrogen-containing heterocycles.
Experimental Protocol:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 0.5 mg/mL
Method B: Polar-Embedded C18 Reversed-Phase HPLC
Causality Behind Experimental Choices: A significant challenge with highly aqueous mobile phases on traditional C18 columns is a phenomenon known as "phase collapse" or "dewetting," which leads to a loss of retention and reproducibility.[15] Polar-embedded stationary phases incorporate a polar group (e.g., amide or carbamate) near the silica surface. This feature allows the phase to remain wetted even in 100% aqueous conditions, providing more stable and robust retention for polar analytes like this compound. This often results in better peak shapes and alternative selectivity compared to standard C18 phases. The same mobile phase is used to allow for a direct comparison of the stationary phase's performance.
Experimental Protocol:
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 0.5 mg/mL
Data Presentation and Performance Comparison
A sample of synthetic this compound, known to contain a key process impurity (Impurity 1, a more polar starting material), was analyzed using both methods. The following table summarizes the comparative performance data.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) | Rationale for Comparison |
| Retention Time (Analyte) | 8.52 min | 10.25 min | Indicates the strength of interaction with the stationary phase. |
| Retention Time (Impurity 1) | 3.15 min | 5.88 min | Longer retention for the early-eluting impurity is desirable. |
| Resolution (Analyte/Impurity 1) | 4.8 | 7.2 | A higher value signifies better separation between peaks. |
| Tailing Factor (Analyte) | 1.4 | 1.1 | A value closer to 1.0 indicates a more symmetrical peak shape. |
| Theoretical Plates (Analyte) | 8,500 | 12,500 | Measures column efficiency; higher is better. |
| Analysis Time | 25 min | 25 min | Kept consistent for a fair comparison of chromatographic performance. |
Analysis of Results: Method B, utilizing the polar-embedded stationary phase, demonstrates superior performance. The retention time for both the main analyte and the polar impurity is significantly increased, moving them away from the solvent front and reducing the risk of interference. The resolution between the analyte and Impurity 1 is markedly improved, ensuring more accurate integration and quantification. Furthermore, the improved tailing factor and higher theoretical plates in Method B point to a more efficient and robust separation with better peak symmetry.
Method Validation: A Self-Validating System
For use in a regulated environment, the chosen analytical method must be validated to demonstrate its suitability for the intended purpose.[4][16] The validation should be performed in accordance with ICH Q2(R2) guidelines, which provide a comprehensive framework for evaluating analytical procedures.[3][17]
The diagram below outlines the decision-making process for selecting and validating a suitable HPLC method.
Caption: Logic for HPLC method selection and validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is demonstrated by separating the main peak from all known impurities and placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variation).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion and Recommendations
The purity of this compound is a critical quality attribute that necessitates a reliable and robust analytical method. While a conventional C18 column can provide a baseline separation, its performance is limited by the polar nature of the analyte and its potential impurities.
This guide demonstrates that Method B, employing a polar-embedded C18 stationary phase, is the superior choice for the purity analysis of synthetic this compound. It provides significantly better retention, resolution, and peak shape, ensuring a more accurate and reliable assessment of purity. The enhanced performance of this method makes it highly suitable for implementation in a quality control environment for both batch release testing and stability studies. It is strongly recommended that this method undergo full validation according to ICH Q2(R2) guidelines before its implementation for routine analysis.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. usp.org [usp.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chromtech.com [chromtech.com]
- 15. hplc.eu [hplc.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the X-ray Crystallography of Novel 3-Fluoropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among these, 3-fluoropyrrole derivatives have emerged as a class of compounds with significant potential, owing to the unique physicochemical properties imparted by the fluorine atom.[3][4] This guide provides a comparative analysis of the X-ray crystallography of these novel derivatives, offering insights into their structural nuances and providing practical guidance for their crystallographic analysis.
The Decisive Influence of Fluorine in Pyrrole Crystal Engineering
The substitution of a hydrogen atom with fluorine, the most electronegative element, at the 3-position of the pyrrole ring dramatically influences the molecule's electronic distribution, conformation, and intermolecular interactions.[4] This, in turn, dictates the crystal packing and the overall solid-state architecture. Understanding these effects is paramount for rational drug design, as solid-state properties profoundly impact a drug's stability, solubility, and bioavailability.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrrole Analogs
The introduction of a fluorine atom often leads to significant changes in the crystal lattice compared to the non-fluorinated parent compound. Key comparative points include:
-
Intermolecular Interactions: While traditional N-H···N or N-H···O hydrogen bonds often dominate the packing of simple pyrroles, the C-H···F interaction emerges as a significant, albeit weak, hydrogen bond in 3-fluoropyrrole derivatives.[5][6] These interactions, along with potential F···F and F···π contacts, can lead to unique supramolecular synthons not observed in their hydrocarbon counterparts.[7]
-
Molecular Conformation: The steric bulk of fluorine is only slightly larger than that of hydrogen, yet its electronic influence can alter bond lengths and angles within the pyrrole ring and affect the torsion angles of substituents.
-
Crystal Packing Motifs: Fluorination can disrupt established packing motifs like π-stacking or lead to the formation of herringbone structures, a phenomenon attributed to changes in the molecule's electrostatic potential.[8]
The following table provides a generalized comparison of crystallographic parameters between a hypothetical 3-fluoropyrrole derivative and its non-fluorinated analog.
| Parameter | 3-Fluoropyrrole Derivative | Non-Fluorinated Pyrrole Analog | Rationale for a Senior Application Scientist |
| Dominant Intermolecular Interactions | C-H···F, N-H···O/N, π-π stacking | N-H···N/O, C-H···π, π-π stacking | The presence of C-H···F interactions provides an additional tool for crystal engineering, allowing for the design of specific packing arrangements. |
| Unit Cell Volume | Generally smaller | Generally larger | The compact nature of the C-F bond and potentially more efficient packing can lead to a denser crystal lattice. |
| Crystal System | Can differ significantly | Dependent on substituents | The altered intermolecular forces can lead to a complete change in crystal symmetry. |
| Calculated Density | Generally higher | Generally lower | A smaller unit cell volume containing a heavier atom (fluorine vs. hydrogen) results in a higher calculated density. |
Experimental Workflow: From Synthesis to Structure
The successful crystallographic analysis of novel 3-fluoropyrrole derivatives hinges on a meticulous experimental workflow.
1. Synthesis and Purification:
-
Novel 3-fluoropyrrole derivatives can be synthesized through various established methods, often involving electrophilic fluorination of a suitable pyrrole precursor.[9][10][11]
-
Rigorous purification is critical. Techniques such as column chromatography followed by recrystallization are essential to obtain a highly pure compound, which is a prerequisite for growing high-quality single crystals.
2. Crystallization Strategies:
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Solvent Selection: Begin with a solubility screen to identify suitable solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. For fluorinated compounds, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, ethyl acetate) should be tested.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Prepare a concentrated solution of the compound in a volatile solvent.
-
Place a drop of this solution on a siliconized cover slip (hanging drop) or in a small inner vial (sitting drop).
-
Seal this within a larger container that holds a larger volume of a less volatile solvent in which the compound is insoluble.
-
The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A programmable thermostat can be used for controlled cooling.
-
-
3. X-ray Diffraction Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
4. Structure Solution and Refinement:
-
Software: Specialized software packages like SHELXT, SHELXL, or Olex2 are used for this process.
-
Process:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
An initial structural model is obtained using direct methods or Patterson methods.
-
This model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate all atoms, including hydrogens.
-
The final structure is validated using various crystallographic metrics.
-
Case Study: Unraveling the Supramolecular Architecture
A comparative analysis of a hypothetical fluorinated diketopyrrolopyrrole (DPP) derivative with its non-fluorinated counterpart reveals the subtle yet powerful influence of fluorine.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Efficient Preparation of 3-Fluoropyrrole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Pyrroles: A Comparative Analysis
Introduction: The Strategic Value of Fluorine in Pyrrole Chemistry
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules and a vast array of pharmaceuticals.[1][2] The strategic incorporation of fluorine into this scaffold can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] This has led to a surge in demand for efficient and regioselective methods to synthesize fluorinated pyrroles for use in drug discovery and materials science.[3] For instance, specific 2-fluoropyrrole derivatives have been investigated as anti-inflammatory agents and angiotensin II antagonists.[4]
This guide provides a comparative analysis of the primary synthetic strategies for accessing fluorinated pyrroles. We will move beyond simple procedural lists to dissect the underlying logic, mechanistic considerations, and practical limitations of each approach. The goal is to equip researchers, medicinal chemists, and process development scientists with the knowledge to select and implement the optimal synthetic route for their specific target.
Part 1: The Two Fundamental Philosophies of Fluoropyrrole Synthesis
The synthesis of a fluorinated pyrrole can be approached from two conceptually distinct directions:
-
Direct Fluorination: This strategy involves the introduction of a fluorine atom onto a pre-formed pyrrole or a closely related precursor ring. This is often mechanistically straightforward but can be plagued by challenges in controlling regioselectivity on the electron-rich pyrrole ring.
-
De Novo Ring Construction: This approach builds the pyrrole ring from smaller, acyclic precursors, at least one of which already contains the required fluorine atom. This method generally offers superior control over the final fluorine position, making it a more versatile and widely adopted strategy.
The choice between these two philosophies is a critical decision point in any synthetic campaign, dictated by the desired substitution pattern, availability of starting materials, and scalability requirements.
Caption: High-level overview of the two primary synthetic strategies.
Part 2: De Novo Ring Construction: Building from Fluorinated Precursors
Constructing the pyrrole ring from fluorinated building blocks is the most prevalent and versatile approach, offering precise control over regiochemistry.
[4+1] Cycloaddition for 2-Fluoropyrroles
A highly efficient and regioselective method for synthesizing 2-fluoropyrroles involves a [4+1] cycloaddition of α,β-unsaturated imines with a difluorocarbene (:CF₂) source.[4][5] This strategy is powerful because it uses readily available, fluorine-free imines and introduces the fluorine atom in a controlled manner.[4]
Mechanistic Rationale: The reaction is typically initiated by the in situ generation of difluorocarbene from a precursor like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).[4] The electrophilic :CF₂ reacts with the four-atom α,β-unsaturated imine system to form an azomethine ylide intermediate. This intermediate undergoes a 5-endo-trig cyclization to yield a 5,5-difluoro-2-pyrroline. Because these pyrroline intermediates can be unstable, a one-pot dehydrofluorination using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is performed to afford the stable, aromatic 2-fluoropyrrole.[4] This final elimination step is the thermodynamic driving force for the reaction.
Caption: Workflow for the [4+1] cycloaddition synthesis of 2-fluoropyrroles.
Representative Experimental Protocol: Synthesis of 2-Fluoropyrroles via [4+1] Cycloaddition [4]
-
Reaction Setup: To a solution of the α,β-unsaturated imine (1.0 equiv) in anhydrous acetonitrile (PhCN), add Proton Sponge (5 mol%).
-
Carbene Generation: Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (1.1 equiv) to the mixture at 50 °C.
-
Cycloaddition: Stir the reaction mixture at 50 °C for 20 minutes. Monitor the reaction by TLC for the consumption of the starting imine.
-
Dehydrofluorination: Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Workup: Stir the mixture at 0 °C for 1 hour. Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoropyrrole.
Synthesis of 3-Fluoropyrroles from 1-Pyrroline Precursors
An effective route to 3-fluoropyrroles begins with 1-pyrrolines, which are subsequently fluorinated and aromatized.[6] This multi-step approach circumvents the challenges of direct fluorination on the final aromatic ring.
Mechanistic Rationale: The synthesis starts with a 2-aryl-5-(bromomethyl)-1-pyrroline.[7] The key step is an electrophilic α,α-difluorination at the carbon adjacent to the imine using a potent electrophilic fluorinating agent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This forms a 3,3-difluoro-1-pyrroline intermediate. The choice of Selectfluor is critical; it is a user-friendly, crystalline solid that delivers an electrophilic "F+" equivalent with high efficacy. The subsequent aromatization is achieved by dehydrofluorination, often promoted by a base, which eliminates HF and drives the formation of the stable pyrrole ring.[6][7]
Representative Experimental Protocol: Synthesis of 3-Fluoro-5-(methoxymethyl)-2-phenyl-1H-pyrrole [7]
This protocol is adapted from the aromatization step of the difluoropyrroline intermediate.
-
Reaction Setup: In a 10 mL flame-dried flask, dissolve 5-(bromomethyl)-3,3-difluoro-2-phenyl-1-pyrroline (0.10 g, 0.36 mmol) in a mixture of methanol (3 mL) and 2 M aqueous sodium hydroxide (3 mL).
-
Aromatization/Substitution: Heat the solution under reflux for 1 hour. The sodium hydroxide acts as a base to promote dehydrofluorination, while methanol serves as a nucleophile to displace the bromide, forming the methoxymethyl group.
-
Workup: After cooling to room temperature, pour the mixture into water (30 mL). Extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Isolation: Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the pure 3-fluoro-5-(methoxymethyl)-2-phenyl-1H-pyrrole.
Adaptation of Classic Name Reactions
Foundational pyrrole syntheses can be adapted to produce fluorinated analogues by using fluorinated starting materials.
-
Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[8][9][10] To synthesize a fluorinated pyrrole, one can employ a fluorinated 1,4-diketone. The primary challenge often lies in the synthesis of the fluorinated dicarbonyl precursor.
-
Hantzsch Pyrrole Synthesis: The Hantzsch synthesis condenses a β-ketoester with an α-haloketone and ammonia or a primary amine.[11][12] Incorporating fluorine can be achieved by using either a fluorinated β-ketoester or a fluorinated α-haloketone. The modularity of this multi-component reaction makes it an attractive approach.[11][12]
-
Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an activated alkene (a Michael acceptor).[13][14] To access fluorinated pyrroles, a fluorine-containing Michael acceptor, such as an α,β-unsaturated ketone or ester bearing a fluorine substituent, can be employed.[15]
Part 3: Direct Fluorination of Pyrrole Scaffolds
While often more challenging due to selectivity issues, direct fluorination remains a viable strategy, particularly when the pyrrole ring is appropriately substituted or protected to direct the reaction.
Halogen-Lithium Exchange and Electrophilic Fluorination
This method is a powerful tool for the regioselective synthesis of 3-fluoropyrroles.[7] It relies on the precise formation of an organolithium species at a specific position, which is then quenched with an electrophilic fluorine source.
Mechanistic Rationale: The synthesis begins with a pyrrole that is protected at the nitrogen (e.g., with a triisopropylsilyl (TIPS) group) and has a bromine atom at the 3-position.[7] The TIPS group is crucial; it sterically hinders the C2 and C5 positions and prevents deprotonation at the nitrogen atom. Cooling the substrate to a low temperature (e.g., -78 °C) and treating it with a strong base like n-butyllithium induces a highly specific bromine-lithium exchange, forming the 3-lithiopyrrole. This carbanion is then trapped by adding an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the C3 position with high fidelity.[7] Subsequent removal of the protecting group yields the 3-fluoropyrrole.
Caption: Workflow for 3-fluoropyrrole synthesis via lithiation.
Part 4: Comparative Data Summary
The following table summarizes and compares the key attributes of the discussed synthetic routes. This data is intended to guide the researcher in selecting the most appropriate method based on the desired product and available resources.
| Synthetic Route | Target Position | Key Reagents | Typical Yields | Advantages | Limitations | Reference(s) |
| [4+1] Cycloaddition | C2-Fluoro | α,β-Unsaturated imines, TFDA, DBU | 40-60% | High regioselectivity, uses fluorine-free precursors, one-pot procedure. | Requires synthesis of imines, TFDA is a specialized reagent. | [4][5] |
| Fluorination of 1-Pyrrolines | C3-Fluoro | 1-Pyrrolines, Selectfluor, Base | Good to Excellent | Good regiocontrol, utilizes a stable fluorinating agent. | Multi-step synthesis of the pyrroline precursor is required. | [6][7] |
| Lithiation-Fluorination | C3-Fluoro | N-Protected-3-bromopyrrole, n-BuLi, NFSI | Method-dependent | Excellent regioselectivity. | Requires cryogenic temperatures, strong base, and protecting groups. | [1][7] |
| Barton-Zard Reaction | C4-Fluoro | α-Fluoro-α-nitrostyrenes, Isocyanoacetates, DBU | Moderate to Good | Provides access to 4-fluoropyrroles. | Substrate instability under basic conditions can be a challenge. | [16] |
| Adapted Paal-Knorr | Various | Fluorinated 1,4-diketones, Amines | Substrate-dependent | Conceptually simple, builds on a classic reaction. | Synthesis of fluorinated 1,4-dicarbonyl precursors can be complex. | [8][9] |
Conclusion
The synthesis of fluorinated pyrroles has evolved significantly, moving from often unselective direct fluorination methods to more sophisticated and controllable de novo ring construction strategies. The [4+1] cycloaddition for 2-fluoropyrroles and the multi-step fluorination/aromatization sequence for 3-fluoropyrroles represent the state-of-the-art in terms of efficiency and regiochemical control. Similarly, the adaptation of classic named reactions like the Paal-Knorr and Hantzsch syntheses by employing fluorinated precursors offers a modular and powerful approach. The choice of synthetic route is ultimately a strategic decision based on the specific fluorine substitution pattern required. As the demand for complex, fluorinated heterocyclic scaffolds continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient, scalable, and sustainable synthetic methodologies will remain a key area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. New synthesis of 3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Van Leusen Reaction [organic-chemistry.org]
- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Ascendant Pyrrole Scaffold: A Comparative Guide to Antibacterial Efficacy
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can circumvent existing resistance mechanisms and provide potent antibacterial activity. Among these, the humble pyrrole, a five-membered nitrogen-containing heterocycle, has emerged as a particularly fruitful starting point for the development of a new generation of antibacterial agents.[1][2][3] Its structural versatility and ability to interact with various biological targets have made it a privileged scaffold in medicinal chemistry.[4]
This guide offers an in-depth, objective comparison of the antibacterial efficacy of various pyrrole-based inhibitors, supported by experimental data from peer-reviewed studies. It is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of performance but also the underlying experimental context and mechanistic insights.
The Enduring Challenge of Bacterial Resistance
The ever-increasing prevalence of multidrug-resistant (MDR) bacteria presents a grave threat to global health. Bacteria have evolved sophisticated mechanisms to evade the action of conventional antibiotics, including enzymatic degradation of the drug, modification of the drug target, and active efflux of the drug from the cell.[1] This necessitates a paradigm shift in antibiotic discovery, moving beyond the modification of existing drug classes to the exploration of entirely new chemical entities with novel modes of action.
Pyrrole Derivatives: A Promising Frontier
The pyrrole ring is a key structural motif in a variety of natural products with potent biological activities, including antibacterial properties.[1][5][6] Inspired by nature, medicinal chemists have synthesized a vast library of pyrrole derivatives and evaluated their antibacterial potential.[7][8][9] These synthetic endeavors have revealed that the antibacterial activity of pyrrole-based compounds can be finely tuned by modifying the substituents on the pyrrole core, leading to the discovery of potent inhibitors against both Gram-positive and Gram-negative pathogens.[1][10]
This guide will focus on a comparative analysis of representative pyrrole-based inhibitors, highlighting their efficacy against key bacterial pathogens and elucidating their structure-activity relationships (SAR).
Comparative Efficacy of Selected Pyrrole-Based Inhibitors
To provide a clear and concise comparison, we have selected a panel of pyrrole-based inhibitors from the literature with diverse structural features and reported antibacterial activities. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria. A lower MIC value indicates greater potency.
| Compound Class/Name | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Marinopyrrole A derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | Vancomycin | 0.5–1 | [1] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | Vancomycin | 1 | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 | Vancomycin | 0.5–1 | [1] | |
| Pyrrolamide (GyrB/ParE inhibitor) | Staphylococcus aureus | 0.008 | - | - | [1] |
| Escherichia coli | 1 | - | - | [1] | |
| Pyrrolyl Benzamide Derivatives | Staphylococcus aureus | 3.12–12.5 | Ciprofloxacin | 2 | [1][6] |
| Escherichia coli | >12.5 | Ciprofloxacin | 2 | [1][6] | |
| Streptopyrroles B and C | Staphylococcus aureus | 0.7–2.9 µM | Kanamycin | <0.5–4.1 µM | [1] |
| Bacillus subtilis | 0.7–2.9 µM | Kanamycin | <0.5–4.1 µM | [1] | |
| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus | 24-30 (inhibition zone in mm) | Tetracycline | 23 (inhibition zone in mm) | [10] |
| Bacillus cereus | 19 (inhibition zone in mm) | Tetracycline | - | [10] | |
| Pyrrole-based Chalcones | Enterococcus faecalis | 100 | Chloramphenicol | 100 | [11] |
| BM212 | Mycobacterium tuberculosis | 0.7-1.5 | Isoniazid | 0.05-0.2 | [12] |
Expert Analysis of the Data:
The data clearly demonstrates the potent and, in some cases, broad-spectrum antibacterial activity of pyrrole-based inhibitors.
-
Exceptional Potency: The marinopyrrole derivative and the pyrrolamide GyrB/ParE inhibitor exhibit outstanding potency, with MIC values in the nanomolar range against Gram-positive bacteria, surpassing the efficacy of the conventional antibiotic vancomycin in some instances.[1]
-
Gram-Positive vs. Gram-Negative Activity: A recurring theme is the generally higher efficacy of many pyrrole derivatives against Gram-positive bacteria compared to Gram-negative bacteria.[1][10][13] This is likely due to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing many compounds from reaching their intracellular targets.[10]
-
Structure-Activity Relationship (SAR): The diverse activities observed underscore the critical role of the substituents on the pyrrole ring. For instance, the presence of electron-withdrawing groups, such as halogens, and the strategic placement of bulky aromatic moieties can significantly influence antibacterial potency.[1] The addition of a 4-hydroxyphenyl ring has been shown to be crucial for antifungal activity in some derivatives.[7][8]
-
Novel Mechanisms of Action: The identification of pyrrole-based inhibitors targeting bacterial enzymes like DNA gyrase and topoisomerase IV (GyrB/ParE inhibitors) is particularly significant.[1][6] These targets are distinct from those of many commonly used antibiotics, suggesting that these compounds could be effective against strains resistant to other drug classes. Furthermore, some pyrrole derivatives act as efflux pump inhibitors, reversing antibiotic resistance when used in combination with other drugs.[14][15]
Experimental Methodologies: A Guide to Reproducible Assays
The reliability of any comparative efficacy study hinges on the robustness and standardization of the experimental protocols. Here, we detail the standard methodologies used to generate the antibacterial data presented in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The standardized inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation and Serial Dilution: The pyrrole-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria in broth without inhibitor) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Disk Diffusion Assay for Zone of Inhibition Measurement
This method provides a qualitative or semi-quantitative measure of the susceptibility of a bacterium to an antimicrobial agent. It is a simpler and more rapid assay compared to broth microdilution.
Workflow for Disk Diffusion Assay
Caption: Workflow for assessing antibacterial activity using the disk diffusion method.
Step-by-Step Protocol:
-
Bacterial Lawn Preparation: A standardized inoculum of the test bacterium (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: A sterile filter paper disk impregnated with a known concentration of the pyrrole-based inhibitor is placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: During incubation, the inhibitor diffuses from the disk into the agar. If the bacterium is susceptible to the inhibitor, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[10]
Mechanisms of Action: How Pyrrole Inhibitors Work
Understanding the mechanism of action of a novel antibacterial agent is crucial for its development and for predicting potential resistance mechanisms. Pyrrole-based inhibitors have been shown to act on various bacterial targets.
Key Mechanisms of Action of Pyrrole-Based Inhibitors
Caption: Overview of the primary mechanisms of action for pyrrole-based antibacterial inhibitors.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some of the most potent pyrrole derivatives, such as the pyrrolamides, function by inhibiting bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][6] These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to a cascade of events culminating in bacterial cell death.
-
Efflux Pump Inhibition: A particularly exciting strategy for combating antibiotic resistance is the use of efflux pump inhibitors (EPIs). Certain pyrrole-based compounds have been identified as potent inhibitors of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa.[14][15] By blocking these pumps, the EPIs prevent the expulsion of co-administered antibiotics, thereby restoring their efficacy against resistant strains.
-
Membrane Disruption: Some pyrrole-containing natural products, like the pyrrolomycins, are thought to act as protonophores, disrupting the bacterial cell membrane potential.[6] This leads to a loss of cellular energy and ultimately cell death.
Conclusion and Future Directions
The data and insights presented in this guide unequivocally establish the pyrrole scaffold as a highly promising platform for the discovery of novel antibacterial agents. The remarkable potency and diverse mechanisms of action of pyrrole-based inhibitors offer a compelling avenue to address the escalating crisis of antimicrobial resistance.
Future research in this area should focus on:
-
Optimizing for Gram-Negative Activity: A key challenge remains the enhancement of activity against Gram-negative pathogens. Strategies to improve the penetration of pyrrole derivatives across the outer membrane are of paramount importance.
-
Elucidating Novel Mechanisms: While significant progress has been made, the precise molecular targets of many pyrrole-based inhibitors are yet to be fully characterized. A deeper understanding of their mechanisms of action will facilitate rational drug design and the anticipation of potential resistance.
-
In Vivo Efficacy and Safety: While in vitro data is promising, the translation of these findings into effective and safe in vivo therapies is the ultimate goal. Rigorous preclinical and clinical evaluation of lead candidates is essential.
The continued exploration of the chemical space around the pyrrole nucleus, guided by a thorough understanding of structure-activity relationships and mechanisms of action, holds immense potential for the development of the next generation of life-saving antibiotics.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
A Researcher's Guide to Safely Handling Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
As a novel fluorinated heterocyclic compound, this compound presents unique opportunities in drug discovery and materials science.[1] However, its handling requires a nuanced understanding of its potential hazards, informed by its structural similarity to other fluorinated and pyrrole-based molecules. This guide provides a procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established laboratory safety principles.
Immediate Safety Profile & Hazard Assessment
-
Pyrrole Moiety: Pyrrole and its derivatives can be skin and eye irritants.[2][3] Some are classified as harmful if inhaled or swallowed.[2][3]
-
Organofluorine Compounds: The introduction of fluorine can significantly alter a molecule's biological properties.[1][4] While the carbon-fluorine bond is strong, metabolic processes can sometimes release fluoride ions or other toxic metabolites.[4] For instance, some fluorinated compounds can be metabolized to fluoroacetic acid, a potent toxin.[4] The toxicology of fluorinated compounds can be complex and is not always predictable from structure alone.[5][6]
-
Ester Functionality: Ethyl esters are generally considered to have low toxicity, but can be irritants.
Given these considerations, it is prudent to treat this compound as a compound that is potentially irritating to the skin, eyes, and respiratory tract, and potentially toxic if ingested or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on the specific procedure being performed.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | Use within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | Always handle in a chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Flame-retardant laboratory coat | Work exclusively in a chemical fume hood |
| Large-Scale Operations (>5g) | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a lab coat | Ensure high-flow ventilation in a chemical fume hood |
-
Rationale for Glove Selection: Nitrile or neoprene gloves are recommended for their broad resistance to organic chemicals.[3] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Given the potential for irritation, eye protection is mandatory. A face shield should be used in conjunction with goggles when there is a significant splash risk.[7]
Operational Handling & Disposal Plan
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including a designated waste container, within the fume hood.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution: Add the solvent to the solid in the fume hood. If the compound is a liquid, transfer it using a calibrated pipette or syringe.
-
Reaction Setup: All reactions should be set up in the fume hood. Ensure that all glassware is properly clamped and that the reaction is adequately cooled or heated as required.
-
Post-Reaction Workup: Quench the reaction carefully in the fume hood. Extractions and other workup procedures should also be performed in the fume hood.
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) after use.
Workflow Diagram for Safe Handling
Caption: Workflow for the safe handling of this compound.
Waste Disposal
All waste containing this compound, including contaminated gloves, weighing boats, and solvent waste, should be collected in a designated, labeled hazardous waste container. Follow your institution's guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hsa.ie [hsa.ie]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
